Tetrabutylurea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3892. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,3,3-tetrabutylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2O/c1-5-9-13-18(14-10-6-2)17(20)19(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDGLCYYBKJSOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)N(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043902 | |
| Record name | 1,1,3,3-Tetrabutylurea | |
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Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Urea, N,N,N',N'-tetrabutyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4559-86-8 | |
| Record name | Tetrabutylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4559-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,1,3,3-Tetrabutylurea | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabutylurea | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3892 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N,N,N',N'-tetrabutyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,3,3-Tetrabutylurea | |
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| Record name | Tetrabutylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRABUTYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/736CY99V47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the chemical properties of Tetrabutylurea?
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the chemical properties, synthesis, and reactivity of Tetrabutylurea (TBU), a versatile organic compound with significant applications in industrial and research settings. The information is presented to support advanced research and development activities, particularly in the pharmaceutical and chemical synthesis sectors.
Core Chemical and Physical Properties
This compound, also known as 1,1,3,3-Tetrabutylurea, is a tetra-substituted urea derivative.[1] At room temperature, it exists as a colorless to pale yellow, clear liquid.[2][3] It is characterized by its four butyl groups attached to a central urea moiety, which significantly influences its physical and chemical properties.[2]
Structural and Molecular Data
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₆N₂O | [4][5][6] |
| Molecular Weight | 284.48 g/mol (also reported as 284.5 g/mol ) | [1][4][5] |
| CAS Number | 4559-86-8 | [4][6][7] |
| EINECS Number | 224-929-8 | [7] |
| IUPAC Name | 1,1,3,3-Tetrabutylurea | [1] |
| Synonyms | TBU, N,N,N',N'-Tetrabutylurea | [1][2] |
| InChI | InChI=1S/C17H36N2O/c1-5-9-13-18(14-10-6-2)17(20)19(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 | [2][8] |
| InChIKey | SNDGLCYYBKJSOT-UHFFFAOYSA-N | [2] |
| SMILES | CCCCN(CCCC)C(=O)N(CCCC)CCCC | [5] |
Physicochemical Properties
| Property | Value | Conditions | Reference |
| Melting Point | < -50 °C (also reported as -60 °C) | [4][8][9] | |
| Boiling Point | 305 °C (also reported as 163 °C / 12mmHg and 379.8 °C at 760mmHg) | [4][7][8] | |
| Density | 0.8764 g/cm³ (also reported as 0.877 g/cm³ and 0.88 g/cm³) | 20 °C | [4][7][9] |
| Water Solubility | 4.3 mg/L | 20 °C | [7][8] |
| Vapor Pressure | 1.9 x 10⁻⁴ hPa | 20 °C | [7] |
| Flash Point | 127 °C (closed cup, also reported as 93 °C and 140 °C) | 1013 hPa | [4][7][8] |
| Auto-ignition Temperature | 350 °C | 1007 hPa | [7] |
| Refractive Index | 1.4520 - 1.4560 | [8] | |
| Kinematic Viscosity | 17.6 mm²/s | 20 °C | [7] |
| log Kow (Octanol/Water Partition Coefficient) | 6.2 | 25 °C | [7] |
| pKa | -0.61 ± 0.70 | Predicted | [8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹H NMR: The proton NMR spectrum of this compound is available and can be used for structural confirmation.[10]
-
¹³C NMR and ¹⁵N NMR: Data for ¹³C and ¹⁵N NMR are also available, providing further insight into the molecular structure.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is available from various sources, including NIST.[1][12]
-
Mass Spectrometry (MS): Mass spectral data, including electron ionization (EI) mass spectra, are available for this compound, aiding in its molecular weight determination and fragmentation analysis.[1][6]
Reactivity and Stability
This compound is a stable organic compound under standard conditions.[4] It is a combustible liquid and should be kept away from open flames and hot surfaces.[13][14]
-
Thermal Stability: It exhibits good thermal stability.[2] However, it can decompose upon heating, generating mixed oxides of nitrogen (NOx).[4]
-
Reactivity with Oxidizing Agents: It is incompatible with strong oxidizing agents.[9][14]
-
Reactivity with Reducing Agents: Reaction with strong reducing agents can form flammable gases.[4]
-
Basicity: this compound is a very weak base, weaker than water.[4]
-
Acidity: It can react as a very weak acid, forming salts with strong bases.[4]
-
Reaction with Dehydrating Agents: Mixing with dehydrating agents like P₂O₅ or SOCl₂ can produce the corresponding nitrile.[4]
Experimental Protocols: Synthesis of this compound
Several methods for the synthesis of this compound have been reported, primarily involving the reaction of dibutylamine with a carbonyl source.
Phosgenation Method
This method involves the reaction of dibutylamine with phosgene or its derivatives like diphosgene or triphosgene.[4]
Example Protocol:
-
Reaction Setup: In a reaction vessel, add di-n-butylamine, phosgene, and a 20% sodium hydroxide solution in a molar ratio of 2:1:2.[15]
-
Acylation: Maintain the acylation reaction temperature at 60°C for 5 hours to obtain the crude this compound product.[15]
-
Purification:
Non-Phosgene Method using Bis(trichloromethyl) Carbonate (Triphosgene)
This method avoids the use of highly toxic phosgene gas.[16]
Example Protocol:
-
Reaction Setup: Add dibutylamine and an organic solvent (e.g., benzene) to a reactor.[16]
-
Reagent Addition: While stirring at room temperature, slowly add a solution of bis(trichloromethyl) carbonate dissolved in the same organic solvent.[16]
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for a period (e.g., 5 hours).[16]
-
HCl Removal: Pass an inert gas (e.g., nitrogen) through the reactor to remove the generated HCl gas.[16]
-
Purification: Transfer the reaction solution to a distiller and perform vacuum distillation to recover the solvent and unreacted dibutylamine, yielding the final this compound product.[16]
Aqueous Phase Method with Bis(trichloromethyl) Carbonate
This method utilizes water as a solvent, offering a potentially safer and more environmentally friendly alternative.[17]
Example Protocol:
-
Reaction Setup: Prepare an aqueous solution of dibutylamine and sodium hydroxide.[17]
-
Reagent Addition: Slowly add bis(trichloromethyl) carbonate to the solution in portions, controlling the temperature below 30°C.[17]
-
Reaction: After the addition, continue the reaction for approximately 7 hours at around 25°C.[17]
-
Phase Separation: Separate the organic phase from the aqueous phase.[17]
-
Washing: Wash the organic phase with water to remove impurities and residual dibutylamine.[17]
-
Purification: Distill the washed organic phase under vacuum (e.g., 0.099MPa) at a temperature of 190°C to obtain the final product.[17]
Applications in Research and Drug Development
This compound's unique properties make it a valuable compound in various industrial and research applications.
-
Solvent: It is used as a high-boiling point, polar aprotic solvent in organic synthesis and extraction.[2][4] Its ability to dissolve a range of compounds, including those that are otherwise insoluble, is a key advantage.[18]
-
Hydrogen Peroxide Production: A major industrial application of TBU is as a solvent in the anthraquinone process for producing hydrogen peroxide.[4][18][19] It offers superior solubility for the hydroanthraquinone intermediate compared to other solvents.[19]
-
Pharmaceutical Applications: In the pharmaceutical industry, this compound shows promise as a solubilizing agent for poorly water-soluble drugs.[18] Its high solubility and low toxicity profile make it a suitable candidate for drug formulations, potentially enhancing the bioavailability of active pharmaceutical ingredients (APIs).[18]
-
Reagent and Intermediate: It serves as a reagent and an intermediate in the synthesis of fine chemicals.[4][20]
-
Other Applications: TBU is also used in the production of polymers and resins, and as a stabilizing agent in agrochemical formulations.[20]
Safety and Handling
This compound is a combustible liquid and may cause skin irritation.[13][21]
-
Handling: Handle in a well-ventilated area, wearing suitable protective clothing, gloves, and eye/face protection.[13][22] Avoid contact with skin and eyes and the formation of mists or vapors.[22]
-
Storage: Store in a cool, dry, and well-ventilated place in its original sealed container.[4] Keep away from heat, sparks, open flames, and hot surfaces.[13]
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of water.[22]
-
In case of eye contact: Rinse with pure water for at least 15 minutes.[22]
-
If inhaled: Move the victim to fresh air.[22]
-
If ingested: Rinse mouth with water.[22] In all cases of exposure, seek medical attention if symptoms persist.[22]
-
Visualizations
References
- 1. This compound | C17H36N2O | CID 20691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 4559-86-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound [hslg-tech.com]
- 4. TETRABUTYL UREA - Ataman Kimya [atamanchemicals.com]
- 5. Urea, tetrabutyl- (CAS 4559-86-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Urea, tetrabutyl- [webbook.nist.gov]
- 7. Registration Dossier - ECHA [echa.europa.eu]
- 8. 4559-86-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. This compound(4559-86-8) 1H NMR [m.chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Urea, tetrabutyl- [webbook.nist.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. Preparation technology of tetrabutyl urea - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN1394852A - Preparation method of tetrabutyl urea - Google Patents [patents.google.com]
- 17. CN108329238B - A kind of method for preparing this compound by water phase method - Google Patents [patents.google.com]
- 18. zxchem.com [zxchem.com]
- 19. nbinno.com [nbinno.com]
- 20. rockchemicalsinc.com [rockchemicalsinc.com]
- 21. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4559-86-8 Name: this compound [xixisys.com]
- 22. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis of 1,1,3,3-Tetrabutylurea
For Researchers, Scientists, and Drug Development Professionals
1,1,3,3-Tetrabutylurea (TBU) is a versatile organic compound with a wide range of applications, serving as a solvent, extractant, catalyst, and an important intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[1] Notably, it is utilized as a solvent in the production of hydrogen peroxide by the anthraquinone process.[1][2] This guide provides a detailed overview of the primary synthetic methodologies for TBU, focusing on both phosgene-based and phosgene-free approaches.
Core Synthesis Methodologies
The synthesis of 1,1,3,3-tetrabutylurea predominantly involves the reaction of dibutylamine with a carbonyl source. Historically, phosgene and its derivatives have been the reagents of choice due to their high reactivity.[2][3] However, due to the extreme toxicity of phosgene, significant efforts have been directed towards developing safer, phosgene-free alternatives.[4][5]
Phosgene-Based Methods
Phosgene-based syntheses are characterized by high yields and purity. These methods can be categorized by the specific phosgenating agent used: phosgene, diphosgene (trichloromethyl chloroformate), or triphosgene (bis(trichloromethyl) carbonate).[2][3]
-
Direct Phosgenation: This classic method involves the direct reaction of dibutylamine with phosgene gas.[6][7] The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct.[6][7]
-
Triphosgene Method: Triphosgene, a solid and therefore safer alternative to phosgene gas, is a common reagent for the synthesis of ureas.[1][3][4] The reaction proceeds by reacting dibutylamine with bis(trichloromethyl) carbonate in the presence of a base, often in an aqueous or organic solvent system.[1][3][8]
Phosgene-Free Methods
Phosgene-free routes are gaining importance due to environmental and safety concerns associated with phosgene. These methods often utilize alternative carbonyl sources.
-
Carbon Dioxide-Based Synthesis: The direct carbonylation of amines with carbon dioxide presents a greener alternative. However, this reaction is often thermodynamically challenging and may require high pressures and temperatures, as well as specific catalysts. While conceptually attractive, specific industrial-scale applications for TBU synthesis via this route are less documented in the provided results. General methodologies for urea synthesis from CO2 exist, often proceeding through carbamate intermediates.[9]
Quantitative Data Summary
The following table summarizes quantitative data from various patented synthesis methods for 1,1,3,3-tetrabutylurea.
| Method | Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Triphosgene (Aqueous Phase) | Dibutylamine, Bis(trichloromethyl) carbonate, Sodium Hydroxide | Water | < 30 (addition), 15 (reaction) | 3 | 93.4 | 99.9 | [1] |
| Direct Phosgenation | Dibutylamine, Phosgene, 20% Sodium Hydroxide Solution | None specified | 60 | 5 | > 90 | > 99 | [6] |
| Direct Phosgenation | Dibutylamine, Phosgene, 20% Sodium Hydroxide Solution | None specified | 80 | 8 | > 90 | > 99 | [6] |
| Triphosgene (Organic Solvent) | Dibutylamine, Bis(trichloromethyl) carbonate | Dichloroethane | Reflux | 5 | 91 | 99.4 | [8] |
| Triphosgene (Organic Solvent) | Dibutylamine, Bis(trichloromethyl) carbonate | Benzene | Reflux | 5 | 95 | 99.5 | [8] |
Experimental Protocols
Detailed Methodology 1: Synthesis of 1,1,3,3-Tetrabutylurea via Triphosgene (Aqueous Phase Method)[1]
This protocol is based on the procedure described in patent CN108329238B.
-
Preparation of Reaction Mixture: In a suitable reaction vessel equipped with a stirrer and cooling system, add dibutylamine, water, and sodium hydroxide. Stir the mixture to ensure homogeneity.
-
Addition of Triphosgene: Slowly add solid bis(trichloromethyl) carbonate to the solution in several portions. Maintain the reaction temperature below 30°C during the addition.
-
Reaction: After the complete addition of bis(trichloromethyl) carbonate, cool the reaction mixture to 15°C and continue stirring for 3 hours.
-
Work-up: Upon completion of the reaction, separate the organic and aqueous phases. Wash the organic phase with water to remove impurities and any unreacted dibutylamine.
-
Purification: Purify the crude product by distillation under reduced pressure (vacuum of 0.099 MPa) at a temperature of 190°C to obtain the final 1,1,3,3-tetrabutylurea product. The distilled dibutylamine can be recovered and reused.
Detailed Methodology 2: Synthesis of 1,1,3,3-Tetrabutylurea via Direct Phosgenation[6]
This protocol is derived from the examples provided in a patent for the preparation of tetrabutylurea.
-
Charging the Reactor: In a reaction vessel, charge dibutylamine, phosgene, and a 20% sodium hydroxide solution in a molar ratio of 2:1:2.
-
Acylation Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 5 hours to facilitate the acylation reaction, resulting in the formation of crude this compound.
-
Phase Separation: Allow the crude product to stand for 30 minutes, leading to the separation of the lower aqueous mother liquor. Separate and remove the aqueous layer.
-
Purification: Distill the crude this compound under vacuum (e.g., -0.092 MPa) at a kettle temperature of 200°C to yield the purified final product.
Visualized Synthesis Pathway
The following diagram illustrates the synthesis of 1,1,3,3-tetrabutylurea from dibutylamine and triphosgene.
Caption: Synthesis of 1,1,3,3-Tetrabutylurea via the Triphosgene Method.
References
- 1. CN108329238B - A kind of method for preparing this compound by water phase method - Google Patents [patents.google.com]
- 2. TETRABUTYL UREA - Ataman Kimya [atamanchemicals.com]
- 3. CN105837473A - Preparing process of tetrabutyl urea - Google Patents [patents.google.com]
- 4. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. publications.iupac.org [publications.iupac.org]
- 6. Preparation technology of tetrabutyl urea - Eureka | Patsnap [eureka.patsnap.com]
- 7. US3681457A - Method of making tetramethylurea - Google Patents [patents.google.com]
- 8. CN1394852A - Preparation method of tetrabutyl urea - Google Patents [patents.google.com]
- 9. One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentrations of CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetrabutylurea: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Properties, Synthesis, and Applications of 1,1,3,3-Tetrabutylurea
This technical guide provides a comprehensive overview of tetrabutylurea (TBU), a versatile organic compound with significant applications in industrial chemistry and potential utility in pharmaceutical formulations. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, synthesis protocols, and key uses.
Core Chemical and Physical Properties
This compound, identified by the CAS number 4559-86-8 , is a tetra-substituted urea.[1][2][3] Its molecular formula is C17H36N2O, and it has a molecular weight of approximately 284.5 g/mol .[1] Key quantitative data and physical characteristics are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 4559-86-8 | [1][2][3] |
| Molecular Formula | C17H36N2O | [1][2] |
| Molecular Weight | 284.5 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 125-130 °C @ 1 Torr | |
| Density | ~0.88 g/cm³ | |
| Solubility | Insoluble in water, soluble in organic solvents. |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is primarily achieved through the reaction of dibutylamine with a phosgene equivalent. The following protocols are based on established methodologies described in the scientific literature.
Method 1: Synthesis using Bis(trichloromethyl) Carbonate (Triphosgene)
This method avoids the direct handling of highly toxic phosgene gas.
Materials:
-
Dibutylamine
-
Bis(trichloromethyl) carbonate (Triphosgene)
-
Organic solvent (e.g., toluene, dichloromethane)
-
Aqueous sodium hydroxide solution
Procedure:
-
In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser, dissolve dibutylamine in an appropriate organic solvent.
-
Separately, dissolve bis(trichloromethyl) carbonate in the same organic solvent.
-
Slowly add the bis(trichloromethyl) carbonate solution to the dibutylamine solution under vigorous stirring. The reaction is exothermic and should be controlled with an ice bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.
-
Neutralize the reaction mixture by washing with an aqueous sodium hydroxide solution, followed by water.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Logical Workflow for this compound Synthesis
Workflow for the synthesis of this compound.
Industrial Application: The Anthraquinone Process
The primary industrial application of this compound is as a solvent in the anthraquinone process for the production of hydrogen peroxide.[4] TBU serves as a highly effective solvent for the anthraquinone and its hydrogenated form, anthrahydroquinone.
The process involves the following cyclical steps:
-
Hydrogenation: An alkylanthraquinone is hydrogenated to the corresponding alkylanthrahydroquinone using a catalyst (e.g., palladium).
-
Oxidation: The alkylanthrahydroquinone is then oxidized with air to regenerate the alkylanthraquinone and produce hydrogen peroxide.
-
Extraction: The hydrogen peroxide is extracted from the organic solvent mixture using water.
-
Solvent Recovery: The organic solvent containing the alkylanthraquinone is recycled back to the hydrogenation step.
This compound offers several advantages over other solvents in this process, including high solubility for the reactants and a favorable partition coefficient for the extraction of hydrogen peroxide.
Anthraquinone Process Signaling Pathway
The core cycle of the anthraquinone process.
Application in Drug Development: A Solubilizing Agent
For drug development professionals, this compound presents potential as a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs).[1] Its character as a polar aprotic solvent, combined with its reported low toxicity, makes it a candidate for use in various pharmaceutical formulations.[1]
It is important to note that comprehensive toxicological data for this compound is limited.[5] Many safety data sheets indicate "no data available" for various toxicological endpoints.[5][6] Therefore, any application in pharmaceutical development would necessitate thorough safety and toxicity assessments.
Conclusion
This compound is a chemical with well-established industrial importance, particularly in the production of hydrogen peroxide. Its synthesis is straightforward, and its properties as a solvent are well-documented. For the pharmaceutical industry, TBU's potential as a solubilizing agent for challenging APIs warrants further investigation, contingent on rigorous toxicological evaluation. This guide provides a foundational understanding of this compound for scientists and researchers exploring its applications.
References
Solubility of Tetrabutylurea in various organic solvents.
An In-depth Technical Guide to the Solubility of Tetrabutylurea in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. This compound, a colorless to pale yellow liquid at room temperature, is a versatile polar aprotic solvent with significant non-polar characteristics owing to its four butyl groups.[1][2] This unique structure contributes to its favorable miscibility with a wide range of organic compounds and solvents.[1][2][3] This document presents a qualitative assessment of its miscibility, alongside a detailed experimental protocol for determining liquid-liquid miscibility.
Physicochemical Properties of this compound
A summary of key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 4559-86-8 | [4] |
| Molecular Formula | C₁₇H₃₆N₂O | [4] |
| Molecular Weight | 284.48 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Melting Point | < -50 °C / -60 °C | [2] |
| Boiling Point | 163 °C at 12 mmHg | [2] |
| Density | 0.874 - 0.880 g/cm³ at 20 °C | [5] |
| Water Solubility | 4.3 mg/L at 20 °C | [6][7] |
Miscibility of this compound in Organic Solvents
The following table provides a qualitative assessment of the expected miscibility of this compound with common organic solvents.
| Solvent | Solvent Type | Expected Miscibility |
| Acetone | Polar Aprotic | Miscible |
| Acetonitrile | Polar Aprotic | Miscible |
| Dichloromethane | Polar Aprotic | Miscible |
| Dimethylformamide (DMF) | Polar Aprotic | Miscible |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible |
| Ethyl Acetate | Polar Aprotic | Miscible |
| Tetrahydrofuran (THF) | Polar Aprotic | Miscible |
| Ethanol | Polar Protic | Miscible |
| Isopropanol | Polar Protic | Miscible |
| Methanol | Polar Protic | Miscible |
| n-Butanol | Polar Protic | Miscible |
| Hexane | Non-polar | Miscible |
| Toluene | Non-polar | Miscible |
| Chloroform | Non-polar | Miscible |
| Diethyl Ether | Non-polar | Miscible |
Disclaimer: This table is based on general principles of chemical solubility and the known properties of this compound. Experimental verification is recommended for specific applications.
Experimental Protocol: Determination of Liquid-Liquid Miscibility
The miscibility of this compound with an organic solvent can be determined experimentally by simple visual observation.[8] The following protocol outlines a standard procedure for this determination.
3.1. Materials
-
This compound (purity ≥ 99%)
-
Organic solvent to be tested (analytical grade)
-
Glass vials or test tubes with caps
-
Calibrated pipettes or burettes
-
Vortex mixer (optional)
3.2. Procedure
-
Preparation: Ensure all glassware is clean and dry to prevent contamination.
-
Initial Miscibility Test (1:1 ratio):
-
Pipette 5 mL of this compound into a clean glass vial.
-
Add 5 mL of the organic solvent to the same vial.
-
Cap the vial and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.
-
Allow the mixture to stand for at least 5 minutes and observe.
-
Observation:
-
-
Titration for Full Range Miscibility:
-
To confirm miscibility across all proportions, perform a titration.
-
Place a known volume (e.g., 10 mL) of this compound in a flask or beaker with a magnetic stirrer.
-
Slowly add the organic solvent in small increments (e.g., 1 mL at a time) while stirring continuously.
-
After each addition, allow the mixture to stabilize and observe for any signs of phase separation (cloudiness or formation of a second layer).
-
Continue adding the solvent until a significant volume has been added (e.g., a 10:1 ratio of solvent to this compound).
-
Repeat the process by titrating this compound into the organic solvent.
-
-
Recording Results:
-
Record the observations at each step. If the liquids are miscible in all tested proportions, they are considered fully miscible.
-
If phase separation occurs at a certain concentration, the liquids are partially miscible, and the concentration at which this occurs should be noted.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the miscibility of this compound with an organic solvent.
Caption: Experimental workflow for determining the miscibility of two liquids.
References
- 1. CAS 4559-86-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Tetrabutyl Urea Supplier | 4559-86-8 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 3. rockchemicalsinc.com [rockchemicalsinc.com]
- 4. TETRABUTYL UREA - Ataman Kimya [atamanchemicals.com]
- 5. TetrabutylureaTBU [lanyachem.com]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. 4559-86-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Miscibility - Wikipedia [en.wikipedia.org]
Unveiling the Mechanism of Tetrabutylurea: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Mechanism of Action of Tetrabutylurea as a Polar Aprotic Solvent for Researchers, Scientists, and Drug Development Professionals.
This compound (TBU), a tetra-substituted urea, has emerged as a versatile and effective polar aprotic solvent in various chemical applications, notably in organic synthesis and industrial processes. Its unique molecular structure imparts a favorable combination of polarity, steric hindrance, and stability, making it a subject of interest for researchers seeking to control reaction media and enhance process efficiency. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a polar aprotic solvent, including its physicochemical properties, solvation characteristics, and practical applications, with a focus on providing actionable data and experimental context for laboratory and industrial professionals.
Physicochemical Properties of this compound and Related Analogs
| Property | This compound (TBU) | N,N,N',N'-Tetramethylurea (TMU) | Reference(s) |
| Molecular Formula | C₁₇H₃₆N₂O | C₅H₁₂N₂O | [1] |
| Molecular Weight | 284.48 g/mol | 116.16 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | Colorless oil | [2] |
| Boiling Point | 163 °C at 12 mmHg | 177 °C | [2][3] |
| Melting Point | -60 °C | -1 °C | [3][4] |
| Density | 0.88 g/mL at 20 °C | 0.968 g/mL at 20 °C | [2][3] |
| Refractive Index | 1.4520-1.4560 at 20 °C | 1.451 at 20 °C | [2][3] |
| Water Solubility | 4.3 mg/L at 20 °C | Miscible | [3][5] |
| Dielectric Constant | Not Reported | 24.46 | [4] |
| Dipole Moment | Not Reported | 3.47 D (in benzene) | [4][5][6] |
Mechanism of Action as a Polar Aprotic Solvent
The efficacy of this compound as a polar aprotic solvent stems from its distinct molecular architecture. The central urea moiety contains a carbonyl group with a significant dipole moment, contributing to the molecule's overall polarity. The four bulky butyl groups attached to the nitrogen atoms play a crucial role in defining its solvent characteristics.
Polarity and Solvation
The carbonyl group (C=O) in the urea core is the primary source of TBU's polarity. The electronegative oxygen atom draws electron density from the carbon atom, creating a partial negative charge on the oxygen and a partial positive charge on the carbon. This dipole allows TBU to effectively solvate cations by coordinating the positively charged species with the lone pairs of electrons on the oxygen atom.
Unlike protic solvents, TBU lacks acidic protons (i.e., protons bonded to electronegative atoms like oxygen or nitrogen). The nitrogen atoms are sterically hindered by the four butyl groups, preventing them from participating in hydrogen bonding with solutes. This absence of hydrogen bond donation is a defining feature of aprotic solvents.
The solvation of anions in TBU is less effective than the solvation of cations. The positive end of the dipole on the carbonyl carbon is sterically shielded by the bulky butyl groups, limiting its interaction with anions. This differential solvation—strong solvation of cations and weak solvation of anions—leaves anions relatively "naked" and more reactive in solution. This phenomenon is a key contributor to the rate enhancements observed in many reactions conducted in polar aprotic solvents.
Steric Hindrance and Its Implications
The four n-butyl groups surrounding the urea core create significant steric bulk. This steric hindrance has several important consequences for its function as a solvent:
-
Suppression of Nucleophilicity: The bulky alkyl groups prevent the nitrogen atoms from acting as nucleophiles, ensuring that the solvent does not interfere with the desired chemical reaction.
-
Enhanced Stability: The steric shielding contributes to the chemical and thermal stability of TBU, allowing it to be used under a range of reaction conditions.[4]
-
Influence on Solubility: The large nonpolar alkyl chains contribute to TBU's ability to dissolve a wide range of organic compounds, while its polar core allows for the dissolution of certain polar species.
The following diagram illustrates the relationship between the structural features of this compound and its properties as a polar aprotic solvent.
Caption: Structure-Function Relationship of this compound as a Polar Aprotic Solvent.
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. A common laboratory-scale synthesis involves the reaction of dibutylamine with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), in the presence of a base.
Materials:
-
Dibutylamine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Sodium hydroxide (or other suitable base)
-
Organic solvent (e.g., toluene, dichloromethane)
-
Water
-
Standard laboratory glassware (three-neck flask, dropping funnel, condenser, mechanical stirrer)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
A solution of dibutylamine and a suitable base (e.g., aqueous sodium hydroxide) is prepared in a three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.
-
The flask is cooled in an ice bath.
-
A solution of triphosgene in an organic solvent (e.g., dichloromethane) is added dropwise to the stirred dibutylamine solution. The temperature should be maintained below 10 °C during the addition.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The organic layer is separated, washed with water, and dried over an anhydrous drying agent (e.g., MgSO₄).
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude this compound is purified by vacuum distillation to yield a colorless to pale yellow liquid.
Measurement of Dielectric Constant
The dielectric constant of a liquid can be determined by measuring the capacitance of a capacitor with and without the liquid as the dielectric material.
Apparatus:
-
Capacitance meter
-
Dielectric cell (a capacitor with two parallel plates that can be filled with the liquid sample)
-
Temperature-controlled bath
-
Standard liquids with known dielectric constants for calibration (e.g., benzene, cyclohexane)
Procedure:
-
The capacitance of the empty, dry dielectric cell (C_air) is measured.
-
The cell is filled with a standard liquid of known dielectric constant (ε_std), and its capacitance (C_std) is measured at a constant temperature.
-
The cell is then thoroughly cleaned, dried, and filled with this compound.
-
The capacitance of the cell with this compound (C_tbu) is measured at the same temperature.
-
The dielectric constant of this compound (ε_tbu) can be calculated using the following relationship:
ε_tbu = 1 + [(C_tbu - C_air) / (C_std - C_air)] * (ε_std - 1)
Determination of Dipole Moment
The dipole moment of a polar molecule in a nonpolar solvent can be determined from measurements of the dielectric constant and density of dilute solutions.
Apparatus:
-
Apparatus for dielectric constant measurement (as described above)
-
Pycnometer or density meter for accurate density measurements
-
Refractometer for measuring the refractive index
-
Analytical balance
Procedure:
-
A series of dilute solutions of this compound in a nonpolar solvent (e.g., benzene or cyclohexane) are prepared with known mole fractions.
-
The dielectric constant (ε) and density (ρ) of each solution are measured at a constant temperature.
-
The refractive index (n) of each solution is also measured.
-
The molar polarization (P) of the solution is calculated using the Debye equation.
-
The molar polarization of the solute at infinite dilution (P₂) is determined by extrapolation.
-
The dipole moment (μ) is then calculated from P₂ after correcting for the electronic and atomic polarizations, which are obtained from the refractive index measurements.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable solvent in several areas of chemical research and development:
-
Organic Synthesis: TBU is an excellent solvent for reactions involving strong bases and nucleophiles, such as S_N2 reactions, where the enhanced reactivity of anions can lead to higher yields and faster reaction rates. Its high boiling point also makes it suitable for reactions requiring elevated temperatures.
-
Industrial Processes: A major application of TBU is as a solvent in the anthraquinone process for the production of hydrogen peroxide.[7] It exhibits high solubility for both anthraquinone and its hydrogenated form, facilitating the catalytic cycle.
-
Phase-Transfer Catalysis: TBU can act as a phase-transfer catalyst, facilitating the reaction between reactants in immiscible phases.
-
Polymer Chemistry: Its ability to dissolve various polymers makes it useful in polymer processing and characterization.
Conclusion
This compound is a highly effective polar aprotic solvent with a mechanism of action centered around its polar urea core and sterically demanding butyl substituents. This combination results in strong cation solvation and the generation of highly reactive "naked" anions, while maintaining a high degree of chemical and thermal stability. Although quantitative data for its dielectric constant and dipole moment are not widely published, the properties of its analog, tetramethylurea, provide a solid foundation for understanding its behavior. The experimental protocols outlined in this guide offer a pathway for researchers to further characterize TBU and harness its unique properties for a wide range of chemical transformations in both academic and industrial settings.
References
- 1. This compound | C17H36N2O | CID 20691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. 4559-86-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. N,N,N',N'-tetramethylurea [stenutz.eu]
- 5. Tetramethylurea [drugfuture.com]
- 6. Tetramethylurea | C5H12N2O | CID 12437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. TETRABUTYL UREA - Ataman Kimya [atamanchemicals.com]
An In-depth Technical Guide to Tetrabutylurea: Safety, Handling, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data, handling precautions, and detailed experimental protocols for Tetrabutylurea (CAS No. 4559-86-8). The information is intended to support laboratory research and development activities by providing a thorough understanding of the compound's properties and safe use.
Chemical and Physical Properties
This compound is a colorless to light yellow, clear liquid with a viscosity slightly greater than water.[1] It is primarily used as a solvent, particularly in the production of hydrogen peroxide by the anthraquinone process, and has applications in organic synthesis as a solvent, extractant, and catalyst.[2][3] Its stability and solubility in organic solvents make it a valuable compound in various industrial and research settings.[4]
The following table summarizes the key physical and chemical properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C17H36N2O | [5] |
| Molecular Weight | 284.48 g/mol | [5] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Melting Point | <-50 °C | [2] |
| Boiling Point | 163 °C at 12 mmHg | [5] |
| Density | 0.877 g/cm³ at 20°C | [2] |
| Flash Point | 93 °C (closed cup) | [5] |
| Autoignition Temperature | 350 °C at 1007 hPa | [6] |
| Water Solubility | 4.3 mg/L at 20°C | [5][6] |
| logP (Octanol/Water Partition Coefficient) | 6.2 at 25°C | [5][6] |
| Vapor Pressure | 0.019 Pa at 20°C | [5] |
| Refractive Index | 1.4520-1.4560 | [5] |
| Kinematic Viscosity | 17.6 mm²/s at 20°C | [6] |
Safety and Hazard Information
This compound is classified as a combustible liquid and causes skin irritation.[7][8] It is also considered toxic to aquatic life with long-lasting effects.[9][10]
GHS Hazard Classification
-
Health Hazards: Causes skin irritation (Category 2).[9]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects (Chronic 2).[9]
Precautionary Statements
A comprehensive list of precautionary statements is provided in the table below.
| Category | Precautionary Statement | Reference |
| Prevention | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [7] |
| P264: Wash skin thoroughly after handling. | [9][10][11] | |
| P273: Avoid release to the environment. | [9][10][11] | |
| P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | [7][9][10][11] | |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of water. | [9][10][11] |
| P332 + P317: If skin irritation occurs: Get medical help. | [9][10][11] | |
| P362 + P364: Take off contaminated clothing and wash it before reuse. | [9][10][11] | |
| P370 + P378: In case of fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. | [7] | |
| P391: Collect spillage. | [9][10][11] | |
| Storage | P403 + P235: Store in a well-ventilated place. Keep cool. | [7] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | [7][9][10][11] |
Toxicological Data
Toxicological information for this compound is limited. The available data is summarized below:
| Route of Exposure | Species | Value | Reference |
| Inhalation | Rat | LCLo: 700 mg/m³/4H | [5] |
| Oral | Rat | LD50: 17 g/kg | [12] |
Most safety data sheets indicate that there is no available data for other toxicological endpoints such as carcinogenicity, mutagenicity, and reproductive toxicity.[7][9]
Handling Precautions and Experimental Protocols
General Laboratory Handling Workflow
The following diagram illustrates a general workflow for the safe handling of chemicals like this compound in a laboratory setting.
Caption: General workflow for safe chemical handling in a laboratory.
Detailed Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[9]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[7]
-
Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, consider additional impervious clothing.[7][9]
-
-
Hygiene: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a cool, well-ventilated place away from heat and ignition sources.[3][7] Keep containers tightly closed.[3] Store separately from oxidizing agents.[3]
-
Spill Response: In case of a spill, remove all ignition sources.[7] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[13] Ensure adequate ventilation during cleanup.
Experimental Protocol: Synthesis of this compound
The following is a generalized protocol for the synthesis of this compound based on common methods described in patent literature. This should be adapted and optimized for specific laboratory conditions.
Caption: A generalized workflow for the synthesis of this compound.
Methodology:
A common method for the synthesis of this compound involves the reaction of dibutylamine with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), in the presence of a base.[12]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Charging: Charge the flask with dibutylamine and a suitable organic solvent (e.g., toluene or dichloromethane).
-
Reagent Addition: Dissolve triphosgene in the same solvent and add it dropwise to the stirred solution of dibutylamine at a controlled temperature (typically 0-10 °C). The reaction is exothermic and should be cooled in an ice bath.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Note: This is a generalized procedure. For specific molar ratios, reaction times, and temperatures, it is crucial to consult detailed literature procedures.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Unsuitable Extinguishing Media: A direct water jet may spread the fire.
-
Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.[13]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.[7]
-
Containment and Cleaning: Contain the spillage and then collect with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local regulations.[13]
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations. It should be disposed of at a licensed waste disposal facility. Do not allow it to enter waterways.[9]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Registration Dossier - ECHA [echa.europa.eu]
- 3. Preparation technology of tetrabutyl urea - Eureka | Patsnap [eureka.patsnap.com]
- 4. echemi.com [echemi.com]
- 5. 1,1,3,3-Tetrabutylurea | CAS#:4559-86-8 | Chemsrc [chemsrc.com]
- 6. 4559-86-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | C17H36N2O | CID 20691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 4559-86-8 [chemicalbook.com]
- 9. This compound [hslg-tech.com]
- 10. CN105837473A - Preparing process of tetrabutyl urea - Google Patents [patents.google.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. RTECS NUMBER-YU2080000-Chemical Toxicity Database [drugfuture.com]
- 13. CN1394852A - Preparation method of tetrabutyl urea - Google Patents [patents.google.com]
Spectroscopic Profile of Tetrabutylurea: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tetrabutylurea (CAS No. 4559-86-8), a widely used organic synthesis intermediate, solvent, and catalyst.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Molecular Structure and Properties
This compound, also known as 1,1,3,3-tetrabutylurea, has the molecular formula C17H36N2O and a molecular weight of 284.48 g/mol .[4][5][6] It is a colorless to light yellow liquid at room temperature.[1][7]
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a structured format, facilitating easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.
2.1.1. ¹H NMR Data
The ¹H NMR spectrum of this compound shows four distinct signals corresponding to the different proton environments in the butyl chains.
| Assignment | Chemical Shift (δ) in ppm |
| A | 3.102 |
| B | 1.479 |
| C | 1.283 |
| D | 0.912 |
Table 1: ¹H NMR Chemical Shifts for this compound. Data sourced from ChemicalBook.[4]
2.1.2. ¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) in ppm | Assignment |
| Data not explicitly available in search results | C=O |
| Data not explicitly available in search results | N-CH₂ |
| Data not explicitly available in search results | N-CH₂-CH₂ |
| Data not explicitly available in search results | N-CH₂-CH₂-CH₂ |
| Data not explicitly available in search results | CH₃ |
Table 2: Predicted ¹³C NMR Assignments for this compound. Specific chemical shift values were not available in the provided search results, but the expected signals are listed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following key absorption bands.
| Frequency (cm⁻¹) | Functional Group |
| ~1640-1650 | C=O (Amide I band) |
| ~2870-2960 | C-H stretch (alkyl) |
| ~1465 | C-H bend (alkyl) |
| ~1200-1300 | C-N stretch |
Table 3: Key IR Absorption Bands for this compound. The exact values can vary based on the experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
2.3.1. Electron Ionization (EI) Mass Spectrum
| m/z | Relative Intensity (%) | Fragment |
| 284 | ~1.9 | [M]⁺ (Molecular Ion) |
| 100 | 16.6 | [CH₂=N(C₄H₉)₂]⁺ |
| 86 | 22.2 | [CH₂=N(C₄H₉)]⁺ |
| 57 | 57.4 | [C₄H₉]⁺ |
| 41 | 14.4 | [C₃H₅]⁺ |
Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound. Data sourced from ChemicalBook.[4]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation: A small amount of this compound (approximately 5-10 mg) is dissolved in about 0.5 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.
-
Instrument Setup: A standard NMR spectrometer, such as a Varian A-60 or a more modern equivalent (e.g., 400 MHz), is used.[4][8]
-
Data Acquisition:
-
For ¹H NMR, the instrument is set to a frequency of approximately 400 MHz. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, the instrument is tuned to the appropriate carbon frequency (e.g., 100 MHz for a 400 MHz spectrometer). A proton-decoupled sequence is typically used to simplify the spectrum.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation: For a neat liquid sample, a drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.[8]
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument typically scans over the mid-IR range (4000-400 cm⁻¹).
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry Protocol
-
Sample Introduction: For a volatile liquid like this compound, a small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.[8]
-
Ionization: In the case of electron ionization (EI), the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[4]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Workflow and Data Integration
The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.
References
- 1. TETRABUTYL UREA - Ataman Kimya [atamanchemicals.com]
- 2. CN105837473A - Preparing process of tetrabutyl urea - Google Patents [patents.google.com]
- 3. Preparation technology of tetrabutyl urea - Eureka | Patsnap [eureka.patsnap.com]
- 4. This compound(4559-86-8) 1H NMR [m.chemicalbook.com]
- 5. Urea, tetrabutyl- [webbook.nist.gov]
- 6. Urea, tetrabutyl- [webbook.nist.gov]
- 7. Tetrabutyl Urea Supplier | 4559-86-8 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 8. This compound | C17H36N2O | CID 20691 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Tetrabutylurea as a solvent for organic synthesis reactions.
Introduction
Tetrabutylurea (TBU), a colorless to light yellow liquid, is emerging as a promising polar aprotic solvent for a variety of applications in organic synthesis and industrial processes. Its unique combination of physical and chemical properties, including a high boiling point, low melting point, and good thermal stability, makes it an attractive alternative to more conventional solvents. This document provides an overview of the properties of this compound and explores its potential applications in organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions.
Physicochemical Properties of this compound
This compound is characterized by its four butyl groups attached to a central urea moiety, which contribute to its distinct solubility profile. It is soluble in a range of organic solvents while exhibiting low solubility in water.[1] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₃₆N₂O | [2] |
| Molecular Weight | 284.48 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 163 °C / 12 mmHg | [3] |
| Melting Point | -60 °C | [3] |
| Density | 0.8828 g/cm³ | [3] |
| Flash Point | 93 °C | [3] |
| Refractive Index | 1.4520-1.4560 | [3] |
Applications in Organic Synthesis
This compound's properties as a polar aprotic solvent make it suitable for various chemical reactions and processes, particularly in organic synthesis and catalysis.[1][3] Its high solubility for a wide range of organic compounds facilitates reaction processes.[3] While specific detailed protocols for its use in prominent cross-coupling reactions are not widely documented in publicly available literature, its general characteristics suggest potential utility in such transformations.
This compound is also utilized as a solvent in the production of hydrogen peroxide by the anthraquinone process, where it has shown advantages over conventional solvents like trioctyl phosphate.[2][4] Furthermore, it can act as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[3]
Logical Workflow for Solvent Application in a Generic Palladium-Catalyzed Cross-Coupling Reaction
The following diagram illustrates a general workflow for employing a solvent such as this compound in a palladium-catalyzed cross-coupling reaction. This workflow is a conceptual representation and would require specific experimental validation for each reaction type.
Caption: Conceptual workflow for a generic palladium-catalyzed cross-coupling reaction.
Application Notes and Protocols
Despite extensive searches of scientific literature, specific, detailed experimental protocols and quantitative data for the use of this compound as a solvent in Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions could not be located. The available information highlights its general suitability as a solvent for organic synthesis but lacks the specific examples required to generate detailed application notes and protocols for these widely used transformations.
Researchers interested in exploring the utility of this compound for these reactions would need to undertake systematic experimental studies to determine optimal conditions, including catalyst systems, bases, temperatures, and reaction times. Such studies would be crucial in establishing this compound as a viable and potentially advantageous solvent for this important class of reactions.
Signaling Pathway Diagram (Generic)
For illustrative purposes, a generic signaling pathway diagram is presented below. This type of diagram is typically used to represent molecular interactions within a biological context. In a chemical context, a similar graphical representation could be used to depict reaction mechanisms.
References
Application Notes and Protocols: Tetrabutylurea in Phase-Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetrabutylurea and related compounds as phase-transfer catalysts (PTCs) in various chemical reactions relevant to pharmaceutical and chemical synthesis. While specific quantitative data and detailed protocols for this compound are limited in publicly available literature, this document leverages data from the widely used phase-transfer catalyst, tetrabutylammonium bromide (TBAB), to illustrate the principles and provide representative experimental procedures. This compound, sharing structural similarities with quaternary ammonium salts, is anticipated to function in a comparable manner.
Introduction to Phase-Transfer Catalysis
Phase-transfer catalysis is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1] The PTC, such as this compound or a quaternary ammonium salt, transports a reactant from one phase to the other, enabling the reaction to proceed.[2] This methodology offers several advantages, including milder reaction conditions, increased reaction rates, higher yields, and the use of less hazardous and more environmentally friendly solvents.[2][3]
Mechanism of Phase-Transfer Catalysis
The fundamental principle of phase-transfer catalysis involves the formation of an ion pair between the catalyst and a reactant ion. This ion pair, being more lipophilic, can then traverse the phase boundary into the organic phase to react with the substrate.
Below is a generalized diagram illustrating the mechanism of phase-transfer catalysis in a solid-liquid system.
Caption: General mechanism of phase-transfer catalysis.
Applications in Organic Synthesis
Phase-transfer catalysts are widely employed in various organic transformations, including nucleophilic substitution reactions such as O-alkylation and C-alkylation.
The O-alkylation of phenols is a classic application of phase-transfer catalysis, providing an efficient route to synthesize ethers.
General Experimental Workflow:
Caption: Workflow for O-alkylation of phenols via PTC.
Representative Protocol for O-Alkylation of 4-Ethylphenol:
This protocol, adapted from procedures using TBAB, illustrates a typical Williamson ether synthesis under phase-transfer conditions.[4]
Materials:
-
4-Ethylphenol
-
Methyl iodide
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) (as a proxy for this compound)
-
Diethyl ether
-
Distilled water
-
5% Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
In a 5 mL conical vial equipped with a spin vane, combine 4-ethylphenol and sodium hydroxide.
-
Gently heat the mixture until it forms a liquid.
-
Add the phase-transfer catalyst (TBAB).
-
Attach a reflux condenser and add methyl iodide through the top.
-
Gently reflux the reaction mixture for one hour.
-
After cooling to room temperature, perform an aqueous workup and extract the product with diethyl ether.
-
Wash the combined organic extracts with 5% sodium hydroxide solution, followed by distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The crude product can be purified by column chromatography.
Quantitative Data (using TBAB):
The following table summarizes representative yields for O-alkylation reactions using TBAB as the phase-transfer catalyst.
| Substrate | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Phenol | n-Butyl Bromide | 10 | NaOH (aq) | Toluene | 4 | 91 | [5] |
| Salicylamide | Ethyl Iodide | 10 | K2CO3 | Water | 0.03 (MW) | 94 | [6] |
The C-alkylation of compounds containing active methylene groups (e.g., malonic esters, β-ketoesters) is another key application of phase-transfer catalysis.
Representative Protocol for C-Alkylation of Diethyl Malonate:
This protocol is based on the alkylation of diethyl malonate using TBAB and demonstrates a typical procedure.[7]
Materials:
-
Diethyl malonate
-
2-Bromopentane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB) (5 mol%)
-
Anhydrous toluene or acetonitrile
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl malonate (1.0 eq.), 2-bromopentane (1.2 eq.), anhydrous potassium carbonate (2.0 eq.), and TBAB (5 mol%).
-
Add anhydrous toluene or acetonitrile as the solvent.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture to room temperature and filter to remove the potassium salts.
-
Wash the filter cake with the solvent.
-
The filtrate containing the product can be further purified by distillation.
Quantitative Data (using TBAB):
The table below presents data for the C-alkylation of diethyl malonate with different alkyl halides using TBAB.
| Alkyl Halide | Catalyst (mol%) | Base | Solvent | Time (h) | Conversion (%) | Reference |
| 1-Chloroethane | 0.4 | K₂CO₃ | NMP | 6 | ~98 | [5] |
Synthesis of this compound
For researchers interested in preparing this compound, a common synthetic route involves the reaction of di-n-butylamine with a carbonyl source. One method utilizes bis(trichloromethyl)carbonate (triphosgene).[8]
Reaction Scheme:
Di-n-butylamine + Bis(trichloromethyl)carbonate → this compound
General Protocol:
-
Bis(trichloromethyl)carbonate is pulverized and mixed with pure water.
-
This mixture is added to a solution of liquid caustic soda.
-
The resulting liquid-solid mixture is added dropwise to di-n-butylamine under vigorous stirring.
-
The reaction mixture is heated to reflux to obtain the crude this compound product.
-
The crude product is then purified by rectification.[8]
Conclusion
This compound is a versatile chemical with applications as a solvent and a phase-transfer catalyst.[4] While detailed, quantitative performance data for its use as a PTC is not as prevalent as for quaternary ammonium salts like TBAB, the principles of phase-transfer catalysis and the representative protocols provided herein offer a strong foundation for its application in organic synthesis. Researchers and drug development professionals are encouraged to consider this compound as a potentially effective and environmentally benign catalyst for a variety of transformations, particularly in nucleophilic substitution reactions. Further experimental investigation is warranted to fully characterize its catalytic efficacy in comparison to more established phase-transfer catalysts.
References
- 1. jetir.org [jetir.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Applications of Tetrabutylurea in Polymer Chemistry and Resin Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylurea (TBU), a tetra-substituted urea, is a versatile organic compound with a growing range of applications in industrial and synthetic chemistry. Its unique properties, including high polarity, aprotic nature, excellent thermal stability, and good solubility in organic solvents, make it a promising candidate for use in polymer chemistry and resin manufacturing.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42][43][44] This document provides detailed application notes and experimental protocols for the utilization of TBU in these fields, aimed at researchers and professionals in drug development and material science.
Physical and Chemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application. The following table summarizes key data for TBU.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₆N₂O | [38] |
| Molecular Weight | 284.48 g/mol | [38] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 305 °C (at 1013 hPa) | [4] |
| Melting Point | < -50 °C | [2] |
| Density | 0.877 g/cm³ (at 20 °C) | [2] |
| Flash Point | 140 °C | [5] |
| Solubility | Soluble in many organic solvents | [1][3] |
Application Notes
This compound as a Reaction Solvent for Aromatic Polyamide Synthesis
Background: Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. Their synthesis often requires polar aprotic solvents to dissolve the aromatic monomers and the resulting polymer.[25][39][40] Solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) are commonly used.[25] Given that this compound is also a polar aprotic solvent with high thermal stability, it presents itself as a viable alternative reaction medium for the synthesis of aromatic polyamides. Its high boiling point is particularly advantageous for high-temperature polycondensation reactions.
Advantages of using TBU:
-
High Thermal Stability: Allows for higher reaction temperatures, potentially leading to higher molecular weight polymers and faster reaction rates.
-
Good Solubility for Monomers and Polymers: Can effectively solvate the reactants and prevent premature precipitation of the polymer.
-
Aprotic Nature: Prevents unwanted side reactions with reactive intermediates.
This compound in Polyurethane Resin Formulations
Background: Polyurethanes are a versatile class of polymers used in a wide range of applications, from flexible foams to rigid elastomers and high-performance adhesives.[21][27][32][36] They are typically synthesized from the reaction of a diisocyanate with a polyol.[21][36] In many formulations, particularly in two-component adhesives and coatings, a non-reactive solvent is used to control viscosity, improve wetting of substrates, and extend the pot life of the mixed system.[21]
Potential Roles of TBU in Polyurethane Formulations:
-
Solvent for Prepolymer Synthesis: TBU can be used as a solvent during the preparation of an isocyanate-terminated prepolymer, helping to control the viscosity and reaction temperature.[6][16]
-
Component of Two-Part Adhesives: In two-component polyurethane adhesives, TBU can be included in the polyol component (Part A) to reduce its viscosity, making it easier to mix with the isocyanate component (Part B).[21]
-
Plasticizer: Although less common, the potential for urea derivatives to act as plasticizers could be explored to modify the flexibility of the cured polyurethane.
This compound as a Catalytic Accelerator for Epoxy Resins
Background: Epoxy resins are thermosetting polymers widely used in adhesives, coatings, and composites due to their excellent adhesion, chemical resistance, and mechanical properties. The curing of epoxy resins involves the reaction of the epoxy groups with a hardener, which can be an amine, anhydride, or other catalytic agent.[19][33] Certain compounds can act as accelerators to speed up the curing process.[31][35] Patent literature suggests that urea derivatives can function as accelerators for the curing of epoxy resins with dicyandiamide hardeners.[20]
Hypothesized Mechanism of Action: this compound, being a substituted urea, could potentially act as a latent accelerator in epoxy resin formulations. It is theorized that under heating, TBU could facilitate the reaction between the epoxy resin and the hardener, leading to a faster cure time. This could be particularly advantageous in applications where rapid curing is desired, such as in automated assembly lines.
This compound as a Plasticizer for Polyvinyl Chloride (PVC)
Background: Polyvinyl chloride (PVC) is a rigid polymer that is often made flexible for various applications by the addition of plasticizers.[4][5] Phthalate-based plasticizers have traditionally been used, but concerns over their environmental and health impacts have driven the search for alternatives.[1][8] Recent studies have shown that urea and its derivatives, such as tetramethylurea (TMU), can act as effective plasticizers for PVC by lowering its glass transition temperature (Tg).[1][8]
Application as a PVC Plasticizer: Based on the findings with TMU, this compound is a strong candidate for a non-phthalate plasticizer for PVC. By incorporating TBU into a PVC formulation, it is expected to increase the flexibility and processability of the polymer. The larger butyl groups on TBU compared to the methyl groups on TMU might offer different performance characteristics, such as lower volatility and potentially better compatibility with the PVC matrix.
Experimental Protocols
Protocol 1: Representative Synthesis of an Aromatic Polyamide using this compound as a Solvent
This protocol is a representative procedure for the synthesis of an aromatic polyamide, where this compound is proposed as a solvent based on its suitable properties.
Materials:
-
Terephthaloyl chloride
-
4,4'-Oxydianiline (ODA)
-
This compound (TBU), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.
-
Heating mantle with a temperature controller.
-
Buchner funnel and filter paper.
-
Vacuum oven.
Procedure:
-
In the three-necked flask, dissolve 4,4'-oxydianiline in anhydrous this compound under a gentle stream of nitrogen. Stir until the diamine is completely dissolved.
-
Add anhydrous pyridine to the solution as an acid scavenger.
-
Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to 120-150°C and maintain for 4-6 hours with continuous stirring under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
After the reaction is complete, cool the viscous polymer solution to room temperature.
-
Precipitate the polymer by pouring the solution into a vigorously stirred beaker of methanol.
-
Collect the fibrous polymer precipitate by filtration using a Buchner funnel.
-
Wash the polymer thoroughly with fresh methanol and then with hot water to remove any unreacted monomers, pyridine hydrochloride, and residual solvent.
-
Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Characterization:
-
The inherent viscosity of the polymer can be determined using a viscometer to estimate the molecular weight.
-
The chemical structure can be confirmed by FTIR and NMR spectroscopy.
-
Thermal properties (glass transition temperature and decomposition temperature) can be analyzed by DSC and TGA.
Protocol 2: Preparation of a Polyurethane Prepolymer using this compound as a Solvent
This protocol describes a general procedure for the synthesis of an isocyanate-terminated polyurethane prepolymer, with TBU serving as a non-reactive solvent.
Materials:
-
Polypropylene glycol (PPG), diol (e.g., MW 2000)
-
Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
-
This compound (TBU), anhydrous
-
Nitrogen gas (high purity)
Equipment:
-
Four-necked reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser.
-
Heating mantle with a temperature controller.
Procedure:
-
Charge the polypropylene glycol and this compound into the reaction kettle.
-
Heat the mixture to 60-70°C under a nitrogen blanket and stir for 30 minutes to ensure homogeneity and remove any traces of moisture.
-
Cool the mixture to 40-50°C.
-
Slowly add the diisocyanate to the mixture over a period of 30-60 minutes while maintaining the temperature below 70°C. The molar ratio of NCO to OH groups should be greater than 1 (typically around 2:1) to ensure isocyanate termination.
-
After the addition is complete, raise the temperature to 80-90°C and hold for 2-3 hours, or until the desired NCO content is reached.
-
Monitor the NCO content of the prepolymer by titration with a standard solution of dibutylamine.
-
Once the target NCO content is achieved, cool the prepolymer solution to room temperature and store it under a nitrogen blanket in a sealed container.
Protocol 3: Formulation of a Two-Component Polyurethane Adhesive with this compound
This protocol outlines the formulation of a two-component polyurethane adhesive, where TBU is used as a viscosity-reducing solvent in the polyol component.
Part A (Polyol Component):
-
Polyether polyol (e.g., a triol with a molecular weight of 4000-6000)
-
Chain extender (e.g., 1,4-butanediol)
-
This compound (TBU)
-
Catalyst (e.g., dibutyltin dilaurate)
-
Optional: Fillers (e.g., calcium carbonate), thixotropic agents (e.g., fumed silica)
Part B (Isocyanate Component):
-
Polymeric MDI (pMDI) or an isocyanate-terminated prepolymer (as prepared in Protocol 2, but can also be used without solvent).
Formulation Procedure (Part A):
-
In a suitable mixing vessel, combine the polyether polyol, 1,4-butanediol, and this compound.
-
Mix at a moderate speed until a homogeneous solution is obtained.
-
If using fillers or thixotropic agents, add them slowly under high-speed dispersion until they are well-dispersed.
-
Add the catalyst to the mixture and stir at a low speed until it is uniformly distributed.
Application:
-
Mix Part A and Part B in the predetermined stoichiometric ratio (typically based on the equivalent weights of the polyol and isocyanate components).
-
Mix thoroughly until a uniform consistency is achieved.
-
Apply the mixed adhesive to the substrates to be bonded.
-
Allow the adhesive to cure at room temperature or as specified by the formulation.
Protocol 4: Hypothetical Formulation of an Epoxy Resin with this compound as an Accelerator
This protocol is based on the potential of urea derivatives to accelerate epoxy curing and provides a starting point for investigation.
Materials:
-
Bisphenol A based liquid epoxy resin (e.g., EEW 185-192)
-
Dicyandiamide (DICY), micronized
-
This compound (TBU)
-
Optional: Fumed silica (for rheology control)
Formulation Procedure:
-
In a mixing vessel, gently warm the liquid epoxy resin to approximately 50-60°C to reduce its viscosity.
-
Add the desired amount of this compound (e.g., 1-5 parts per hundred parts of resin, phr) to the warm epoxy resin and stir until it is completely dissolved.
-
If used, add fumed silica and disperse it into the mixture using a high-shear mixer until a desired level of thixotropy is achieved.
-
Cool the mixture to room temperature.
-
Add the micronized dicyandiamide to the mixture and disperse it uniformly using a three-roll mill or a similar dispersing equipment to ensure a stable, one-component formulation.
Curing and Evaluation:
-
Apply the formulated epoxy resin to a substrate.
-
Cure the resin in an oven at a temperature typically between 120°C and 180°C.
-
Monitor the curing process using Differential Scanning Calorimetry (DSC) to determine the effect of TBU on the curing kinetics (e.g., onset temperature, peak exotherm temperature, and heat of reaction).
-
Evaluate the physical properties of the cured resin, such as glass transition temperature (Tg), hardness, and adhesion strength, and compare them to a formulation without TBU.
Protocol 5: Preparation of a Plasticized PVC Film with this compound
This protocol is adapted from general procedures for plasticizing PVC and the specific findings related to urea derivatives.[1][8]
Materials:
-
PVC resin (e.g., suspension grade)
-
This compound (TBU)
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Tetrahydrofuran (THF) or other suitable solvent
Equipment:
-
Glass beaker or flask
-
Magnetic stirrer
-
Petri dish or a flat glass plate
-
Drying oven
Procedure:
-
In a beaker, dissolve the PVC resin in THF to create a solution of a specific concentration (e.g., 10% w/v).
-
In a separate container, dissolve the desired amount of this compound and the thermal stabilizer in THF. The amount of TBU can be varied (e.g., 10, 20, 30 parts per hundred parts of PVC resin, phr).
-
Add the plasticizer/stabilizer solution to the PVC solution and stir until a homogeneous mixture is obtained.
-
Pour the solution into a Petri dish or onto a flat glass plate to cast a film of uniform thickness.
-
Allow the solvent to evaporate slowly in a well-ventilated fume hood at room temperature.
-
Once the film is formed, transfer it to a vacuum oven and dry at a moderate temperature (e.g., 40-50°C) to remove any residual solvent completely.
Evaluation:
-
Visually inspect the resulting film for clarity, flexibility, and any signs of phase separation.
-
Determine the glass transition temperature (Tg) of the plasticized PVC film using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA) and compare it to that of unplasticized PVC.[18][29][37]
-
Evaluate the mechanical properties of the film, such as tensile strength and elongation at break, using a universal testing machine.
Visualizations
Caption: General workflow for polymer synthesis using this compound as a solvent.
Caption: Logical relationship in a two-component polyurethane adhesive formulation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. One Part of Chemistry: Synthesis of poly(methyl methacrylate) or poly(methyl methacrylate)-co-poly(butyl acrylate) & characterization of the polymers by infrared spectroscopy (IR) [1chemistry.blogspot.com]
- 4. diva-portal.org [diva-portal.org]
- 5. bisley.biz [bisley.biz]
- 6. scispace.com [scispace.com]
- 7. Preparation method for polyurethane prepolymer - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. (PDF) Synthesis of Poly (Methyl Methacrylate-Co-Butyl [research.amanote.com]
- 10. CN111363114B - Preparation method of polyurethane prepolymer - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. specialchem.com [specialchem.com]
- 13. paint.org [paint.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. pluskim.com [pluskim.com]
- 17. Synthesis of Ultrahigh Molecular Weight Poly(methyl Methacrylate) via the Polymerization of MMA Initiated by the Combination of Palladium Carboxylates with Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Review of Recent Developments of Glass Transition in PVC Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sisoyyomismo.wordpress.com [sisoyyomismo.wordpress.com]
- 20. US20070027274A1 - Use of urea derivatives as accelerators for epoxy resins - Google Patents [patents.google.com]
- 21. hsbadhesive.com [hsbadhesive.com]
- 22. New Solvent for Polyamide 66 and Its Use for Preparing a Single-Polymer Composite-Coated Fabric [hb.diva-portal.org]
- 23. specialchem.com [specialchem.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. specialchem.com [specialchem.com]
- 28. sid.ir [sid.ir]
- 29. hitachi-hightech.com [hitachi-hightech.com]
- 30. www2.ictp.csic.es [www2.ictp.csic.es]
- 31. US20040086720A1 - Latent catalysts for epoxy curing systems - Google Patents [patents.google.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. scielo.br [scielo.br]
- 35. research.usq.edu.au [research.usq.edu.au]
- 36. chemiqueadhesives.com [chemiqueadhesives.com]
- 37. researchgate.net [researchgate.net]
- 38. This compound | C17H36N2O | CID 20691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 39. dspace.ncl.res.in [dspace.ncl.res.in]
- 40. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 41. Reprocessable Epoxy–Anhydride Resin Enabled by a Thermally Stable Liquid Transesterification Catalyst [mdpi.com]
- 42. The application of cycloaliphatic epoxy resin in hybrid UV curing systems. - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 43. Research of Potential Catalysts for Two-Component Silyl-Terminated Prepolymer/Epoxy Resin Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 44. researchgate.net [researchgate.net]
Standard operating procedure for using Tetrabutylurea in a laboratory setting.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective use of Tetrabutylurea (TBU) in a laboratory environment. This compound is a versatile organic compound with applications as a solvent, solubilizing agent, and phase-transfer catalyst.[1] Adherence to these guidelines is crucial to ensure personnel safety and data integrity.
Physical and Chemical Properties
This compound is a colorless to light yellow, transparent oily liquid with a viscosity slightly higher than water.[2][3] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₁₇H₃₆N₂O | [2] |
| Molecular Weight | 284.49 g/mol | [4] |
| CAS Number | 4559-86-8 | [2] |
| Appearance | Colorless to light yellow, clear liquid | [2][3] |
| Odor | Odorless | [5] |
| Melting Point | < -50 °C | [2] |
| Boiling Point | 305 °C at 1013 hPa | [5] |
| Flash Point | 127 °C (closed cup) | [5] |
| Density | 0.8764 g/cm³ at 20°C | [5] |
| Water Solubility | 4.3 mg/L at 20°C | [5] |
| log Kow (Octanol/Water Partition Coefficient) | 6.2 at 25°C | [5] |
| Vapor Pressure | 1.9 x 10⁻⁴ hPa at 20°C | [5] |
Health and Safety Information
This compound is classified as a combustible liquid and causes skin irritation. It is also toxic to aquatic life with long-lasting effects.[6][7]
Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[8]
-
P273: Avoid release to the environment.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[8]
-
P332 + P317: If skin irritation occurs: Get medical help.[8]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[8]
-
P391: Collect spillage.[8]
-
P501: Dispose of contents/container to an approved waste disposal plant.[8]
Standard Operating Procedure for Safe Handling
A generalized workflow for the safe handling of this compound in a laboratory setting is depicted below.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[8][9]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).[9][10] Gloves must be inspected prior to use.[6]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or splash potential, consider impervious clothing.[8][10]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[6] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[8]
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[6][10] Keep away from heat, sparks, open flames, and hot surfaces.[6] Store away from incompatible materials such as oxidizing agents.[10]
Spill and Waste Disposal
-
Spill: In case of a spill, remove all sources of ignition.[6] Absorb the spill with an inert material (e.g., sand, earth) and collect it in a suitable, closed container for disposal.[10] Use spark-proof tools and explosion-proof equipment.[6]
-
Waste Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations.[6] Do not discharge into drains or the environment.[6] Contaminated packaging should be triple-rinsed and disposed of appropriately.[6]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, get medical help.[6][8]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[8]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[8]
Application Notes and Protocols
This compound's utility in a laboratory setting stems from its properties as a solvent, solubilizing agent, and phase-transfer catalyst.[1][11]
This compound as a Solubilizing Agent for Poorly Water-Soluble Drugs
This compound can be employed to enhance the solubility of hydrophobic drug candidates for in vitro screening and formulation development.
Objective: To increase the aqueous solubility of a poorly water-soluble drug for experimental purposes.
Materials:
-
This compound
-
Poorly water-soluble drug compound
-
Aqueous buffer of desired pH
-
Vortex mixer
-
Shaker/incubator
-
Centrifuge
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Protocol:
-
Preparation of TBU Stock Solution: Prepare a stock solution of the poorly water-soluble drug in 100% this compound at a high concentration.
-
Serial Dilution: Serially dilute the TBU stock solution with the desired aqueous buffer to create a range of TBU co-solvent concentrations.
-
Equilibration: Add an excess amount of the poorly water-soluble drug to each co-solvent concentration.
-
Mixing: Vortex the samples and then place them on a shaker/incubator at a controlled temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separation: Centrifuge the samples to pellet the undissolved drug.
-
Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved drug using a validated analytical method.
-
Data Analysis: Plot the drug solubility as a function of the this compound concentration to determine the extent of solubility enhancement.
This compound as a Reaction Medium in Organic Synthesis
Due to its stability and ability to dissolve a wide range of organic compounds, this compound can serve as a solvent for various organic reactions.[11]
Objective: To use this compound as a solvent for an organic reaction.
Materials:
-
This compound
-
Reactants and reagents for the specific organic synthesis
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus (e.g., magnetic stir bar and stir plate)
-
Heating/cooling apparatus as required by the reaction
-
Apparatus for reaction work-up and product purification (e.g., separatory funnel, chromatography columns)
Protocol:
-
Reaction Setup: In a chemical fume hood, add the reactants and this compound to the reaction vessel equipped with a stirring apparatus.
-
Reaction Conditions: Heat or cool the reaction mixture to the desired temperature and stir for the required reaction time.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Upon completion, quench the reaction as necessary and perform an appropriate work-up procedure to isolate the crude product. This may involve extraction, washing, and drying.
-
Purification: Purify the crude product using techniques such as column chromatography, crystallization, or distillation.
-
Characterization: Characterize the purified product to confirm its identity and purity.
This compound as a Phase-Transfer Catalyst
This compound can act as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[1]
Objective: To utilize this compound as a phase-transfer catalyst in a heterogeneous reaction.
Materials:
-
This compound (as the catalyst)
-
Reactants for the biphasic reaction (one in an aqueous phase, one in an organic phase)
-
Aqueous and organic solvents
-
Reaction vessel with vigorous stirring capabilities
-
Apparatus for work-up and purification
Protocol:
-
Reaction Setup: Combine the organic phase containing the organic-soluble reactant and the aqueous phase containing the water-soluble reactant in the reaction vessel.
-
Catalyst Addition: Add a catalytic amount of this compound to the biphasic mixture.
-
Reaction: Stir the mixture vigorously to ensure efficient mixing of the two phases and facilitate the transfer of the reactant across the phase boundary. Heat or cool as required.
-
Monitoring and Work-up: Monitor the reaction and, upon completion, separate the aqueous and organic layers.
-
Isolation and Purification: Isolate the product from the appropriate phase and purify it using standard laboratory techniques.
Logical Relationships in Laboratory Use
The following diagram illustrates the logical flow and considerations for using this compound in a research and development context.
References
- 1. Tetrabutyl Urea Supplier | 4559-86-8 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 2. TETRABUTYL UREA - Ataman Kimya [atamanchemicals.com]
- 3. TetrabutylureaTBU [lanyachem.com]
- 4. This compound | C17H36N2O | CID 20691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Registration Dossier - ECHA [echa.europa.eu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4559-86-8 Name: this compound [xixisys.com]
- 8. echemi.com [echemi.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. rockchemicalsinc.com [rockchemicalsinc.com]
Tetrabutylurea: Application Notes and Protocols for the Extraction of Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N,N',N'-tetrabutylurea (TBU) as a versatile and efficient extraction agent for the separation of organic compounds from aqueous solutions. This document includes detailed protocols for liquid-liquid extraction, data presentation guidelines, and visualizations to aid in experimental design and execution.
Introduction
Tetrabutylurea (TBU) is a polar aprotic solvent with a unique combination of properties that make it an excellent candidate for liquid-liquid extraction of a variety of organic compounds, particularly organic acids and phenols.[1][2][3] Its high boiling point, low water solubility, and ability to form strong hydrogen bonds with solutes contribute to its effectiveness as an extractant.[1][4] The four butyl groups surrounding the urea core enhance its solubility in organic diluents and create a sterically hindered environment that can impart selectivity in extractions.[1]
Physical and Chemical Properties of this compound
A thorough understanding of the physical and chemical properties of TBU is essential for designing efficient extraction processes. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₆N₂O | [2][5] |
| Molecular Weight | 284.49 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid | [6] |
| Density | 0.874 - 0.880 g/cm³ at 20°C | [6] |
| Boiling Point | 163°C at 12 mmHg | [6] |
| Melting Point | < -50°C | [6] |
| Flash Point | 93°C | [6] |
| Water Solubility | 4.3 mg/L at 20°C | [4] |
| log Kow (Octanol-Water Partition Coefficient) | 6.2 | [4] |
| Purity | ≥ 99.5% | [6] |
Applications in Extraction
TBU is particularly effective for the extraction of acidic organic compounds from aqueous streams. The lone pair of electrons on the oxygen atom of the urea moiety can act as a hydrogen bond acceptor, facilitating the transfer of proton-donating solutes from the aqueous phase to the organic phase.
Hypothetical Extraction Efficiency Data
K_D is defined as the equilibrium concentration of the solute in the organic phase divided by its concentration in the aqueous phase. %E is calculated for a single-stage extraction with a 1:1 phase volume ratio.
| Analyte | Class | Hypothetical K_D | Hypothetical %E (single stage) |
| Phenol | Phenol | 25 | 96.2% |
| p-Cresol | Phenol | 35 | 97.2% |
| Benzoic Acid | Carboxylic Acid | 50 | 98.0% |
| Salicylic Acid | Carboxylic Acid | 70 | 98.6% |
| Lactic Acid | Carboxylic Acid | 15 | 93.8% |
| Acetic Acid | Carboxylic Acid | 5 | 83.3% |
Note: The actual extraction efficiency will depend on various factors including the pH of the aqueous phase, the concentration of the solute, the temperature, and the presence of other species.
Experimental Protocols
The following protocols provide a general framework for the use of TBU in the liquid-liquid extraction of organic compounds.
Protocol 1: Liquid-Liquid Extraction of an Organic Analyte from an Aqueous Solution
This protocol describes a standard procedure for the extraction of an organic acid or phenol from an aqueous sample using TBU as the extraction agent.
Materials:
-
Aqueous sample containing the target analyte
-
This compound (TBU), purity ≥ 99.5%
-
Organic diluent (e.g., toluene, kerosene, or a long-chain alcohol, if required)
-
Separatory funnel
-
pH meter and pH adjustment solutions (e.g., HCl, NaOH)
-
Analytical instrument for concentration measurement (e.g., HPLC, GC-MS)
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of the Organic Phase: Prepare the organic phase by using neat TBU or by dissolving TBU in a suitable organic diluent to the desired concentration.
-
Sample Preparation: Take a known volume of the aqueous sample and place it in a separatory funnel.
-
pH Adjustment (for acidic/basic analytes): For acidic analytes, adjust the pH of the aqueous phase to be at least 2 pH units below the pKa of the analyte to ensure it is in its neutral, protonated form. For basic analytes, adjust the pH to be at least 2 pH units above the pKa.
-
Extraction: a. Add a known volume of the TBU-containing organic phase to the separatory funnel. A typical starting phase volume ratio (organic:aqueous) is 1:1. b. Stopper the funnel and shake vigorously for 2-5 minutes to ensure thorough mixing and facilitate mass transfer. Periodically vent the funnel to release any pressure buildup. c. Place the separatory funnel in a ring stand and allow the two phases to separate completely.
-
Phase Separation: a. Carefully drain the lower (denser) phase. The density of TBU is less than water, so the organic phase will typically be the upper layer. However, this can be affected by the diluent and the composition of the aqueous phase. It is crucial to identify the layers correctly. b. Collect the organic phase (extract) containing the target analyte. c. The remaining aqueous phase is the raffinate.
-
Multiple Extractions (Optional but Recommended): For higher recovery, the aqueous phase can be subjected to one or two more extraction cycles with fresh portions of the organic phase. Combine all organic extracts.
-
Analysis: Determine the concentration of the analyte in the initial aqueous sample and in the raffinate using a suitable analytical technique. The concentration in the extract can be calculated by mass balance.
-
Calculation of Distribution Coefficient and Extraction Efficiency:
-
K_D = [Analyte]_org / [Analyte]_aq
-
%E = (1 - ([Analyte]_raffinate * V_raffinate) / ([Analyte]_initial * V_initial)) * 100
-
Protocol 2: Back-Extraction and Recovery of Analyte
This protocol describes the recovery of the extracted analyte from the TBU-containing organic phase.
Materials:
-
Organic extract from Protocol 1
-
Aqueous stripping solution (e.g., NaOH solution for acidic analytes, HCl solution for basic analytes)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Stripping Solution: Prepare an aqueous stripping solution. For an acidic analyte, a basic solution (e.g., 0.1 M NaOH) will deprotonate the analyte, making it water-soluble. For a basic analyte, an acidic solution (e.g., 0.1 M HCl) is used.
-
Back-Extraction: a. Place the organic extract in a clean separatory funnel. b. Add a known volume of the aqueous stripping solution. c. Shake vigorously for 2-5 minutes and allow the phases to separate.
-
Phase Separation: a. Drain the lower aqueous phase which now contains the analyte as a salt. b. The organic phase, now stripped of the analyte, can be collected for regeneration.
-
Analyte Recovery: The analyte can be recovered from the aqueous stripping solution by adjusting the pH back to its non-ionized form, which may cause it to precipitate out of solution.
Protocol 3: Regeneration of this compound
To ensure the cost-effectiveness and sustainability of the extraction process, the TBU can be regenerated and reused.
Materials:
-
Stripped organic phase from Protocol 2
-
Distillation apparatus
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Drying: Dry the stripped organic phase over a suitable drying agent to remove any residual water.
-
Filtration: Filter off the drying agent.
-
Distillation (Optional): If the organic phase contains a volatile diluent, it can be removed by distillation to recover the TBU. If neat TBU was used and it is free of non-volatile impurities, this step may not be necessary.
-
Purity Check: Verify the purity of the regenerated TBU using a suitable analytical method (e.g., GC) before reuse.
Safety Precautions
-
This compound may cause skin and eye irritation.[1] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Work in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for TBU before use for complete safety and handling information.
Conclusion
This compound is a promising extraction agent for the separation of organic compounds, offering high efficiency and selectivity for certain classes of molecules. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals to develop and optimize their extraction processes. Further investigation into the quantitative extraction performance of TBU for a wider range of compounds is encouraged.
References
- 1. CAS 4559-86-8: this compound | CymitQuimica [cymitquimica.com]
- 2. TETRABUTYL UREA - Ataman Kimya [atamanchemicals.com]
- 3. Tetrabutyl Urea Supplier | 4559-86-8 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 4. Registration Dossier - ECHA [echa.europa.eu]
- 5. This compound | C17H36N2O | CID 20691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [hslg-tech.com]
Analytical techniques for the detection and quantification of Tetrabutylurea.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylurea (N,N,N',N'-tetrabutylurea) is an organic compound utilized in various industrial applications, including as a solvent and reagent in chemical synthesis.[1] Its detection and quantification are crucial for process monitoring, quality control, and safety assessment. These application notes provide detailed protocols for the analytical determination of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Techniques
A summary of analytical techniques applicable to the detection and quantification of this compound is presented below. The subsequent sections provide detailed protocols for the recommended methods.
| Technique | Principle | Common Application |
| HPLC-UV | Separation based on polarity using a reversed-phase column, with detection by UV absorbance. | Quantification in pharmaceutical preparations and process streams. |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, with identification and quantification by mass spectrometry. | Trace level analysis and impurity profiling. |
| NMR Spectroscopy | Provides structural information based on the magnetic properties of atomic nuclei. | Structural confirmation and identification. |
While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, HPLC-UV and GC-MS are more commonly employed for routine quantitative analysis due to their higher sensitivity and throughput.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle
Reversed-phase HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase. A polar mobile phase is used to elute the analytes from the column. This compound, being a relatively nonpolar molecule, is well-suited for this separation technique. Detection is achieved by measuring the absorbance of the analyte at a specific UV wavelength.
Experimental Protocol
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent (see mobile phase composition) to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Solution: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the diluent to achieve a concentration within the calibration range. For drug products, an extraction step may be necessary. A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be adapted.[2] It is crucial to ensure the final sample is free of particulate matter by filtering through a 0.45 µm syringe filter before injection.[3]
2. HPLC-UV Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid* |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
| Run Time | 10 minutes |
*For mass spectrometry compatibility, 0.1% formic acid can be used instead of phosphoric acid.
3. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is typically desired.
-
Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.
Method Validation Parameters (Illustrative)
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
HPLC-UV Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. In this method, the sample is vaporized and separated in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis.
Experimental Protocol
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate. Create calibration standards by diluting this stock solution.
-
Sample Solution: For direct injection of a neat sample, no preparation is needed.[2] For samples in a complex matrix, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be employed to isolate and concentrate the this compound. The final sample should be dissolved in a volatile solvent compatible with the GC system.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 10:1) or Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-400) for identification or Selected Ion Monitoring (SIM) for quantification |
| SIM Ions for this compound | m/z 156, 128, 57 (quantification and qualifier ions) |
3. Data Analysis and Quantification:
-
Identify this compound in the chromatogram by its retention time and the presence of characteristic ions in the mass spectrum.
-
For quantification, create a calibration curve by plotting the peak area of the primary SIM ion against the concentration of the standards.
-
Use linear regression to determine the concentration of this compound in the unknown sample.
Method Validation Parameters (Illustrative)
The following quantitative data is for the GC-MS analysis of a structurally related compound, tetra-n-butylammonium bromide, and serves as an example of the performance that could be expected from a validated method for this compound.
| Parameter | Typical Value (for related compound) |
| Linearity Range | 200 - 1500 ppm |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) | 3.3 µg/mL (66 µg/g) |
| Limit of Quantification (LOQ) | 10.0 µg/mL (200 µg/g) |
| Accuracy (% Recovery) | 88 - 102% |
| Precision (% RSD) | < 5% |
GC-MS Experimental Workflow
Conclusion
The HPLC-UV and GC-MS methods described provide robust and reliable approaches for the detection and quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. For routine quality control of bulk material, HPLC-UV is often sufficient. For trace-level analysis or the identification of impurities, the higher sensitivity and specificity of GC-MS are advantageous. It is essential that any method is fully validated in the laboratory for its intended use to ensure accurate and precise results.
References
Application Notes and Protocols: The Role of Tetrabutylurea in Hydrogen Peroxide Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the role of 1,1,3,3-Tetrabutylurea (TBU) in the industrial production of hydrogen peroxide (H₂O₂) via the anthraquinone process. This document includes a summary of the advantages of using TBU over traditional solvents, quantitative data on its performance, and detailed experimental protocols for laboratory-scale synthesis.
Introduction
Hydrogen peroxide is a key chemical intermediate and oxidizing agent with wide applications in various industries, including pharmaceuticals, electronics, and environmental remediation. The most common method for its industrial production is the Riedl-Pfleiderer, or anthraquinone, process. This cyclic process involves the hydrogenation of an alkylanthraquinone, followed by the oxidation of the resulting alkylanthrahydroquinone to produce hydrogen peroxide and regenerate the original alkylanthraquinone.
The choice of solvent system in the anthraquinone process is critical for the overall efficiency and economic viability of the production cycle. Traditionally, a mixed solvent system is used, comprising a non-polar aromatic solvent to dissolve the anthraquinone and a polar solvent to dissolve the anthrahydroquinone. For many years, trioctyl phosphate (TOP) was the polar solvent of choice. However, 1,1,3,3-Tetrabutylurea (TBU) has emerged as a superior alternative, offering significant improvements in process performance.
Role and Advantages of Tetrabutylurea (TBU)
This compound serves as the polar solvent in the working solution of the anthraquinone process, specifically to dissolve the anthrahydroquinone intermediate formed during the hydrogenation step. Its unique chemical structure provides several key advantages over trioctyl phosphate (TOP):
-
Enhanced Solubility of Anthrahydroquinone: TBU exhibits a significantly higher dissolving capacity for the hydroanthraquinone form of the working carrier. This allows for a higher concentration of the active species in the working solution, leading to a greater yield of hydrogen peroxide per unit volume.
-
Improved Distribution Coefficient: The distribution coefficient of hydrogen peroxide between the aqueous phase and the organic working solution is a critical parameter for the extraction efficiency. TBU provides a more favorable distribution coefficient, meaning that the hydrogen peroxide is more readily extracted into the water phase. This results in a higher concentration of H₂O₂ in the final product and reduces the amount of residual peroxide in the recycled working solution.
-
Increased Process Efficiency and Yield: The combination of higher hydroanthraquinone solubility and a better distribution coefficient translates to a higher overall process yield and improved efficiency.
-
Favorable Physical Properties: TBU has a greater density difference with water compared to TOP, which facilitates a cleaner and more efficient separation of the organic and aqueous phases during the extraction step.
Quantitative Data: TBU vs. TOP Solvent Systems
The following table summarizes the comparative performance of working solutions containing this compound versus those with Trioctyl Phosphate. The data is synthesized from various sources, including patents and technical documents, to provide a clear comparison.
| Parameter | This compound (TBU) Based System | Trioctyl Phosphate (TOP) Based System | Advantage of TBU |
| Anthrahydroquinone Solubility | High | Moderate | Allows for higher concentration of the working solution, leading to increased productivity. |
| H₂O₂ Distribution Coefficient (Aqueous/Organic) | High | Lower | Facilitates more efficient extraction of H₂O₂ into the aqueous phase, resulting in a more concentrated product. |
| Hydrogenation Efficiency | High | Moderate | The higher solubility of the hydrogenated carrier can lead to improved reaction kinetics. |
| Extraction Efficiency | High | Moderate | A larger density difference with water and a favorable distribution coefficient lead to cleaner phase separation and higher recovery. |
| Overall H₂O₂ Yield | Increased | Standard | Higher throughput and efficiency lead to a greater overall yield of hydrogen peroxide. |
Experimental Protocols
The following protocols describe the key steps of the anthraquinone process for hydrogen peroxide production at a laboratory scale, utilizing a TBU-based solvent system.
Preparation of the Working Solution
Objective: To prepare the organic solution containing the anthraquinone carrier and the TBU solvent system.
Materials:
-
2-Ethylanthraquinone (EAQ)
-
Heavy aromatic solvent (e.g., trimethylbenzene)
-
1,1,3,3-Tetrabutylurea (TBU)
-
Glass reactor with magnetic stirrer and gas inlet/outlet
Procedure:
-
In the glass reactor, dissolve a known quantity of 2-ethylanthraquinone in the heavy aromatic solvent. A typical concentration is in the range of 100-150 g/L.
-
Add this compound to the solution. The volume ratio of the heavy aromatic solvent to TBU can be optimized, with typical ratios ranging from 2:1 to 4:1.
-
Stir the mixture at room temperature until all components are fully dissolved, resulting in a clear, homogenous working solution.
Hydrogenation
Objective: To reduce the 2-ethylanthraquinone in the working solution to 2-ethylanthrahydroquinone using a catalyst and hydrogen gas.
Materials:
-
Working solution from step 4.1
-
Palladium (Pd) on a support (e.g., alumina) catalyst (typically 0.3-0.5% Pd)
-
Hydrogen gas (high purity)
-
Pressurized reaction vessel (autoclave) with a stirrer, temperature control, and gas dispersion tube
Procedure:
-
Add the working solution and the palladium catalyst to the autoclave. The catalyst loading is typically in the range of 2-5 g/L of the working solution.
-
Seal the reactor and purge with nitrogen gas to remove any oxygen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-3 atm).
-
Heat the mixture to the reaction temperature (typically 40-60 °C) and begin vigorous stirring to ensure good gas-liquid-solid mixing.
-
Monitor the hydrogen uptake to determine the extent of the reaction. The hydrogenation is typically stopped after about 50-60% of the anthraquinone has been converted to the hydroquinone form to prevent over-hydrogenation and the formation of byproducts.
-
Once the desired conversion is reached, stop the hydrogen flow, cool the reactor, and vent the excess pressure.
-
Filter the working solution to remove the catalyst for reuse. The resulting solution contains the 2-ethylanthrahydroquinone.
Oxidation
Objective: To oxidize the 2-ethylanthrahydroquinone back to 2-ethylanthraquinone, with the simultaneous formation of hydrogen peroxide.
Materials:
-
Hydrogenated working solution from step 4.2
-
Air or oxygen-enriched air
-
Bubble column reactor or a stirred reactor with a gas sparger
Procedure:
-
Transfer the hydrogenated working solution to the oxidation reactor.
-
Bubble air or an oxygen-nitrogen mixture through the solution at a controlled flow rate.
-
Maintain the temperature of the reactor between 40-60 °C.
-
The oxidation is an exothermic reaction, so cooling may be required to maintain the desired temperature.
-
The reaction is typically complete within 1-2 hours. The endpoint can be determined by monitoring the disappearance of the hydroquinone (e.g., by color change or spectroscopic methods).
-
The resulting solution contains the regenerated 2-ethylanthraquinone and dissolved hydrogen peroxide.
Extraction
Objective: To extract the hydrogen peroxide from the organic working solution into an aqueous phase.
Materials:
-
Oxidized working solution from step 4.3
-
Deionized water
-
Separatory funnel or a liquid-liquid extraction column
Procedure:
-
Transfer the oxidized working solution to a separatory funnel.
-
Add a specific volume of deionized water to the funnel. The ratio of the organic to the aqueous phase is an important parameter for extraction efficiency (typically 3:1 to 5:1).
-
Shake the funnel vigorously for several minutes to ensure thorough mixing and mass transfer of the hydrogen peroxide from the organic to the aqueous phase.
-
Allow the two phases to separate. The denser aqueous phase containing the hydrogen peroxide will be the bottom layer.
-
Carefully drain the aqueous layer into a clean collection vessel.
-
The remaining organic working solution, now depleted of hydrogen peroxide, can be dried and recycled back to the hydrogenation step.
-
The collected aqueous solution is a crude hydrogen peroxide solution, which can be further purified and concentrated by distillation if required.
Analysis of Hydrogen Peroxide Concentration
Objective: To determine the concentration of hydrogen peroxide in the aqueous extract.
Method: A common and simple method is titration with a standardized potassium permanganate (KMnO₄) solution in an acidic medium.
Procedure:
-
Pipette a known volume of the aqueous hydrogen peroxide solution into an Erlenmeyer flask.
-
Dilute with deionized water.
-
Acidify the solution with dilute sulfuric acid.
-
Titrate the solution with a standardized solution of potassium permanganate until a faint, persistent pink color is observed.
-
The concentration of hydrogen peroxide can be calculated from the volume of KMnO₄ solution used and the stoichiometry of the reaction: 2KMnO₄ + 5H₂O₂ + 3H₂SO₄ → K₂SO₄ + 2MnSO₄ + 8H₂O + 5O₂
Visualizations
Logical Workflow of the Anthraquinone Process
Caption: The cyclic workflow of the anthraquinone process for hydrogen peroxide production.
Role of this compound in the Solvent System
Caption: The components of the working solution and the specific role of TBU.
Handling, storage, and disposal protocols for Tetrabutylurea.
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols for the safe handling, storage, and disposal of Tetrabutylurea (CAS No. 4559-86-8). Adherence to these guidelines is crucial to ensure personnel safety and minimize environmental impact.
Section 1: Chemical and Physical Properties
This compound is a colorless to yellowish organic liquid.[1] It is used as a solvent and reagent in various chemical processes, including as a solvent in hydrogen peroxide production and as an electrolyte in electrochemical devices.[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C17H36N2O | [2][4][5] |
| Molecular Weight | 284.48 g/mol | [4][5][6] |
| CAS Number | 4559-86-8 | [1][6][7] |
| Appearance | Colorless to pale yellow liquid | [1][8] |
| Boiling Point | 163°C at 12 mmHg | [6] |
| 305°C | [1] | |
| Melting Point | 155°C (decomposes) | [6] |
| Flash Point | 127°C (closed cup) | [1] |
| Water Solubility | 4.3 mg/L at 20°C | [1] |
| Density | 0.8764 g/cm³ at 20°C | [1] |
| Vapor Pressure | 1.9 x 10E-4 hPa at 20°C | [1] |
| Log Kow (Octanol/Water Partition Coefficient) | 6.2 at 25°C | [1] |
Section 2: Hazard Identification and Safety Precautions
This compound is classified as a skin irritant and is toxic to aquatic life with long-lasting effects.[7][9] It is a combustible liquid.[6]
GHS Hazard Statements:
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7][9]
-
P332+P317: If skin irritation occurs: Get medical help.[6][7][9]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[6][7][9]
-
P501: Dispose of contents/container in accordance with local regulations.[6][7][9]
Section 3: Experimental Protocols
General Handling Protocol
This protocol outlines the standard procedure for handling this compound in a laboratory setting to minimize exposure and ensure safety.
Methodology:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][10] Ensure that an emergency eyewash station and safety shower are readily accessible.[10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[7][10]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[6]
-
Body Protection: Wear a lab coat or chemical-resistant apron. For larger quantities, impervious clothing may be necessary.[6][7]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.[7]
-
-
Handling Procedure:
Storage Protocol
Proper storage is essential to maintain the stability of this compound and prevent hazardous situations.
Methodology:
-
Container: Store in a tightly closed, original container.[6][11]
-
Location: Keep in a cool, dry, and well-ventilated area.[2][6][11] The storage temperature should not exceed 37°C.[3]
-
Incompatible Materials: Store separately from oxidizing agents and foodstuffs.[10][11]
-
Safety Measures: The storage area should be equipped with lightning protection and an exhaust system with grounding to prevent static electricity buildup.[3] Prohibit the use of equipment and tools that are prone to sparks.[3] Keep away from heat and sources of ignition.[3]
Disposal Protocol
This compound and its containers must be disposed of as hazardous waste.
Methodology:
-
Waste Collection: Collect waste this compound in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]
-
Environmental Precautions: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[6] Do not discharge to sewer systems.[6]
-
Regulatory Compliance: Observe all federal, state, and local environmental regulations when disposing of this substance.[10]
-
Container Disposal: Contaminated packaging can be triple-rinsed and offered for recycling or reconditioning. Alternatively, puncture the container to make it unusable and dispose of it in a sanitary landfill.[6]
Section 4: Emergency Procedures
Accidental Release Measures
Methodology:
-
Personal Precautions:
-
Environmental Precautions:
-
Containment and Cleaning Up:
First Aid Measures
Methodology:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7][13]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, consult a doctor.[6][7][13]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7][10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6][7]
Fire-Fighting Measures
Methodology:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6][7][10]
-
Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may scatter and spread the fire.[10]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides and carbon oxides.[10][12][14]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7][14]
References
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. TETRABUTYL UREA - Ataman Kimya [atamanchemicals.com]
- 3. zxchem.com [zxchem.com]
- 4. This compound | C17H36N2O | CID 20691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Urea, tetrabutyl- (CAS 4559-86-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. CAS 4559-86-8: this compound | CymitQuimica [cymitquimica.com]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4559-86-8 Name: this compound [xixisys.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. echemi.com [echemi.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. fishersci.com [fishersci.com]
Tetrabutylurea as an Electrolyte Additive in Lithium-Ion Batteries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the currently available information regarding the use of tetrabutylurea (TBU) and related urea-based compounds as electrolyte additives in lithium-ion batteries. It is important to note that while the potential benefits of TBU are recognized, detailed peer-reviewed scientific literature with specific quantitative performance data and established experimental protocols for TBU is limited. The information provided herein is intended for research and development purposes and should be adapted and validated by researchers for their specific experimental setups.
Introduction to this compound (TBU) in Lithium-Ion Batteries
This compound (TBU), a colorless to light yellow liquid, is emerging as a potential electrolyte additive for enhancing the performance of lithium-ion batteries.[1] Primarily used as a solvent in industrial processes such as hydrogen peroxide production, its molecular structure and chemical properties suggest its utility in improving key battery performance metrics. The core hypothesis for its application lies in its potential to favorably influence the electrochemical environment within the battery.
The anticipated benefits of using TBU as an electrolyte additive include:
-
Improved Ionic Conductivity: TBU's polarity and solvent properties may enhance the dissociation of lithium salts and facilitate the transport of lithium ions within the electrolyte.
-
Enhanced Interfacial Stability: TBU is thought to contribute to the formation of a more stable and uniform solid electrolyte interphase (SEI) on the anode surface. A robust SEI is crucial for preventing electrolyte decomposition and minimizing capacity loss over repeated charge-discharge cycles.
-
Suppression of Dendrite Formation: A stable SEI can help to suppress the growth of lithium dendrites, which are a major safety concern and a cause of battery failure.
-
Reduction of Undesirable Side Reactions: TBU may help to mitigate adverse reactions at the electrode-electrolyte interfaces, which are a common cause of battery degradation.[1]
Quantitative Data Summary
Table 1: Electrochemical Performance of Li-ion Cells with and without Urea-Based Additives (Template)
| Parameter | Baseline Electrolyte | Electrolyte with Urea-Based Additive |
| Additive Concentration | 0% | e.g., 0.5 - 2.0 wt% |
| First Cycle Coulombic Efficiency | e.g., 85% | Expected Increase |
| Capacity Retention after 100 Cycles | e.g., 80% | Expected Increase |
| Rate Capability (e.g., Capacity at 2C vs 0.1C) | e.g., 70% | Expected Improvement |
| Interfacial Resistance (after 10 cycles) | e.g., 150 Ω | Expected Decrease |
Experimental Protocols
The following are generalized protocols for the preparation and evaluation of electrolytes containing TBU. These should be considered as a starting point and may require optimization for specific battery chemistries and testing conditions.
Electrolyte Preparation
Objective: To prepare a lithium-ion battery electrolyte containing a specific concentration of this compound.
Materials:
-
Battery-grade organic carbonate solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC), diethyl carbonate (DEC))
-
Lithium salt (e.g., lithium hexafluorophosphate, LiPF₆)
-
This compound (TBU), high purity
-
Argon-filled glovebox with moisture and oxygen levels < 0.1 ppm
Procedure:
-
Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving the lithium salt in the organic carbonate solvent mixture. A common baseline electrolyte is 1 M LiPF₆ in EC:DMC (1:1 v/v).
-
Calculate the required amount of TBU to achieve the desired weight percentage (e.g., 0.5%, 1.0%, 2.0%).
-
Slowly add the calculated amount of TBU to the baseline electrolyte while stirring with a magnetic stirrer.
-
Continue stirring for at least 4 hours to ensure complete dissolution and homogeneity of the additive.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
Coin Cell Assembly
Objective: To assemble coin cells (e.g., CR2032) for electrochemical testing.
Materials:
-
Anode (e.g., graphite-coated copper foil)
-
Cathode (e.g., LiCoO₂, NMC, or LFP-coated aluminum foil)
-
Separator (e.g., Celgard 2400)
-
Prepared electrolyte (with and without TBU)
-
Coin cell components (casings, spacers, springs)
-
Crimping machine
Procedure:
-
Inside the argon-filled glovebox, punch out circular electrodes and separator discs of the appropriate size.
-
Place the cathode in the bottom cap of the coin cell.
-
Add a few drops of the electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the anode on top of the separator.
-
Add a final drop of electrolyte to wet the anode.
-
Place a spacer and then a spring on top of the anode.
-
Carefully place the top cap onto the assembly.
-
Crimp the coin cell using a crimping machine to ensure a proper seal.
-
Allow the assembled cells to rest for at least 12 hours before testing to ensure complete wetting of the electrodes and separator.
Electrochemical Characterization
Objective: To evaluate the electrochemical performance of the assembled coin cells.
Equipment:
-
Battery cycler
-
Electrochemical impedance spectrometer
-
Potentiostat/Galvanostat
Procedures:
-
Formation Cycles:
-
Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first 1-3 cycles. This is crucial for the formation of a stable SEI layer.
-
Record the charge and discharge capacities to calculate the first cycle coulombic efficiency.
-
-
Cycling Performance:
-
Cycle the cells at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles).
-
Monitor the discharge capacity retention and coulombic efficiency over the cycles.
-
-
Rate Capability:
-
Cycle the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C).
-
Measure the discharge capacity at each C-rate to evaluate the cell's ability to perform under high current loads.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at different states of charge (SOC) and after a certain number of cycles.
-
Analyze the Nyquist plots to determine the evolution of the interfacial and charge-transfer resistances.
-
-
Cyclic Voltammetry (CV):
-
Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) to investigate the electrochemical reaction potentials and the stability of the electrolyte.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action for urea-based additives and a typical experimental workflow.
Caption: Proposed mechanism of TBU in forming a stable SEI layer.
Caption: Standard workflow for evaluating TBU as an electrolyte additive.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields with Tetrabutylurea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tetrabutylurea (TBU) as a solvent. The information is designed to help address specific issues that may be encountered during experiments and to provide guidance on improving reaction yields.
General Considerations for Using this compound (TBU) as a Solvent
This compound is a polar aprotic solvent with a high boiling point and good thermal stability.[1][2] Its chemical stability allows it to be used in a variety of reaction conditions without rapid degradation.[2] TBU is soluble in many organic solvents but has low solubility in water.[1] While its primary industrial application is in the production of hydrogen peroxide, its properties may make it a suitable solvent for other organic reactions, particularly those that benefit from a high-boiling polar aprotic medium.[1][3][4]
Key Properties of this compound and Common Polar Aprotic Solvents
For researchers considering TBU as a solvent, the following table compares its physical properties to other common polar aprotic solvents.
| Property | This compound (TBU) | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | N-Methyl-2-pyrrolidone (NMP) |
| CAS Number | 4559-86-8 | 68-12-2 | 67-68-5 | 872-50-4 |
| Molecular Weight | 284.48 g/mol | 73.09 g/mol | 78.13 g/mol | 99.13 g/mol |
| Boiling Point | 305 °C | 153 °C | 189 °C | 202 °C |
| Melting Point | < -50 °C | -61 °C | 18.5 °C | -24 °C |
| Density | ~0.88 g/cm³ | ~0.944 g/cm³ | ~1.100 g/cm³ | ~1.028 g/cm³ |
| Viscosity | Slightly higher than water | 0.92 cP (at 20 °C) | 2.14 cP (at 20 °C) | 1.65 cP (at 25 °C) |
Troubleshooting Guide for Low Reaction Yields in this compound
Low reaction yields can be attributed to a variety of factors. This guide provides a systematic approach to troubleshooting common issues, with specific considerations for reactions conducted in TBU.
Issue 1: Reaction Did Not Proceed or Gave a Very Low Yield
Possible Causes and Solutions:
-
Reagent Purity: Impurities in starting materials, reagents, or the TBU solvent can inhibit the reaction.
-
Troubleshooting:
-
Ensure all reagents are of high purity and are stored under appropriate conditions.
-
Use freshly opened or purified TBU. While TBU is generally stable, it can be a very weak base and may react as an acid with strong bases.[1]
-
-
-
Presence of Water: Many organic reactions are sensitive to moisture.
-
Troubleshooting:
-
Use anhydrous TBU and dry all glassware thoroughly before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Incorrect Reaction Temperature: The optimal temperature for a reaction is crucial for achieving a good yield.
-
Troubleshooting:
-
Given TBU's high boiling point, reactions can be run at elevated temperatures. However, excessively high temperatures can lead to decomposition of reactants or products.
-
Monitor the reaction progress at different temperatures to determine the optimal condition.
-
-
-
Insufficient Reaction Time: The reaction may not have had enough time to go to completion.
-
Troubleshooting:
-
Monitor the reaction over a longer period using techniques like TLC, GC, or LC-MS.
-
-
Issue 2: Significant Product Loss During Workup
Possible Causes and Solutions:
-
Difficulty in Removing TBU: Due to its high boiling point and low water solubility, removing TBU from the reaction mixture can be challenging.
-
Troubleshooting:
-
Aqueous Extraction: Since TBU has low water solubility, repeated extractions with water may not be effective. However, washing with brine may help to separate the organic and aqueous phases.
-
Distillation: High-vacuum distillation may be necessary to remove TBU.
-
Chromatography: If the product is significantly less polar than TBU, flash chromatography can be an effective purification method.
-
-
-
Emulsion Formation: The presence of TBU might lead to the formation of emulsions during aqueous workup.
-
Troubleshooting:
-
Add a saturated solution of sodium chloride (brine) to help break the emulsion.
-
Filter the mixture through a pad of celite.
-
-
-
Product Solubility: The product may have some solubility in the aqueous phase, leading to loss during extraction.
-
Troubleshooting:
-
Minimize the number of aqueous washes.
-
Back-extract the combined aqueous layers with a fresh portion of the organic solvent.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the potential advantages of using TBU over other polar aprotic solvents like DMF or DMSO?
A1: TBU's primary advantage is its high boiling point, which allows for reactions to be conducted at higher temperatures. Its good thermal stability is also a significant benefit.[1][2] In some specific industrial processes, like the production of hydrogen peroxide, TBU has been shown to offer superior solubility for certain intermediates and a better distribution coefficient, leading to higher process yields.[4]
Q2: How can I effectively remove TBU from my reaction mixture after the reaction is complete?
A2: Due to its high boiling point, standard rotary evaporation is often insufficient. High-vacuum distillation is a more effective method. Alternatively, if your product is stable and has a significantly different polarity from TBU, purification by flash column chromatography can be employed.
Q3: Is TBU stable to acidic or basic conditions?
A3: TBU is generally considered chemically stable.[2] However, it is a very weak base and can react as an acid in the presence of strong bases.[1] It may also react with strong reducing agents and dehydrating agents.[1]
Q4: What are common impurities in TBU and how can they affect my reaction?
A4: Common impurities could include residual starting materials from its synthesis, such as dibutylamine, or water.[5] Dibutylamine is a base and could interfere with reactions that are sensitive to basic conditions. Water can be detrimental to moisture-sensitive reactions. It is recommended to use high-purity, anhydrous TBU for best results.
Experimental Protocols
As specific examples of reactions using TBU as a solvent are not widely available in the literature, a general protocol for a hypothetical nucleophilic substitution reaction is provided below. This protocol is illustrative and should be adapted based on the specific requirements of the reaction being performed.
Illustrative Protocol: Nucleophilic Substitution in this compound
-
Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the electrophile (1.0 eq) and the nucleophile (1.2 eq).
-
Solvent Addition: Under an inert atmosphere, add anhydrous this compound (sufficient to make a 0.1 M solution).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system to separate the product from residual TBU and other impurities.
-
Visualizations
References
- 1. TETRABUTYL UREA - Ataman Kimya [atamanchemicals.com]
- 2. rockchemicalsinc.com [rockchemicalsinc.com]
- 3. CN105837473A - Preparing process of tetrabutyl urea - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. CN1394852A - Preparation method of tetrabutyl urea - Google Patents [patents.google.com]
Identifying and minimizing side products in Tetrabutylurea-mediated reactions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing side products in reactions mediated by tetrabutylurea (TBU).
Troubleshooting Guide
This guide addresses common issues encountered during this compound-mediated reactions in a practical question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | 1. Catalyst Inactivity: The phase-transfer catalytic activity of TBU can be diminished by impurities or degradation. 2. Insufficient Mass Transfer: In biphasic systems, poor mixing can limit the transfer of reactants between phases.[1][2] 3. Reaction Temperature Too Low: The reaction may have a significant activation energy barrier. | 1. Catalyst Quality: Ensure the purity of TBU. If necessary, purify the TBU by distillation under reduced pressure. 2. Improve Agitation: Increase the stirring rate to improve the interfacial area between the phases.[2] The use of mechanical stirring is recommended for viscous mixtures. 3. Optimize Temperature: Gradually increase the reaction temperature in increments of 5-10 °C. Monitor the reaction progress by TLC or LC-MS at each stage. |
| Multiple Unidentified Spots on TLC/Peaks in LC-MS | 1. TBU Decomposition: At elevated temperatures, TBU may undergo thermal decomposition.[3] While more stable than urea, heating can lead to byproducts. 2. Hydrolysis: The presence of water can lead to the hydrolysis of TBU (to dibutylamine and carbon dioxide) or the substrate. 3. Side Reactions of the Substrate: The reaction conditions may promote undesired parallel reactions of the starting materials. | 1. Temperature Control: Avoid excessive heating. If high temperatures are necessary, consider a shorter reaction time. 2. Anhydrous Conditions: Ensure all reagents and solvents are dry. Use of a drying agent or performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. 3. Optimize Reaction Conditions: Re-evaluate the stoichiometry of reactants, catalyst loading, and reaction time. Consider using a lower concentration of base or a different base altogether. |
| Formation of a Water-Soluble Impurity | 1. Hydrolysis of TBU: As mentioned, TBU can hydrolyze to form dibutylamine, which may be protonated to form a water-soluble salt. 2. Hydrolysis of Reactants/Products: If your starting materials or products contain labile functional groups (e.g., esters, amides), they may hydrolyze under the reaction conditions. | 1. Work-up Modification: During the aqueous work-up, adjust the pH to ensure that basic impurities like dibutylamine are in their free-base form and are extracted into the organic layer. 2. Anhydrous Conditions: As before, ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis. |
| Difficulty in Removing TBU After Reaction | 1. High Polarity and Boiling Point: TBU is a polar molecule with a high boiling point, making it difficult to remove by simple evaporation or standard column chromatography. | 1. Aqueous Wash: Perform multiple washes with dilute acid (e.g., 1M HCl) to protonate and extract the TBU into the aqueous phase. 2. Optimized Chromatography: Use a more polar eluent system during column chromatography. A gradient elution may be necessary. 3. Distillation/Sublimation: If the product is thermally stable, removal of TBU by vacuum distillation may be an option. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in TBU-mediated reactions?
A1: The most common side products often originate from the degradation of TBU itself or from parallel reactions of the substrates.
-
Dibutylamine: Formed from the hydrolysis of TBU in the presence of water.
-
Tributyl- and Pentabutylurea derivatives: These can arise from impurities in the TBU starting material or from side reactions during its synthesis.
-
Thermal Decomposition Products: While TBU is relatively stable, at high temperatures it may decompose.[3] Analogous to urea, this could potentially lead to the formation of isocyanates and their subsequent reaction products.
-
Products from Reaction with Strong Bases/Nucleophiles: TBU can react with strong bases to form salts.[3] In some cases, it may also react with highly reactive nucleophiles.
Q2: How can I minimize the formation of these side products?
A2: Minimizing side product formation involves careful control of reaction conditions.
-
Use High-Purity TBU: Start with the purest possible TBU to avoid introducing related impurities.
-
Control the Temperature: Avoid unnecessarily high reaction temperatures to prevent thermal decomposition.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis of TBU and other reaction components.
-
Optimize Stoichiometry: Use the minimum effective amount of TBU and other reagents.
Q3: What is the optimal catalyst loading for TBU in a phase-transfer reaction?
A3: For phase-transfer catalysis, a catalyst loading of 1-10 mol% is typically sufficient. It is recommended to start with a lower loading (e.g., 2 mol%) and increase it if the reaction is too slow. Higher loadings may not significantly increase the reaction rate and can complicate purification.
Q4: Is TBU suitable for reactions involving strong bases?
A4: this compound is a very weak base and can react with strong bases to form salts.[3] This does not necessarily inhibit its function as a phase-transfer catalyst but should be a consideration. If very strong bases like organolithiums are used, deprotonation of TBU is possible.
Q5: How can I effectively remove TBU and its byproducts during work-up?
A5: A combination of extraction and chromatography is usually effective.
-
Acidic Wash: Perform an aqueous work-up and wash the organic layer with dilute HCl (e.g., 0.5-1 M) to protonate TBU and any amine byproducts, pulling them into the aqueous phase.
-
Water Washes: Follow with several washes with brine to remove any remaining water-soluble impurities.
-
Chromatography: If TBU persists, it can be removed by silica gel column chromatography. Due to its polarity, a relatively polar mobile phase may be required.
Quantitative Data on Side Product Minimization
The following table provides hypothetical data illustrating the impact of reaction conditions on the yield of a desired product versus the formation of a common side product (dibutylamine via hydrolysis) in a TBU-mediated nucleophilic substitution reaction.
| Entry | Temperature (°C) | Catalyst Loading (mol%) | Water Content (ppm) | Desired Product Yield (%) | Dibutylamine Formation (%) |
| 1 | 60 | 5 | < 50 | 92 | < 1 |
| 2 | 100 | 5 | < 50 | 95 | 2 |
| 3 | 100 | 5 | 1000 | 85 | 10 |
| 4 | 60 | 1 | < 50 | 75 | < 1 |
| 5 | 60 | 10 | < 50 | 93 | < 1 |
This data is illustrative and serves to demonstrate general trends.
Experimental Protocols
Protocol 1: General Procedure for a TBU-Mediated Phase-Transfer Alkylation
This protocol describes a general method for the alkylation of an active methylene compound using TBU as a phase-transfer catalyst.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the active methylene compound (1.0 eq.), the alkylating agent (1.1 eq.), potassium carbonate (2.0 eq.), and toluene (5 mL per mmol of substrate).
-
Addition of TBU: Add this compound (0.05 eq.).
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Add water and separate the layers.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (2x), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Work-up Procedure for Removal of TBU
This protocol details an effective method for removing TBU from a reaction mixture.
-
Quenching: Quench the reaction mixture with water.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic layer to a separatory funnel and wash with 1 M HCl (3 times). This will protonate the TBU and transfer it to the aqueous layer.
-
Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid.
-
Brine Wash: Wash with brine to facilitate phase separation and remove excess water.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent in vacuo.
Visualizations
Caption: Mechanism of this compound in Phase-Transfer Catalysis.
Caption: Troubleshooting Workflow for TBU-Mediated Reactions.
References
Methods for the purification of crude Tetrabutylurea after synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude Tetrabutylurea (TBU) following its synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for common purification techniques.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: Low Purity of this compound After Distillation
| Potential Cause | Troubleshooting Step |
| Incomplete reaction: | Presence of unreacted dibutylamine. Dibutylamine has a lower boiling point than TBU and may co-distill if present in significant amounts. |
| Solution: Ensure the initial synthesis reaction goes to completion. Monitor the reaction progress using techniques like TLC or GC to confirm the absence of starting material before proceeding to purification. | |
| Presence of by-products: | Formation of thermally stable by-products with boiling points close to TBU. |
| Solution: Consider a pre-distillation wash of the crude product. An acidic wash (e.g., with dilute HCl) can help remove basic impurities like unreacted dibutylamine. Follow with a water wash to remove any salts formed. | |
| Inefficient distillation setup: | Poor vacuum, insufficient column length, or incorrect packing material can lead to inadequate separation. |
| Solution: Check the vacuum pump for leaks and ensure it can achieve the required pressure. Use a fractionating column of appropriate length and with a suitable packing material to enhance separation efficiency. | |
| Thermal decomposition: | TBU may decompose at elevated temperatures, leading to the formation of impurities. |
| Solution: Use vacuum distillation to lower the boiling point of TBU.[1] Ensure the heating mantle temperature is carefully controlled to avoid overheating. |
Issue 2: Discoloration of this compound After Purification
| Potential Cause | Troubleshooting Step |
| Presence of colored impurities: | Formation of minor, colored by-products during synthesis. |
| Solution: If distillation does not remove the color, consider treating the crude TBU with activated charcoal before distillation. The charcoal can adsorb colored impurities.[2] | |
| Oxidation: | Exposure to air at high temperatures during distillation can cause oxidation and discoloration. |
| Solution: Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Issue 3: Difficulty in Achieving High Purity (>99.5%)
| Potential Cause | Troubleshooting Step |
| Azeotrope formation: | Formation of an azeotrope with a close-boiling impurity, making separation by simple distillation difficult. |
| Solution: Consider using a different purification technique, such as column chromatography, which separates compounds based on polarity rather than boiling point. | |
| Limitations of the purification method: | For very high purity requirements, a single purification step may be insufficient. |
| Solution: Employ a multi-step purification process. For example, follow distillation with a final purification step like column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route used.
-
Unreacted Starting Materials: Dibutylamine is a common impurity.
-
By-products: In syntheses using phosgene or its substitutes (like triphosgene), by-products can include dibutylcarbamoyl chloride and other related compounds. If water is present during the reaction with phosgene, hydrolysis can occur, leading to the formation of hydrochloric acid and carbon dioxide.[3][4]
Q2: Which purification method is most suitable for large-scale production of this compound?
A2: Vacuum distillation is generally the most suitable method for large-scale purification of TBU due to its efficiency and cost-effectiveness in separating liquids with different boiling points.[1]
Q3: Can I use recrystallization to purify this compound?
A3: Recrystallization is a common technique for purifying solids. Since this compound is a liquid at room temperature (Melting Point: < -50 °C), traditional recrystallization is not a suitable method.[5][6][7]
Q4: How can I monitor the purity of this compound during the purification process?
A4: Gas Chromatography (GC) is an effective method for monitoring the purity of TBU. It allows for the separation and quantification of volatile and semi-volatile compounds in the sample.
Q5: What are the ideal storage conditions for purified this compound?
A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight.[8]
Experimental Protocols
Protocol 1: Vacuum Distillation of Crude this compound
This protocol describes the purification of crude TBU using vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiving flask
-
Vacuum pump with a pressure gauge
-
Heating mantle with a stirrer
-
Cold trap
Procedure:
-
Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system, ensuring there are no leaks. A cold trap between the apparatus and the vacuum pump is recommended to protect the pump from corrosive vapors.
-
Heating: Once the desired vacuum is achieved (typically in the range of -0.092 to -0.096 MPa), begin heating the flask gently with the heating mantle.[1]
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. The boiling point of TBU is approximately 163 °C at 12 mmHg.[5]
-
Completion: Once the desired fraction has been collected, turn off the heat and allow the system to cool down before slowly releasing the vacuum.
Protocol 2: Column Chromatography for High-Purity this compound
This protocol is suitable for small-scale purification to achieve very high purity.
Materials:
-
Crude or distilled this compound
-
Silica gel (for normal-phase chromatography)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve a small amount of the crude or distilled TBU in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the sample through the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.
-
Fraction Collection: Collect the eluting solvent in small fractions.
-
Purity Analysis: Analyze the collected fractions for the presence of pure this compound using a suitable analytical technique (e.g., TLC or GC).
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Purification Method | Parameter | Typical Value/Range | Expected Purity |
| Vacuum Distillation | Vacuum Pressure | -0.092 to -0.099 MPa | >99% |
| Kettle Temperature | 210 to 220 °C | ||
| Column Chromatography | Stationary Phase | Silica Gel | >99.5% |
| Mobile Phase | Hexane/Ethyl Acetate gradient |
Visualizations
Caption: General workflow for this compound purification.
Caption: Troubleshooting decision tree for TBU purification.
References
- 1. CN105837473A - Preparing process of tetrabutyl urea - Google Patents [patents.google.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Phosgene - Wikipedia [en.wikipedia.org]
- 4. Phosgene Inhalation Causes Hemolysis and Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrabutyl Urea Supplier | 4559-86-8 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 6. This compound [hslg-tech.com]
- 7. TETRABUTYL UREA - Ataman Kimya [atamanchemicals.com]
- 8. TetrabutylureaTBU [lanyachem.com]
Optimizing reaction conditions (temperature, concentration) with Tetrabutylurea.
Welcome to the Technical Support Center for Tetrabutylurea (TBU). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues when utilizing TBU as a solvent or phase-transfer catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBU) and in what applications is it most commonly used?
A1: this compound is a tetra-substituted urea that is a colorless to light yellow, viscous liquid. Due to its unique properties, it serves various roles in industrial and laboratory settings. It is frequently used as a polar aprotic solvent, particularly in organic synthesis and catalysis, due to its high solubility for a range of organic compounds. TBU is also employed as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. Other notable applications include its use as an electrolyte additive in lithium-ion batteries, an extraction agent, and a heat transfer fluid due to its high thermal stability.
Q2: What are the key physical and chemical properties of this compound?
A2: Understanding the properties of TBU is crucial for optimizing its use in experiments. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₃₆N₂O |
| Molecular Weight | 284.48 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 305 °C |
| Melting Point | < -50 °C |
| Flash Point | 127 °C (closed cup) |
| Density | 0.874–0.880 g/cm³ at 20°C |
| Solubility | Favorable solubility in organic solvents, low solubility in water (4.3 mg/L at 20°C). |
| Viscosity | Slightly higher than water; kinematic viscosity of 17.6 mm²/s at 20°C. |
Q3: What are the recommended storage and handling procedures for TBU?
A3: TBU should be stored in a cool, dry, and well-ventilated area in a tightly closed container. It should be kept away from heat, sparks, and open flames. When handling, appropriate personal protective equipment (PPE) should be worn, including safety goggles, chemical-resistant gloves, and protective clothing. Work should be conducted in a well-ventilated area or under a fume hood.
Q4: How should I dispose of waste containing this compound?
A4: TBU waste should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations. It should not be discharged into sewer systems. Options for disposal include sending it to a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.
Troubleshooting Guide
This guide addresses potential issues you may encounter when using TBU in your experiments.
Problem 1: Low reaction yield or slow reaction rate.
| Possible Cause | Suggested Solution |
| Suboptimal Temperature | The reaction temperature may be too low. Given TBU's high boiling point (305°C), there is a wide operational temperature range. Systematically increase the reaction temperature in increments (e.g., 10-20°C) to find the optimal point. For its own synthesis, temperatures between 60-108°C have been reported, indicating good stability in this range. |
| Incorrect TBU Concentration (as a catalyst) | When used as a phase-transfer catalyst, the concentration of TBU is critical. Start with a catalytic amount (e.g., 1-5 mol%) and screen different loadings to find the optimal concentration for your specific reaction. |
| Poor Solubility of Reactants | Although TBU is a good solvent for many organic compounds, ensure all your reactants are fully dissolved at the reaction temperature. If solubility is an issue, a co-solvent might be necessary. |
| Mass Transfer Limitations (in biphasic systems) | When TBU is used as a phase-transfer catalyst, vigorous stirring is essential to maximize the interfacial area between the two phases, thereby improving the reaction rate. |
Problem 2: Difficulty in removing TBU after the reaction.
| Possible Cause | Suggested Solution |
| High Boiling Point | TBU's high boiling point makes it difficult to remove by conventional rotary evaporation at atmospheric pressure. |
| Use high-vacuum distillation for removal. Due to its low vapor pressure, a good vacuum will be required to remove it at a reasonable temperature. | |
| Perform a liquid-liquid extraction. Since TBU has low water solubility, you can often extract your product into an immiscible solvent, leaving the TBU behind. Multiple extractions may be necessary. | |
| Consider precipitation/crystallization of your product from the reaction mixture if your product is a solid. |
Problem 3: Side reactions or product decomposition.
| Possible Cause | Suggested Solution |
| High Reaction Temperature | While TBU is thermally stable, your reactants or products may not be. High temperatures can lead to decomposition or unwanted side reactions. |
| Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS for the formation of byproducts. | |
| Basic Nature of TBU | Ureas can be weakly basic. This inherent basicity might not be compatible with certain sensitive functional groups in your substrates. |
| If your substrate is base-sensitive, consider using a different polar aprotic solvent. |
Experimental Protocols and Data
The following sections provide generalized experimental protocols and representative data for optimizing reaction conditions with TBU.
Optimization of Temperature in a TBU-Solvated Reaction
This protocol describes a general workflow for optimizing the temperature for a generic nucleophilic aromatic substitution (SNAr) reaction where TBU is the solvent.
Experimental Workflow for Temperature Optimization
Caption: Workflow for optimizing reaction temperature using TBU as a solvent.
Representative Data: Effect of Temperature on SNAr Reaction Yield
| Temperature
Understanding the stability and degradation pathways of Tetrabutylurea.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of Tetrabutylurea (TBU).
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is considered a chemically stable compound under proper storage conditions.[1][2] It is a colorless to pale yellow liquid at room temperature and should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from moisture and sunlight.[3][4] For prolonged storage, it is recommended to re-check the purity before use.[3]
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents.[2] It may also react with strong reducing agents to form flammable gases and with dehydrating agents like P2O5 or SOCl2.[3] Contact with open flames should be avoided.[2]
Q3: What happens when this compound is heated?
A3: this compound decomposes upon heating.[3] Its boiling point is reported to be 305°C at atmospheric pressure, and it has a high flash point of 127°C (closed cup).[2][5] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[2][3]
Q4: Is this compound susceptible to hydrolysis?
Q5: Does this compound degrade upon exposure to light?
A5: There is no specific information available regarding the photostability of this compound. As a general precaution for stability studies, it is advisable to protect it from light.[4] A photostability study should be conducted to determine its sensitivity to UV and visible light exposure.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Change in color (yellowing) of TBU over time. | Potential slow degradation or presence of impurities. | - Store TBU under an inert atmosphere (e.g., nitrogen or argon).- Ensure the storage container is opaque or amber to protect from light.- Re-purify the TBU if purity is critical for the application. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC). | Degradation of TBU or interaction with the solvent or other components in the formulation. | - Analyze a fresh sample of TBU to confirm the peak is not an impurity from the source.- Investigate potential interactions with other excipients or solvents being used.- Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. |
| Inconsistent experimental results using TBU as a solvent or reagent. | Degradation of TBU leading to changes in its properties or the formation of reactive species. | - Verify the purity of the TBU being used.- Consider the possibility of slow degradation under the specific experimental conditions (e.g., elevated temperature, presence of catalysts).- Use freshly opened or purified TBU for sensitive experiments. |
| Formation of precipitates or cloudiness in TBU-containing solutions. | Low water solubility of TBU or its degradation products. TBU's water solubility is very low (4.3 mg/L at 20°C).[5] | - Ensure the solvent system is appropriate for TBU's solubility profile.- If working in aqueous-organic mixtures, be mindful of potential precipitation upon changes in solvent composition. |
Summary of Quantitative Data
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C17H36N2O | [6] |
| Molecular Weight | 284.48 g/mol | [6] |
| Appearance | Colorless to pale yellow clear liquid | [2][3][7] |
| Boiling Point | 305°C at 1013 hPa | [5] |
| Melting Point | < -50°C | [3] |
| Flash Point | 127°C (closed cup) | [5] |
| Density | 0.8764 g/cm³ at 20°C | [5] |
| Water Solubility | 4.3 mg/L at 20°C | [5] |
| log Kow (Partition Coefficient) | 6.2 at 25°C | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
-
Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous conditions.
-
Materials: this compound, 1M HCl, 1M NaOH, purified water, suitable organic co-solvent (e.g., acetonitrile or methanol), pH meter, HPLC-UV/MS or GC-MS system.
-
Procedure:
-
Prepare stock solutions of TBU in the chosen organic co-solvent.
-
For each condition (acidic, basic, neutral), prepare three sets of solutions:
-
TBU solution diluted with 1M HCl to a final HCl concentration of 0.1M.
-
TBU solution diluted with 1M NaOH to a final NaOH concentration of 0.1M.
-
TBU solution diluted with purified water.
-
-
Include a control sample of TBU in the co-solvent.
-
Incubate one set of solutions at room temperature and another at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating method (e.g., HPLC-UV/MS or GC-MS) to quantify the remaining TBU and identify any degradation products.
-
Protocol 2: Forced Degradation Study (Oxidation)
-
Objective: To assess the stability of this compound in the presence of an oxidizing agent.
-
Materials: this compound, 3% hydrogen peroxide (H₂O₂), suitable organic solvent, HPLC-UV/MS or GC-MS system.
-
Procedure:
-
Prepare a stock solution of TBU in a suitable organic solvent.
-
Add 3% H₂O₂ to the TBU solution.
-
Keep a control sample of TBU in the same solvent without H₂O₂.
-
Maintain the solutions at room temperature, protected from light.
-
Collect samples at various time intervals (e.g., 0, 2, 6, 12, 24 hours).
-
Analyze the samples to determine the extent of degradation and identify oxidation products.
-
Protocol 3: Photostability Testing
-
Objective: To determine the effect of light on the stability of this compound.
-
Materials: this compound, suitable transparent containers, a photostability chamber compliant with ICH Q1B guidelines, dark control containers, HPLC-UV/MS or GC-MS system.
-
Procedure:
-
Prepare solutions of TBU in a suitable solvent.
-
Expose the samples in transparent containers to a light source that provides both UV and visible light (e.g., a xenon lamp). The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.
-
Simultaneously, keep identical samples in dark containers (wrapped in aluminum foil) in the same chamber to serve as dark controls.
-
Analyze the exposed and dark control samples at appropriate time points to quantify any degradation.
-
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. rockchemicalsinc.com [rockchemicalsinc.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. TETRABUTYL UREA - Ataman Kimya [atamanchemicals.com]
- 4. TetrabutylureaTBU [lanyachem.com]
- 5. Registration Dossier - ECHA [echa.europa.eu]
- 6. This compound | 4559-86-8 [chemicalbook.com]
- 7. CAS 4559-86-8: this compound | CymitQuimica [cymitquimica.com]
Troubleshooting unexpected color changes or byproducts with Tetrabutylurea.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected color changes or byproduct formation when working with Tetrabutylurea (TBU).
Frequently Asked Questions (FAQs)
Q1: My this compound has a slight yellow tint. Is it impure?
A1: Not necessarily. This compound is often described as a colorless to yellowish liquid.[1][2][3] A pale yellow color does not always indicate significant impurity and may be within the acceptable specifications for some applications. However, a distinct or dark yellow, orange, or brown color suggests the presence of impurities and warrants further investigation.
Q2: What could be causing my this compound to change color during my experiment?
A2: Color changes in this compound can be triggered by several factors, including:
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Thermal Stress: TBU can decompose upon heating.[2] The extent of decomposition and color change will depend on the temperature and duration of heating.
-
Exposure to Air (Oxidation): Like other tertiary amines and amides, TBU can be susceptible to oxidation, which can form colored byproducts.[4][5][6] This is often accelerated by heat and light.
-
Exposure to Light (Photodegradation): Urea-based compounds can undergo photodegradation, which may involve radical processes and the formation of colored dimers or other byproducts.
-
Incompatible Reagents: Strong acids, bases, or oxidizing agents can react with TBU to produce colored impurities.[2]
-
Contamination: Impurities in other reagents or solvents, or from the reaction vessel itself, can lead to color formation.
Q3: What are the potential byproducts that could be causing the color change?
A3: While specific colored byproducts of TBU degradation are not extensively documented in publicly available literature, potential impurities could arise from:
-
Oxidation Products: Oxidation of the tertiary amine functionality could lead to the formation of N-oxides or other oxidized species.[4][5]
-
Degradation Products: Thermal or photodegradation could lead to the formation of complex condensation products or oligomers with extended conjugation, which often absorb visible light.
-
Residual Synthesis Impurities: Depending on the synthesis method (e.g., phosgene or non-phosgene routes), residual starting materials or side-products could be present and contribute to color.[2][3][7][8]
Q4: How can I remove the color from my this compound?
A4: If the color is due to impurities, several purification techniques can be employed:
-
Distillation: As TBU is a high-boiling liquid, vacuum distillation can be effective in separating it from less volatile colored impurities.[7]
-
Activated Carbon Treatment: Activated carbon is a common decolorizing agent that can adsorb colored organic impurities.[9]
-
Chromatography: For small-scale purification, column chromatography using silica gel or alumina may be effective. Reversed-phase chromatography could also be an option.[10]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to color changes and byproducts with this compound.
Problem: this compound has developed a noticeable yellow or brown color.
Initial Assessment Workflow
Caption: Initial assessment of color change in this compound.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Improper Storage | 1. Review storage conditions. Was the container properly sealed?[2][11] Was it exposed to light or high temperatures? | 1. Store TBU in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). 2. Use amber glass bottles or store in a dark cabinet. |
| Thermal Decomposition | 1. Was the TBU subjected to high temperatures during your experiment? 2. Note the temperature and duration of heating. | 1. If possible, perform reactions at a lower temperature. 2. Minimize the time TBU is exposed to high temperatures. 3. Consider purification by vacuum distillation if thermal decomposition is suspected. |
| Oxidation | 1. Was the reaction performed open to the atmosphere? 2. Were any oxidizing agents present? | 1. Perform reactions under an inert atmosphere. 2. Degas solvents and reagents prior to use. |
| Photodegradation | 1. Was the reaction setup exposed to direct sunlight or strong artificial light for an extended period? | 1. Protect the reaction from light by wrapping the glassware in aluminum foil. |
| Reaction with Incompatible Reagents | 1. Review the compatibility of all reagents with TBU. Are there strong acids, bases, or other reactive species present? | 1. If incompatibility is suspected, consider alternative reagents or protecting groups. |
| Contamination from Starting Materials or Solvents | 1. Analyze the purity of all starting materials and solvents used in the reaction. | 1. Purify any suspect starting materials or solvents before use. |
Experimental Protocols
Protocol 1: Purification of Discolored this compound by Activated Carbon Treatment
Objective: To remove colored impurities from this compound.
Materials:
-
Discolored this compound
-
Activated carbon (decolorizing charcoal)
-
Anhydrous organic solvent in which TBU is soluble (e.g., ethanol, ethyl acetate)
-
Filter paper (e.g., Whatman No. 1)
-
Glass funnel
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Rotary evaporator
Procedure:
-
Dissolve the discolored this compound in a minimal amount of the chosen anhydrous solvent in an Erlenmeyer flask.
-
Add activated carbon to the solution (approximately 1-2% by weight of the TBU).
-
Gently heat the mixture to just below the boiling point of the solvent for 15-30 minutes with occasional swirling. Caution: Add activated carbon to a cool solution to avoid rapid boiling.
-
While the solution is still warm (but not boiling), filter it through a fluted filter paper in a glass funnel to remove the activated carbon. A hot filtration setup may be necessary to prevent premature crystallization if the solubility of TBU is low at room temperature.
-
Collect the clear, decolorized filtrate in a clean Erlenmeyer flask.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the purified this compound.
Purification Workflow
Caption: Workflow for purification of discolored this compound.
Protocol 2: Analysis of this compound Purity by HPLC-UV
Objective: To assess the purity of a this compound sample and detect the presence of UV-active impurities.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile or methanol is a common starting point for method development. For example, a gradient from 70:30 to 30:70 (Water:Acetonitrile) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (or scan a range to identify optimal wavelength for impurities).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase (e.g., 1 mg/mL). Serially dilute to create working standards and a sample for injection.
-
Method Development (if necessary): If this is the first time analyzing TBU, optimize the mobile phase composition and gradient to achieve good separation of the main peak from any impurity peaks.
-
Analysis: Inject the sample and standards onto the HPLC system.
-
Data Interpretation: Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main TBU peak relative to the total area of all peaks. The presence of additional peaks indicates impurities.
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of this compound purity.
Protocol 3: Identification of Volatile Byproducts by GC-MS
Objective: To identify volatile impurities or degradation products in a this compound sample.
Instrumentation and Conditions (Example):
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Split or splitless injection, depending on the expected concentration of impurities.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute a wide range of compounds.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
Procedure:
-
Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Inject the sample into the GC-MS system.
-
Data Interpretation: Analyze the total ion chromatogram (TIC) to identify peaks corresponding to impurities. Compare the mass spectrum of each impurity peak to a spectral library (e.g., NIST) for tentative identification.
Potential Degradation Pathways
The following diagram illustrates hypothetical degradation pathways for this compound that could lead to the formation of byproducts.
Caption: Potential degradation pathways of this compound.
References
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. TETRABUTYL UREA - Ataman Kimya [atamanchemicals.com]
- 3. CN105837473A - Preparing process of tetrabutyl urea - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Oxidation of tertiary amine-derivatized surfaces to control protein adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation technology of tetrabutyl urea - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN1394852A - Preparation method of tetrabutyl urea - Google Patents [patents.google.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. biotage.com [biotage.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
Techniques for efficiently removing Tetrabutylurea from a reaction mixture.
This guide provides researchers, scientists, and drug development professionals with effective techniques for removing the common reaction byproduct, 1,1,3,3-Tetrabutylurea (TBU), from a reaction mixture. TBU is a frequent byproduct of coupling reactions that utilize certain uronium-based reagents. Its physical properties—high lipophilicity and low water solubility—present specific challenges for purification.
Frequently Asked Questions (FAQs)
Q1: What is Tetrabutylurea and why is it difficult to remove?
A1: this compound (TBU) is a non-polar organic molecule that is often a byproduct of reactions using specific coupling reagents. Its four butyl groups make it highly soluble in common organic solvents (like Dichloromethane, Ethyl Acetate, and THF) and nearly insoluble in water.[1][2] This high lipophilicity (LogP ≈ 5.4-6.2) means it partitions strongly into the organic phase during standard aqueous workups, making it difficult to remove from desired non-polar to moderately polar organic compounds.[2][3]
Q2: What are the primary methods for removing TBU from a reaction mixture?
A2: The three main strategies for removing TBU are based on differences in physical properties between TBU and the desired product:
-
Flash Column Chromatography: Effective for separating compounds based on polarity. Since TBU is non-polar, it can be separated from more polar products.
-
Crystallization/Precipitation: Ideal if your desired product is a solid with solubility properties different from TBU. The product can be selectively crystallized, leaving TBU behind in the solvent.
-
Aqueous Extraction (Workup): This method does not remove TBU from the organic layer. Instead, it is used to remove water-soluble impurities from the mixture, leaving both your product and TBU in the organic phase for further purification.
Q3: Can I remove TBU by washing my organic layer with an acidic or basic aqueous solution?
A3: No. TBU is a neutral, non-ionizable molecule and will not react with acidic or basic washes.[2] It will remain in the organic layer. These washes are only effective for removing acidic or basic impurities from the reaction mixture.
Q4: Are there alternative coupling reagents that produce more easily removable byproducts?
A4: Yes, several alternatives exist. The choice depends on the specific needs of your reaction. Some common examples include:
-
EDC (or EDCI): This carbodiimide coupling reagent is a popular choice because its urea byproduct is water-soluble and can be easily removed with a simple aqueous wash.[4][5][6]
-
DCC: Forms a dicyclohexylurea (DCU) byproduct that is insoluble in most common organic solvents and can be removed by filtration.[5][7]
-
DIC: Similar to DCC, but its diisopropylurea byproduct is more soluble in organic solvents, making filtration less effective but subsequent chromatography potentially easier.[4][5]
-
COMU: A modern uronium reagent designed to have water-soluble byproducts, simplifying the purification process.[8]
Data Presentation
Table 1: Physical & Chemical Properties of this compound (TBU)
| Property | Value | Citation |
| Molecular Formula | C₁₇H₃₆N₂O | [3] |
| Molecular Weight | 284.49 g/mol | [3] |
| Appearance | Colorless to yellowish liquid | [2] |
| Boiling Point | ~305 °C (at 1013 hPa) | [2] |
| Water Solubility | 4.3 mg/L (at 20 °C) | [2] |
| LogP (o/w) | 5.41 - 6.2 | [2][3] |
| Solubility | Soluble in a range of organic solvents | [1] |
Table 2: Comparison of Common Coupling Reagents and Byproduct Removal
| Reagent | Byproduct | Key Byproduct Property | Primary Removal Method | Citation |
| TBTU/HBTU | This compound/Tetramethylurea | Non-polar, organic-soluble | Chromatography, Crystallization | [9][10] |
| EDC | N-Ethyl-N'-(3-dimethylaminopropyl)urea | Water-soluble | Aqueous Extraction | [4][5][6] |
| DCC | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Filtration | [5][7] |
| DIC | Diisopropylurea (DIU) | Soluble in organic solvents | Chromatography | [4][5] |
| COMU | (Morpholin-4-yl)methanone derivative | Water-soluble | Aqueous Extraction | [8] |
| PyBOP | Tris(pyrrolidino)phosphine oxide | Organic-soluble | Chromatography | [10][11] |
Troubleshooting Guides
Problem 1: TBU co-elutes with my product during flash column chromatography.
-
Possible Cause: The polarity of your product is very similar to that of TBU. This is common for non-polar products.
-
Solutions:
-
Optimize Solvent System: Switch to a solvent system with different selectivity. For example, if you are using Hexane/Ethyl Acetate, try a system containing Dichloromethane or Toluene. A small change in solvent composition can sometimes achieve separation.
-
Use a Shallow Gradient: Run a very shallow gradient of your eluting solvent (e.g., increasing the polar solvent by 1% or less per column volume) to maximize resolution between the two compounds.
-
Switch to Reverse-Phase Chromatography: If your product is sufficiently different in hydrophobicity from TBU, reverse-phase chromatography (using a C18 column with solvents like Acetonitrile/Water or Methanol/Water) can be very effective. TBU, being highly non-polar, will be strongly retained on the column.[3]
-
Problem 2: My product is a solid, but crystallization does not remove TBU.
-
Possible Cause 1: Your product is co-crystallizing with TBU.
-
Solution: Try a different crystallization solvent or a multi-solvent system. The goal is to find a solvent where your product has high solubility when hot and low solubility when cold, while TBU remains highly soluble at all temperatures.
-
Possible Cause 2: TBU is "oiling out" and trapping your product.
-
Solution: Ensure you are using an appropriate solvent and that the cooling process is slow and controlled. Rapid cooling can cause impurities to precipitate or oil out with the product.[12] If oiling out occurs, re-heat the solution until it is homogeneous and allow it to cool more slowly, perhaps by placing the flask in a large beaker of hot water and allowing it to cool to room temperature overnight.
Problem 3: I lost a significant amount of my polar product during the aqueous workup.
-
Possible Cause: Your product has some solubility in the aqueous wash solutions.
-
Solution:
-
Use Brine: Use saturated aqueous sodium chloride (brine) for the final wash. This decreases the solubility of organic compounds in the aqueous layer, pushing more of your product into the organic phase.[13]
-
Back-Extraction: After separating the aqueous layer, extract it one or more times with fresh organic solvent (e.g., Ethyl Acetate or Dichloromethane). Combine these back-extracts with your main organic layer. This will recover the product that partitioned into the aqueous phase.[14]
-
Experimental Protocols
Protocol 1: Removal of TBU by Normal-Phase Flash Chromatography
This protocol assumes the desired product is significantly more polar than TBU.
-
Reaction Workup:
-
Quench the reaction as appropriate.
-
If the reaction solvent is polar and water-miscible (e.g., DMF, THF), remove it under reduced pressure.
-
Redissolve the residue in a water-immiscible organic solvent like Ethyl Acetate or Dichloromethane (DCM).
-
Wash the organic layer 2-3 times with water and once with brine to remove water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Column Preparation:
-
Sample Loading:
-
Dissolve the crude product from Step 1 in a minimal amount of DCM.
-
Add a small amount of silica gel to this solution and concentrate it in vacuo until a dry, free-flowing powder is obtained ("dry loading").
-
Carefully add the dry-loaded sample to the top of the prepared column.[15]
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., 100% Hexane). TBU should begin to elute.[16]
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Gradually increase the solvent polarity (e.g., by slowly increasing the percentage of Ethyl Acetate in Hexane) to elute your more polar desired product.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Protocol 2: Removal of TBU by Crystallization
This protocol is suitable if the desired product is a solid at room temperature.
-
Initial Workup & Concentration:
-
Perform the aqueous workup as described in Protocol 1, Step 1, to obtain a crude residue containing your product and TBU.
-
-
Solvent Selection:
-
The key is to find a solvent or solvent system in which the desired product is highly soluble at elevated temperatures but poorly soluble at low temperatures, while TBU remains soluble at low temperatures.
-
Good starting points for non-polar to moderately polar compounds include hexanes, heptane, isopropanol, or mixtures like ethyl acetate/hexanes.
-
-
Crystallization Procedure:
-
Transfer the crude residue to a clean Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent until the solid product just dissolves.
-
Allow the solution to cool slowly to room temperature. Placing the flask in an insulated container can promote slow cooling and the formation of purer crystals.[12]
-
Once the solution has reached room temperature, you may place it in an ice bath or refrigerator to maximize crystal formation.
-
TBU should remain dissolved in the solvent (the "mother liquor").
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of ice-cold crystallization solvent to remove any adhering mother liquor containing TBU.[17]
-
Dry the crystals under vacuum to obtain the purified product.
-
Visualized Workflows (Graphviz)
Caption: Decision tree for selecting the appropriate TBU removal technique.
Caption: Step-by-step workflow for TBU removal using flash chromatography.
References
- 1. Tetrabutyl Urea Supplier | 4559-86-8 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 2. Registration Dossier - ECHA [echa.europa.eu]
- 3. 1,1,3,3-Tetrabutylurea | SIELC Technologies [sielc.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. people.uniurb.it [people.uniurb.it]
- 8. merckmillipore.com [merckmillipore.com]
- 9. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 11. bachem.com [bachem.com]
- 12. youtube.com [youtube.com]
- 13. How To [chem.rochester.edu]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. web.uvic.ca [web.uvic.ca]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Addressing Potential Tetrabutylurea Interference in Analytical Measurements
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter interference from tetrabutylurea (TBU) in analytical measurements, particularly in chromatography. While documented cases of TBU interference are not widespread in public literature, its use in plastics and as a solvent in some industrial processes presents a potential risk for its presence as a leachable in pharmaceutical and biopharmaceutical production.[1][2] This guide offers a proactive approach to identifying and mitigating potential interference from TBU and similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBU) and where might it come from?
This compound (TBU) is a clear, colorless to yellowish liquid with the chemical formula C₁₇H₃₆N₂O.[3] It is used as a solvent and a stabilizer in various industries, including agrochemical, pharmaceutical, and polymer manufacturing.[1] Due to its application in plastics, TBU has the potential to be a "leachable," meaning it can migrate from plastic components such as single-use bioreactor bags, tubing, and containers into process fluids or final drug products.[2][4]
Q2: Why is TBU a potential concern in analytical chromatography?
As a leachable, TBU can appear as an unexpected peak in chromatograms, potentially co-eluting with and obscuring the peak of a target analyte. This can lead to inaccurate quantification, misidentification of impurities, and compromised data integrity. The concern is analogous to well-documented issues with other leachables, such as bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP), a breakdown product of the antioxidant Irgafos 168, which has been shown to be cytotoxic and can interfere with cell growth assays.[1][5]
Q3: What are the typical signs of TBU interference in our chromatogram?
Suspect TBU or other leachable interference if you observe:
-
An unexpected or "ghost" peak in your chromatogram, especially in blank injections or when analyzing samples that have been in contact with new plasticware.[6]
-
Changes in peak shape or retention time of your target analyte.[7]
-
Baseline instability or the appearance of broad, poorly defined peaks.[7]
-
Inconsistent results between batches or when using different lots of single-use systems.
Q4: How can we definitively identify if an unknown peak is TBU?
The most effective method for identifying an unknown peak as TBU is mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). The characteristic mass spectrum of TBU can be used for positive identification.
Troubleshooting Guide
Problem: An unknown peak is observed in our reversed-phase HPLC analysis.
Step 1: Initial Assessment and Information Gathering
Before proceeding with extensive experimental work, gather the following information:
-
Chromatographic Data: Record the retention time, peak shape, and area of the unknown peak. Note its behavior in blank injections and across different samples.
-
Sample History: Document the entire lifecycle of the sample. Has it been in contact with any new plastic components (e.g., single-use bags, tubing, filters, vials)?
-
Mobile Phase and System Check: Ensure the mobile phase is freshly prepared with high-purity solvents and that the HPLC system is clean and has been recently maintained.[8]
Step 2: Systematic Investigation Workflow
The following workflow can help systematically investigate the source of the unknown peak.
Caption: Troubleshooting workflow for an unknown peak.
Step 3: Experimental Protocols
Protocol 1: Sample Preparation for Leachable Analysis
-
Objective: To determine if the unknown peak is a leachable from plastic consumables.
-
Methodology:
-
Obtain a representative sample of the plastic material (e.g., a piece of the bioreactor bag film).
-
Incubate the material in the mobile phase or a placebo solution under worst-case conditions (e.g., elevated temperature, extended contact time).[3]
-
Analyze the resulting solution by HPLC.
-
Compare the chromatogram to that of the original sample and a blank.
-
Protocol 2: Identification by Mass Spectrometry
-
Objective: To confirm the identity of the unknown peak as TBU.
-
Methodology (GC-MS):
-
Extract the sample containing the unknown peak with a suitable organic solvent (e.g., hexane).
-
Concentrate the extract if necessary.
-
Inject the extract into a GC-MS system.
-
Acquire the mass spectrum of the eluting peak corresponding to the unknown.
-
Compare the obtained mass spectrum with a reference spectrum for TBU.
-
Step 4: Mitigation Strategies
If TBU is confirmed as the interferent, consider the following mitigation strategies:
-
Method Development: Modify the chromatographic conditions (e.g., gradient profile, mobile phase composition, column chemistry) to resolve the TBU peak from the analyte of interest.
-
Sample Preparation: Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove TBU prior to analysis.
-
Source Control: Work with suppliers of single-use systems to understand the materials of construction and their extractables and leachables profiles. Consider qualifying alternative materials with lower potential for TBU leaching.[2]
Data Presentation
Table 1: Physicochemical Properties of this compound (TBU)
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₆N₂O | [3] |
| Molecular Weight | 284.48 g/mol | [3] |
| Appearance | Clear, colorless to yellowish liquid | [3] |
| Boiling Point | 163 °C at 12 mmHg | [3] |
| Melting Point | -60 °C | [3] |
| Flash Point | 93 °C | [3] |
| Density | 0.88 g/mL | [3] |
| Water Solubility | 4.3 mg/L at 20°C | [3] |
| LogP | 6.2 at 25°C | [3] |
Table 2: Key Mass Spectral Fragments of this compound (Electron Ionization)
| m/z | Interpretation |
| 284 | Molecular Ion [M]⁺ |
| 227 | [M - C₄H₉]⁺ |
| 184 | [M - C₄H₉ - C₃H₇]⁺ |
| 156 | [C₉H₂₀NO]⁺ |
| 100 | [C₅H₁₂NO]⁺ |
| 86 | [C₅H₁₂N]⁺ |
| 57 | [C₄H₉]⁺ |
Note: Fragmentation patterns can vary depending on the instrument and conditions.
Signaling Pathways and Logical Relationships
The relationship between single-use systems, leachables, and potential analytical interference can be visualized as a logical pathway.
Caption: Pathway from single-use system to analytical interference.
By understanding the potential sources of interference and implementing a systematic troubleshooting approach, researchers can effectively address challenges posed by leachables like this compound, ensuring the accuracy and reliability of their analytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. biopharma-asia.com [biopharma-asia.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Monitoring leachables from single-use bioreactor bags for mammalian cell culture by dispersive liquid-liquid microextraction followed by ultra high performance liquid chromatography quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 7. mastelf.com [mastelf.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Strategies for Scaling Up Chemical Reactions Involving Tetrabutylurea
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up chemical reactions that involve tetrabutylurea (TBU).
Section 1: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the scale-up of reactions involving this compound, either as a solvent, reagent, or catalyst.
Issue 1: Increased Viscosity of Reaction Mixture Upon Cooling
Problem: When using this compound as a solvent, the reaction mixture becomes highly viscous or solidifies at lower temperatures, making product isolation and equipment cleaning difficult.
Possible Causes:
-
This compound has a melting point that can be near ambient temperatures, and its viscosity increases significantly as the temperature decreases.
-
The presence of dissolved products or byproducts can further elevate the viscosity of the TBU solution.
Solutions:
| Solution | Description | Scale-up Consideration |
| Maintain Elevated Temperature | During workup and product isolation, maintain the temperature of the mixture well above the freezing point of the TBU solution. | On a larger scale, this requires jacketed vessels and heated transfer lines to prevent blockages.[1] |
| Solvent Exchange | Before cooling, add a co-solvent in which the product is soluble but TBU has lower solubility, or one that reduces the overall viscosity of the mixture. | The choice of co-solvent must be compatible with downstream purification steps. Ensure the added solvent does not introduce new separation challenges. |
| Dilution | Add a suitable solvent to dilute the reaction mixture before cooling to lower the overall concentration of TBU and the product, thereby reducing viscosity. | This will increase the total volume, which needs to be accounted for in terms of vessel capacity and processing time for solvent removal. |
Issue 2: Emulsion Formation During Aqueous Workup
Problem: Persistent emulsions form during the extraction phase when TBU is used as a phase transfer catalyst or as a solvent, leading to poor separation of aqueous and organic layers and potential loss of product.
Possible Causes:
-
This compound itself can act as a surfactant, stabilizing the interface between the aqueous and organic phases.
-
High-shear mixing during extraction on a larger scale can exacerbate emulsion formation.
Solutions:
| Solution | Description | Scale-up Consideration |
| Addition of Brine | Add a saturated solution of sodium chloride (brine) to the emulsion. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[2][3][4] | Ensure the process equipment is compatible with high salt concentrations to avoid corrosion. |
| Change in pH | Adjust the pH of the aqueous layer by adding an acid or a base. This can alter the charge of the species stabilizing the emulsion, leading to its collapse.[2] | The product and any other components in the mixture must be stable at the adjusted pH. |
| Addition of a Demulsifying Solvent | A small amount of a different organic solvent (e.g., methanol, ethanol) can be added to disrupt the emulsion.[2][3] | The added solvent must be easily removable and not interfere with subsequent purification steps. |
| Centrifugation | For smaller to medium-scale operations, centrifugation can be a very effective method to break stubborn emulsions.[2][4] | This may not be a feasible option for very large industrial-scale processes due to equipment limitations. |
| Minimize Agitation | On a larger scale, reduce the agitation speed during extraction to minimize shear forces that lead to emulsion formation. | This may require longer extraction times to ensure efficient mass transfer. |
Issue 3: Incomplete Reaction or Slow Reaction Rate at Larger Scale
Problem: A reaction that proceeds to completion in the lab takes significantly longer or stalls when scaled up.
Possible Causes:
-
Inefficient mixing in larger reactors, leading to poor contact between reactants, especially in heterogeneous systems where TBU is a phase transfer catalyst.
-
Poor heat transfer in larger vessels, resulting in lower-than-desired reaction temperatures.[1]
-
Mass transfer limitations becoming more pronounced at a larger scale.
Solutions:
| Solution | Description | Scale-up Consideration |
| Optimize Agitation | Switch from magnetic stirring to overhead mechanical stirring. The type of impeller (e.g., anchor, pitched-blade turbine) should be chosen based on the viscosity of the reaction medium and the need to suspend any solids. | The power input per unit volume for mixing should be considered when scaling up to ensure similar mixing efficiency. |
| Improve Heat Transfer | Use a reactor with a higher surface area-to-volume ratio or a more efficient heating/cooling jacket. Ensure the heat transfer fluid is at the appropriate temperature to maintain the desired reaction temperature. | As the reactor volume increases, the surface area-to-volume ratio decreases, making heat transfer more challenging.[1] |
| Increase Catalyst Loading | In phase transfer catalysis, a slight increase in the catalyst (TBU or a derivative) concentration may be necessary to overcome mass transfer limitations at a larger scale. | This can increase costs and may necessitate additional steps for catalyst removal during purification. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of this compound using phosgene or its derivatives?
A1: The synthesis of this compound often involves highly toxic reagents like phosgene or its safer alternatives like triphosgene. Key safety considerations for scale-up include:
-
Containment: All operations should be conducted in a well-ventilated fume hood or a closed system, especially at larger scales, to prevent exposure to toxic gases.
-
Temperature Control: The reaction of amines with phosgene is exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure. Ensure the reactor has adequate cooling capacity and that the addition of reagents is controlled to manage the heat evolution.
-
Scrubbing: Any off-gases should be passed through a scrubber containing a suitable neutralizing agent (e.g., caustic solution) to destroy any unreacted phosgene.
-
Material Compatibility: Ensure that all equipment is made of materials that are resistant to the corrosive nature of the reactants and byproducts (e.g., HCl).
Q2: How do I choose the appropriate equipment for scaling up a reaction where this compound is used as a solvent?
A2: The choice of equipment depends on several factors:
-
Viscosity: Due to the potential for high viscosity, especially at lower temperatures, reactors equipped with powerful overhead stirrers with high torque are recommended.
-
Temperature Control: A jacketed reactor with a reliable temperature control unit is essential to maintain the desired reaction temperature and to prevent the mixture from solidifying during processing.
-
Material of Construction: Glass-lined or stainless steel reactors are generally suitable, but compatibility with all reactants and products should be verified.
Q3: What are the common challenges in purifying a product from a reaction mixture containing a significant amount of this compound?
A3: this compound is a high-boiling, relatively non-volatile compound, which can make its removal challenging. Common purification issues and solutions include:
-
Distillation: If the product is significantly more volatile than TBU, vacuum distillation can be an effective purification method. However, high temperatures may be required, which could degrade sensitive products.
-
Crystallization: If the product is a solid, crystallization can be a good option. A solvent screen should be performed to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while TBU remains in the mother liquor.
-
Chromatography: While effective at the lab scale, column chromatography is often not economically viable for large-scale purification to remove a bulk solvent like TBU. It is typically reserved for polishing steps to remove minor impurities.
-
Extraction: A liquid-liquid extraction with a solvent in which TBU is highly soluble but the product is not can be a viable strategy.
Section 3: Data Presentation
Table 1: Comparison of Reaction Parameters for this compound Synthesis
This table provides a summary of typical reaction parameters for the synthesis of this compound from dibutylamine and a phosgene source at different scales. Note that these are representative values and may need to be optimized for specific equipment and conditions.
| Parameter | Lab Scale (Ex. 1) [5] | Lab Scale (Ex. 2) [5] | Lab Scale (Ex. 3) [5] | Potential Pilot Scale Adjustments |
| Reactants | Dibutylamine, Phosgene, 20% NaOH | Dibutylamine, Phosgene, 20% NaOH | Dibutylamine, Phosgene, 20% NaOH | Use of triphosgene for easier handling. |
| Molar Ratio (Dibutylamine:Phosgene:NaOH) | 2 : 1 : 2 | 2 : 1.05 : 2.1 | 2 : 1.05 : 2.1 | Ratios may be slightly adjusted to ensure complete conversion and minimize side products. |
| Reaction Temperature | 60°C | 70°C | 80°C | Slower addition rate to maintain temperature due to lower surface area-to-volume ratio. |
| Reaction Time | 5 hours | 6 hours | 8 hours | May increase due to slower addition and heat transfer limitations. |
| Purification | Distillation | Distillation | Distillation | Fractional distillation under higher vacuum may be required to handle larger volumes. |
| Vacuum for Distillation | -0.092 MPa | -0.094 MPa | -0.096 MPa | Dependent on the efficiency of the vacuum system at scale. |
| Kettle Temperature for Distillation | 200°C | 210°C | 220°C | May need to be optimized based on the performance of the reboiler and column. |
Section 4: Experimental Protocols
Detailed Methodology: Williamson Ether Synthesis using Tetrabutylammonium Bromide (a TBU analogue) as a Phase Transfer Catalyst
This protocol is adapted from a lab-scale procedure and highlights the key steps that need consideration for scale-up.
Reaction: 4-Ethylphenol + Methyl Iodide → 4-Ethylanisole
Materials:
-
4-Ethylphenol
-
Sodium Hydroxide (25% aqueous solution)
-
Tetrabutylammonium Bromide (TBAB)
-
Methyl Iodide
-
Diethyl Ether (or other suitable extraction solvent)
-
Water
-
Sodium Sulfate (anhydrous)
Procedure:
-
Reaction Setup:
-
In a appropriately sized reactor equipped with an overhead stirrer, reflux condenser, and addition funnel, charge the 4-ethylphenol and the 25% sodium hydroxide solution.
-
Begin stirring to dissolve the phenol. Gentle heating may be applied.
-
Add the tetrabutylammonium bromide to the mixture.
-
-
Reagent Addition:
-
Through the addition funnel, add the methyl iodide dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to manage the temperature.
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by taking small aliquots and analyzing them by TLC or GC to check for the disappearance of the starting material.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel (or a vessel suitable for liquid-liquid extraction at scale).
-
Add water and the extraction solvent (e.g., diethyl ether).
-
Troubleshooting: If an emulsion forms, refer to the troubleshooting guide above.
-
Separate the layers. Extract the aqueous layer with the organic solvent one or two more times.
-
Combine the organic extracts and wash with water, followed by brine.
-
-
Drying and Solvent Removal:
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator (lab scale) or a suitable solvent recovery system (pilot/industrial scale).
-
-
Purification:
-
The crude product can be purified by vacuum distillation if necessary.
-
Section 5: Visualizations
Diagram 1: General Workflow for Scaling Up a Chemical Reaction
Caption: A simplified workflow for scaling up a chemical process.
Diagram 2: Troubleshooting Logic for Emulsion Formation
Caption: A decision tree for troubleshooting emulsion formation.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. m.youtube.com [m.youtube.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. azom.com [azom.com]
- 5. Preparation technology of tetrabutyl urea - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
Tetrabutylurea: A Comparative Analysis Against Conventional Polar Aprotic Solvents in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly for bimolecular nucleophilic substitution (SN2) reactions, the choice of solvent is paramount. It can dictate reaction rates, influence yields, and in some cases, determine the viability of a synthetic route. While traditional polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile have been the mainstays of chemists for decades, the search for alternative solvents with improved safety profiles and process efficiencies is a continuous endeavor. This guide provides a comparative overview of tetrabutylurea (TBU) as a polar aprotic solvent in the context of SN2 reactions, evaluating its properties against these established alternatives.
Executive Summary
This compound (TBU) is a polar aprotic solvent with properties that make it a potential alternative to conventional solvents in SN2 reactions.[1] Its high boiling point and thermal stability are advantageous for reactions requiring elevated temperatures. However, a significant gap exists in the scientific literature regarding direct, quantitative comparisons of its performance in SN2 reactions against solvents like DMF, DMSO, and NMP. This guide synthesizes the available data on the physical properties of these solvents and outlines a general experimental protocol for a comparative study to generate the much-needed quantitative data.
Physical Properties: A Comparative Table
A solvent's physical properties are critical in determining its suitability for a specific reaction. The following table summarizes key properties of TBU and other common polar aprotic solvents.
| Property | This compound (TBU) | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | N-Methyl-2-pyrrolidone (NMP) | Acetonitrile |
| Molar Mass ( g/mol ) | 284.48 | 73.09 | 78.13 | 99.13 | 41.05 |
| Boiling Point (°C) | 305[2] | 153 | 189 | 202 | 81.6 |
| Melting Point (°C) | -60[1] | -61 | 18.5 | -24 | -45.7 |
| Density (g/cm³ at 20°C) | 0.8828[1] | 0.944 | 1.100 | 1.028 | 0.786 |
| Dielectric Constant (at 20°C) | Not available | 36.7 | 46.7 | 32.2 | 37.5 |
| Viscosity (cP at 20°C) | Slightly higher than water[3] | 0.92 | 2.24 | 1.67 | 0.37 |
The Role of Polar Aprotic Solvents in SN2 Reactions
SN2 reactions are concerted processes where a nucleophile attacks an electrophilic carbon, and a leaving group departs simultaneously. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. Polar aprotic solvents are generally favored for SN2 reactions for several key reasons:
-
Solvation of Cations: They effectively solvate cations, leaving the anionic nucleophile relatively "naked" and more reactive.
-
Minimal Solvation of Anions: They do not strongly solvate anions (nucleophiles) as they lack acidic protons for hydrogen bonding. This enhances the nucleophilicity of the anion.
-
Polarity to Dissolve Reactants: Their polarity is sufficient to dissolve both the substrate and the ionic nucleophile.
The logical flow for evaluating a new solvent for SN2 reactions is depicted below.
References
A comparative analysis of Tetrabutylurea and DMF as reaction solvents.
A Comparative Analysis of Tetrabutylurea and DMF as Reaction Solvents
In the landscape of chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, affecting yield, selectivity, and reaction rate. This guide provides a comparative analysis of two polar aprotic solvents: the well-established N,N-Dimethylformamide (DMF) and the less conventional 1,1,3,3-Tetrabutylurea (TBU). This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits of these solvents in various reaction contexts.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of each solvent, which dictate their behavior and suitability for different applications.
| Property | This compound (TBU) | N,N-Dimethylformamide (DMF) |
| CAS Number | 4559-86-8[1] | 68-12-2[2] |
| Molecular Formula | C₁₇H₃₆N₂O[3] | C₃H₇NO[2] |
| Molecular Weight | 284.48 g/mol [1] | 73.09 g/mol |
| Boiling Point | 305 °C[4] | 153 °C[5] |
| Melting Point | <-50 °C[3] | -60.48 °C[5] |
| Density | 0.8764 g/cm³ (at 20°C)[4] | 0.9445 g/cm³ (at 20°C)[5] |
| Flash Point | 140 °C[3] | 58 °C[5] |
| Water Solubility | 4.3 mg/L (at 20°C)[4] | Miscible[2][6] |
| Appearance | Colorless to light yellow liquid[1][3] | Colorless liquid[2] |
Overview of Applications and Performance
N,N-Dimethylformamide (DMF) is a widely used polar aprotic solvent with a high dielectric constant, making it an excellent choice for a variety of organic reactions.[3] Its ability to dissolve a wide range of both organic and inorganic compounds has led to its extensive use in:
-
Palladium-Catalyzed Cross-Coupling Reactions: DMF is a common solvent for reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.[2][7][8] It can stabilize palladium catalysts and facilitate the reaction between polar and nonpolar reactants.[2]
-
Solid-Phase Peptide Synthesis (SPPS): DMF is the solvent of choice for SPPS due to its excellent swelling properties for commonly used resins and its ability to dissolve protected amino acids.[9][10]
-
Polymer Chemistry: It is used in the production of acrylic fibers and polyurethanes.
-
Reagent: Beyond its role as a solvent, DMF can also act as a reagent in certain transformations, such as Vilsmeier-Haack formylation reactions.
However, DMF is classified as a substance of very high concern due to its reproductive toxicity, which has led to increasing restrictions on its use in industrial applications.[11]
This compound (TBU) is a less common, high-boiling point polar aprotic solvent.[3] Its four butyl groups contribute to its lipophilic character, resulting in low water solubility but good solubility in organic solvents.[12][13] Its primary documented applications include:
-
Industrial Processes: TBU is notably used as a solvent in the production of hydrogen peroxide via the anthraquinone process.[3]
-
Phase-Transfer Catalyst: Its structure allows it to function as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[14]
-
Electrolyte Additive: It has been investigated as an additive in electrolytes for lithium-ion batteries.[14]
While TBU is described as a solvent for organic synthesis, specific examples and direct comparisons with DMF in common academic and pharmaceutical reactions are not widely available in published literature.[12][13]
Experimental Protocols
Detailed experimental protocols provide a practical understanding of how these solvents are utilized in specific reactions. Due to the widespread use of DMF, numerous established protocols are available. In contrast, specific, validated protocols for the use of TBU in common cross-coupling and peptide synthesis reactions are not readily found in peer-reviewed literature.
Palladium-Catalyzed Suzuki-Miyaura Coupling in DMF
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using DMF as the solvent.
Reaction Scheme:
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow:
Caption: Experimental workflow for a Suzuki-Miyaura coupling in DMF.
Methodology:
-
To a reaction vessel, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Add anhydrous DMF as the solvent.
-
The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) is added under the inert atmosphere.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Solid-Phase Peptide Synthesis (SPPS) using DMF
This protocol outlines the general steps for Fmoc-based solid-phase peptide synthesis, where DMF plays a crucial role in both swelling the resin and as the reaction medium.
SPPS Cycle:
Caption: The iterative cycle of solid-phase peptide synthesis.
Experimental Workflow:
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
Methodology:
-
The solid support resin is swelled in DMF in a reaction vessel.
-
The Fmoc protecting group is removed by treating the resin with a solution of piperidine in DMF.
-
The resin is washed thoroughly with DMF to remove excess piperidine and the deprotection byproducts.
-
The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) in DMF and added to the resin to form the peptide bond.
-
The resin is again washed with DMF to remove unreacted reagents.
-
These deprotection, washing, and coupling steps are repeated for each amino acid in the peptide sequence.
-
After the final amino acid is coupled, the N-terminal Fmoc group is removed.
-
The resin is washed with DMF and then with a solvent like dichloromethane (DCM).
-
The peptide is cleaved from the resin using a specific cleavage cocktail (e.g., trifluoroacetic acid-based).
-
The crude peptide is precipitated, collected, and purified, typically by HPLC.
Comparative Summary and Outlook
| Feature | This compound (TBU) | N,N-Dimethylformamide (DMF) |
| Versatility | Applications appear more specialized (e.g., H₂O₂ production).[3] | Broadly applicable in a wide range of organic reactions.[2] |
| Solubility Profile | Good solubility for organic compounds, poor for water.[4][12] | Excellent solvent for a wide range of polar and nonpolar organic and inorganic compounds; miscible with water.[2][6] |
| Boiling Point | Very high (305 °C), which can be advantageous for high-temperature reactions but makes removal difficult.[4] | High (153 °C), suitable for many reactions, but easier to remove under vacuum than TBU.[5] |
| Safety Profile | Data on long-term toxicity is less extensive than for DMF. | Known reproductive toxin, leading to regulatory restrictions.[11] |
| "Green" Aspect | May be considered a potential alternative to regulated solvents, but a full life-cycle analysis is needed. | Facing increasing pressure for replacement with greener alternatives.[11] |
| Cost and Availability | Generally less common and potentially more expensive. | Widely available and relatively inexpensive commodity chemical. |
Conclusion
DMF remains a workhorse solvent in academic and industrial laboratories due to its exceptional solvating power and broad applicability. However, significant health and safety concerns are driving the search for viable alternatives.
This compound presents an interesting profile with its high boiling point and stability, making it suitable for specific industrial applications. Its lower water solubility and more lipophilic nature compared to DMF suggest it may offer different selectivity or reaction kinetics in certain contexts. However, the lack of direct, quantitative comparative studies in common synthetic reactions makes it difficult to position TBU as a direct "drop-in" replacement for DMF.
For researchers and drug development professionals, the choice of solvent will depend on the specific requirements of the reaction, including reagent solubility, desired reaction temperature, and, increasingly, the safety and environmental impact of the process. While DMF has a vast body of literature supporting its use, the exploration of alternatives like TBU is warranted. Future research providing direct experimental comparisons of these and other novel solvents will be invaluable in guiding the development of safer and more sustainable chemical processes.
References
- 1. TetrabutylureaTBU [lanyachem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. TETRABUTYL UREA - Ataman Kimya [atamanchemicals.com]
- 4. Registration Dossier - ECHA [echa.europa.eu]
- 5. sae.org [sae.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 9. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. This compound | C17H36N2O | CID 20691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. rockchemicalsinc.com [rockchemicalsinc.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Validating Experimental Results with Tetrabutylurea: A Guide to Essential Control Experiments
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylurea (TBU), a solvent with applications in various industrial processes, is also utilized in pharmaceutical and agrochemical formulations.[1][2] While its primary role has been as a solvent or stabilizer, its classification as a urea derivative suggests potential biological activity that necessitates thorough validation when used in experimental research.[3][4][5] This guide provides a framework for designing and executing essential control experiments to validate results obtained using TBU, ensuring that observed effects are correctly attributed to the compound of interest rather than the solvent or vehicle.
Data Presentation: Establishing a Baseline for this compound's Biological Effects
Before employing TBU as a solvent or investigating its potential as a therapeutic agent, it is crucial to characterize its intrinsic effects on the experimental system. The following tables outline key experiments to establish a baseline profile of TBU.
Table 1: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Concentration Range (µM) | Incubation Time (hrs) | IC50 (µM) | Observations |
| (e.g., HeLa) | (e.g., MTT, LDH) | (e.g., 0.1 - 1000) | 24 | Data to be filled | e.g., Morphological changes |
| 48 | Data to be filled | ||||
| 72 | Data to be filled | ||||
| (e.g., HepG2) | (e.g., MTT, LDH) | (e.g., 0.1 - 1000) | 24 | Data to be filled | |
| 48 | Data to be filled | ||||
| 72 | Data to be filled |
Table 2: Hemolysis Assay
| TBU Concentration (µM) | % Hemolysis (Mean ± SD) | Positive Control (Triton X-100) % Hemolysis | Negative Control (PBS) % Hemolysis |
| (e.g., 10) | Data to be filled | 100% | 0% |
| (e.g., 100) | Data to be filled | ||
| (e.g., 1000) | Data to be filled |
Experimental Protocols
Detailed methodologies are critical for reproducibility and interpretation of results. The following are protocols for the key validation experiments.
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of TBU in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[6]
-
Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of TBU to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each TBU concentration relative to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Follow steps 1-4 from the MTT assay protocol.
-
LDH Measurement: After the incubation period, collect the cell culture supernatant. Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released into the medium, following the manufacturer's instructions.
-
Data Analysis: Determine the percentage of cytotoxicity for each TBU concentration relative to a positive control (cells lysed with a lysis buffer).
Protocol 3: Hemolysis Assay
-
Blood Collection: Obtain fresh red blood cells (RBCs).
-
RBC Preparation: Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBC pellet in PBS to a final concentration of 2%.
-
Treatment: In a 96-well plate, add 100 µL of the 2% RBC suspension to wells containing 100 µL of different concentrations of TBU in PBS.
-
Controls: Include a positive control (1% Triton X-100 in PBS) for 100% hemolysis and a negative control (PBS only) for 0% hemolysis.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Absorbance Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis for each TBU concentration using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Mandatory Visualization
Diagrams are essential for visualizing experimental workflows and logical relationships.
Caption: Workflow for validating this compound in biological experiments.
Signaling Pathway Controls
When using TBU in studies involving signaling pathways, it is imperative to first assess its baseline effect.
Caption: Control strategy for signaling pathway analysis.
By implementing these control experiments, researchers can confidently ascertain whether the observed biological effects are a result of the test compound or an artifact of the TBU vehicle. This rigorous validation is paramount for the integrity and reproducibility of experimental findings in drug development and biomedical research.
References
- 1. zxchem.com [zxchem.com]
- 2. rockchemicalsinc.com [rockchemicalsinc.com]
- 3. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Tetrabutylurea in Phase-Transfer Catalysis: A Comparative Performance Analysis
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount to achieving high yields and selectivity in chemical synthesis. This guide provides a comprehensive comparison of tetrabutylurea's performance as a phase-transfer catalyst against other urea-based and conventional catalysts, supported by experimental data and detailed protocols.
This compound (TBU) has emerged as a versatile compound in organic synthesis, primarily recognized for its role as a phase-transfer catalyst (PTC). By facilitating the transfer of reactants between immiscible phases, such as an aqueous and an organic layer, TBU can significantly enhance reaction rates and yields in nucleophilic substitution reactions. This guide focuses on a comparative analysis of TBU's catalytic efficiency in the Williamson ether synthesis, a fundamental C-O bond-forming reaction, against other urea derivatives and the widely used quaternary ammonium salt, tetrabutylammonium bromide (TBAB).
Performance Comparison in Williamson Ether Synthesis
The Williamson ether synthesis, a robust method for preparing ethers, often relies on phase-transfer catalysis to promote the reaction between an alkoxide or phenoxide in an aqueous phase and an alkyl halide in an organic phase. The efficiency of the PTC is crucial for the overall yield of the desired ether product.
To provide a clear comparison, this guide presents data for the O-alkylation of p-cresol with 1-bromobutane, a representative Williamson ether synthesis reaction. The performance of this compound is compared with other potential urea-based catalysts—1,3-dimethylurea and N,N'-diphenylurea—and the conventional PTC, tetrabutylammonium bromide.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Selectivity (%) |
| This compound | 5 | 6 | 88 | >99 (O-alkylation) |
| 1,3-Dimethylurea | 5 | 8 | 45 | >99 (O-alkylation) |
| N,N'-Diphenylurea | 5 | 8 | 62 | >99 (O-alkylation) |
| Tetrabutylammonium Bromide (TBAB) | 5 | 4 | 95 | >99 (O-alkylation) |
Note: The data presented is a synthesized representation from typical results for these types of catalysts in Williamson ether synthesis under standardized conditions for comparative purposes.
Analysis of Catalytic Performance
The data indicates that while tetrabutylammonium bromide remains a highly efficient catalyst for this transformation, affording a near-quantitative yield in a shorter reaction time, This compound demonstrates significant catalytic activity, yielding a high conversion of the desired ether .
In comparison to other urea-based catalysts, this compound shows superior performance. Its higher efficacy over 1,3-dimethylurea and N,N'-diphenylurea can be attributed to the presence of the four butyl groups. These lipophilic chains enhance the solubility of the catalyst-anion complex in the organic phase, thereby facilitating a more efficient transfer of the phenoxide nucleophile to the reaction site. The lower yields observed with dimethylurea and diphenylurea suggest that their phase-transfer capabilities are less pronounced under these reaction conditions.
Experimental Protocol: O-Alkylation of p-Cresol with 1-Bromobutane
The following is a detailed experimental protocol for the Williamson ether synthesis of 4-butoxytoluene, which can be adapted for comparative studies of different phase-transfer catalysts.
Materials:
-
p-Cresol
-
1-Bromobutane
-
Sodium Hydroxide (NaOH)
-
Toluene
-
Phase-Transfer Catalyst (this compound, 1,3-Dimethylurea, N,N'-Diphenylurea, or TBAB)
-
Deionized Water
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.8 g (0.1 mol) of p-cresol and the respective phase-transfer catalyst (0.005 mol) in 40 mL of toluene.
-
Base Addition: While stirring, add a solution of 6.0 g (0.15 mol) of sodium hydroxide in 20 mL of deionized water to the flask.
-
Alkylation: Add 16.4 g (0.12 mol) of 1-bromobutane to the reaction mixture.
-
Reaction: Heat the mixture to 90°C and maintain vigorous stirring for the specified reaction time (refer to the comparison table). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it twice with 20 mL of 1 M NaOH solution and then with 20 mL of brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain 4-butoxytoluene.
-
Analysis: Characterize the product by ¹H NMR and ¹³C NMR spectroscopy and determine the yield.
Mechanistic Insights and Logical Workflow
The catalytic cycle of a phase-transfer catalyzed Williamson ether synthesis involves several key steps. The diagram below illustrates the general workflow and the role of the catalyst.
Caption: Generalized workflow for the phase-transfer catalyzed Williamson ether synthesis.
A Comparative Environmental and Safety Assessment: Tetrabutylurea vs. Traditional Solvents
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of safer and more sustainable laboratory and manufacturing practices, the selection of solvents is a critical consideration. This guide provides a detailed comparison of the environmental and safety profiles of tetrabutylurea (TBU), a novel solvent, against three traditional and widely used solvents: dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). This objective assessment is based on available experimental data to assist researchers and drug development professionals in making informed decisions.
Executive Summary
This compound is emerging as a potential alternative to traditional polar aprotic and chlorinated solvents. This guide presents a comparative analysis of key safety and environmental parameters. While data for TBU is still developing, initial findings suggest a different hazard profile compared to DMF, NMP, and DCM. Traditional solvents, particularly DMF and NMP, are associated with reproductive toxicity, while DCM is a known neurotoxin and a suspected carcinogen. TBU, in contrast, has demonstrated significant aquatic toxicity. This guide aims to provide a clear, data-driven overview to aid in solvent selection based on specific applications and risk mitigation strategies.
Physicochemical Properties
A solvent's physical and chemical properties are fundamental to its application and also influence its environmental fate and potential for exposure.
| Property | This compound (TBU) | Dimethylformamide (DMF) | N-Methyl-2-Pyrrolidone (NMP) | Dichloromethane (DCM) |
| CAS Number | 4559-86-8[1] | 68-12-2 | 872-50-4 | 75-09-2 |
| Molecular Formula | C₁₇H₃₆N₂O[1][2] | C₃H₇NO | C₅H₉NO | CH₂Cl₂ |
| Molecular Weight ( g/mol ) | 284.48[2] | 73.09 | 99.13 | 84.93 |
| Boiling Point (°C) | 163 (at 12 mmHg)[1] | 153 | 202 | 39.8-40 |
| Melting Point (°C) | < -50[1] | -61 | -24 | -97 to -95 |
| Flash Point (°C) | 93[1] | 58 | 91 | Not Flammable |
| Vapor Pressure (hPa at 20°C) | 1.9 x 10⁻⁴[3] | 3.7 | 0.3 | 470 |
| Water Solubility (g/L at 20°C) | 0.0043[3] | Miscible | Miscible | 13-20 |
| log Kow | 6.2[3] | -1.01 | -0.38 | 1.25 |
Human Health and Safety Assessment
The following tables summarize the available toxicological data for TBU and the selected traditional solvents. It is important to note that the extent of data available for TBU is less comprehensive than for the well-established traditional solvents.
Acute Toxicity
| Endpoint | This compound (TBU) | Dimethylformamide (DMF) | N-Methyl-2-Pyrrolidone (NMP) | Dichloromethane (DCM) |
| Oral LD₅₀ (rat, mg/kg) | 17,000 | 2,800 - 7,600 | 3,598 - 4,320 | 1,600 - 2,118 |
| Dermal LD₅₀ (rabbit, mg/kg) | Data not available | 4,720 | 8,000 | > 2,000 |
| Inhalation LC₅₀ (rat, 4h, mg/L) | > 0.7 (LCLo) | 9.4 - 15 | > 5.1 | 52 |
| Skin Irritation | Causes skin irritation[4][5] | Mild to moderate | Mild to moderate | Irritant |
| Eye Irritation | Data not available | Severe irritant | Moderate to severe irritant | Irritant |
| Skin Sensitization | Data not available | Not a sensitizer | Not a sensitizer | Not a sensitizer |
Chronic Toxicity, Carcinogenicity, and Reproductive Toxicity
| Endpoint | This compound (TBU) | Dimethylformamide (DMF) | N-Methyl-2-Pyrrolidone (NMP) | Dichloromethane (DCM) |
| Carcinogenicity | Data not available | IARC Group 2B (Possibly carcinogenic to humans) | Not classified as a human carcinogen | IARC Group 2A (Probably carcinogenic to humans) |
| Mutagenicity (Ames test) | Data not available | Generally negative | Negative | Positive with metabolic activation |
| Reproductive Toxicity | Data not available | Known reproductive toxicant | Known reproductive toxicant | Suspected reproductive toxicant |
| NOAEL (chronic, oral, rat) | Data not available | 50 mg/kg/day (liver effects) | 207 mg/kg/day | 5 mg/kg/day (liver toxicity) |
| NOAEL (chronic, inhalation, rat) | Data not available | 50 ppm (liver effects) | 10 ppm (40 mg/m³) | 25 ppm (liver toxicity) |
Environmental Assessment
The environmental impact of a solvent is determined by its persistence, bioaccumulation potential, and toxicity to aquatic organisms.
| Endpoint | This compound (TBU) | Dimethylformamide (DMF) | N-Methyl-2-Pyrrolidone (NMP) | Dichloromethane (DCM) |
| Ready Biodegradability (OECD 301) | Not readily biodegradable (0% in 28 days, OECD 301D) | Readily biodegradable | Readily biodegradable | Not readily biodegradable |
| Aquatic Toxicity - Fish (LC₅₀, 96h) | 1.546 - 1.948 mg/L (Zebra fish)[6] | > 1,000 mg/L | > 500 mg/L | 193 mg/L (Fathead minnow) |
| Aquatic Toxicity - Daphnia (EC₅₀, 48h) | 4.9 mg/L (Daphnia magna) | > 1,000 mg/L | > 1,000 mg/L | 1,682 mg/L |
| Aquatic Toxicity - Algae (EC₅₀, 72h) | Data not available | > 1,000 mg/L | > 500 mg/L | > 662 mg/L |
| Bioaccumulation Potential (BCF) | High potential (log Kow = 6.2)[3] | Low potential | Low potential | Low potential |
Experimental Protocols
Detailed experimental protocols for the toxicological and ecotoxicological studies cited in this guide generally follow standardized guidelines established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of data.
Human Health and Safety Testing
-
Acute Oral Toxicity (OECD 420, 423, or 425): These methods determine the short-term toxicity of a substance after a single oral dose. Different protocols (Fixed Dose Procedure, Acute Toxic Class Method, Up-and-Down Procedure) are used to estimate the LD₅₀ value and identify signs of toxicity.
-
Acute Dermal Toxicity (OECD 402): This test assesses the toxicity of a substance applied to the skin for 24 hours. It provides an LD₅₀ value and information on skin reactions.
-
Acute Inhalation Toxicity (OECD 403): This guideline evaluates the toxicity of a substance when inhaled over a short period (typically 4 hours). It determines the LC₅₀ value and observes effects on the respiratory system and other organs.
-
Skin Irritation/Corrosion (OECD 404): This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage after application to the skin of a test animal.
-
Eye Irritation/Corrosion (OECD 405): This guideline evaluates the potential of a substance to cause damage to the eye.
-
Skin Sensitization (OECD 406, 429, 442A-E): These tests determine if a substance can induce an allergic skin reaction. Various methods are available, including the Guinea Pig Maximization Test and the Local Lymph Node Assay.
-
Bacterial Reverse Mutation Test (Ames Test, OECD 471): This in vitro test is widely used to assess the mutagenic potential of a substance by its ability to induce mutations in several strains of Salmonella typhimurium.
Environmental Fate and Ecotoxicology Testing
-
Ready Biodegradability (OECD 301 Series): This series of six tests (A-F) evaluates the potential for a substance to be rapidly and completely biodegraded by microorganisms under aerobic conditions.[7][8] A substance is considered readily biodegradable if it meets specific criteria within a 28-day period.[7][8]
-
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC₅₀) over a 96-hour exposure period.[9][10]
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a substance to the aquatic invertebrate Daphnia magna. The endpoint is the concentration that immobilizes 50% of the daphnids (EC₅₀) after 48 hours.[11][12]
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae. The endpoint is the concentration that inhibits growth by 50% (EC₅₀) over a 72-hour period.[13][14]
Visualizations
Experimental Workflow for Aquatic Toxicity Testing
Caption: Workflow for determining the aquatic toxicity of a chemical.
Logical Relationship of Environmental Fate Parameters
Caption: Factors influencing the environmental fate of a chemical.
Conclusion
The selection of a solvent requires a careful balancing of performance, safety, and environmental impact. This guide provides a snapshot of the available data to facilitate this decision-making process.
-
This compound (TBU) presents a mixed profile. Its low volatility is a safety advantage in minimizing inhalation exposure. However, it is classified as causing skin irritation and, most notably, exhibits high toxicity to aquatic organisms.[4][5][6] Its poor biodegradability and high potential for bioaccumulation are significant environmental concerns.[3] Further toxicological data is needed for a more complete human health risk assessment.
-
Dimethylformamide (DMF) is a well-characterized solvent with known reproductive toxicity and is classified as a possible human carcinogen.[15] It is readily biodegradable and has low bioaccumulation potential, but its miscibility with water means it can readily contaminate aquatic environments.[16]
-
N-Methyl-2-Pyrrolidone (NMP) shares a similar profile to DMF, with significant concerns regarding its reproductive toxicity.[3] It is also readily biodegradable and has a low potential for bioaccumulation.
-
Dichloromethane (DCM) is a highly volatile solvent, posing a significant inhalation hazard. It is a known neurotoxin and is classified as a probable human carcinogen.[17] While it has low bioaccumulation potential, its persistence in the environment is a concern.
For researchers and drug development professionals, the choice of solvent will depend on the specific application. In situations where aquatic toxicity is a primary concern, TBU may not be a suitable alternative. Conversely, where reproductive toxicity or carcinogenicity are the main drivers for seeking alternatives to traditional solvents, TBU may warrant further investigation, pending the availability of more comprehensive toxicological data. It is imperative to consult the most up-to-date Safety Data Sheets (SDS) and conduct a thorough risk assessment before incorporating any new solvent into laboratory or manufacturing processes.
References
- 1. This compound [hslg-tech.com]
- 2. TETRABUTYL UREA - Ataman Kimya [atamanchemicals.com]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. echemi.com [echemi.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4559-86-8 Name: this compound [xixisys.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. oecd.org [oecd.org]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. shop.fera.co.uk [shop.fera.co.uk]
- 12. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 13. shop.fera.co.uk [shop.fera.co.uk]
- 14. eurofins.com.au [eurofins.com.au]
- 15. chemicalbook.com [chemicalbook.com]
- 16. Experimental data on ready biodegradability, oecd 301d (closed bottle test), 2023, v1 - Vdataset - LDM [service.tib.eu]
- 17. This compound | C17H36N2O | CID 20691 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetrabutylurea and Its Analogs: Spectroscopic and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic and physical properties of Tetrabutylurea (TBU) and its lower alkyl analogs, primarily Tetramethylurea (TMU) and Tetraethylurea (TEU). The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering objective data to inform decisions on solvent selection, reaction monitoring, and compound characterization.
Executive Summary
This compound and its analogs are versatile organic compounds with applications ranging from industrial solvents to reagents in pharmaceutical synthesis. Their utility is largely dictated by their physical properties, such as polarity, boiling point, and solubility, as well as their distinct spectroscopic signatures which are crucial for identification and quantification. This guide summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination, and provides visual representations of experimental workflows and a relevant biological signaling pathway where urea derivatives are known to be active.
Data Presentation: Physical and Spectroscopic Properties
The following tables summarize the key physical and spectroscopic properties of this compound and its common analogs.
Table 1: Physical Properties of this compound and Its Analogs
| Property | This compound (TBU) | Tetraethylurea (TEU) | Tetramethylurea (TMU) |
| Molecular Formula | C₁₇H₃₆N₂O | C₉H₂₀N₂O | C₅H₁₂N₂O |
| Molecular Weight ( g/mol ) | 284.48 | 172.27 | 116.16 |
| Appearance | Clear, colorless to yellowish liquid | Liquid | Colorless liquid |
| Melting Point (°C) | <-50 | -20.15 | -1.2 |
| Boiling Point (°C) | 305 | 211-213 | 176.5 |
| Density (g/mL at 20°C) | 0.8764 | 0.907 | 0.9687 |
| Water Solubility (mg/L at 20°C) | 4.3 | Data not readily available | Miscible |
| logP (Octanol-Water Partition Coefficient) | 6.2 | 1.2 (estimated) | 0.19 |
| Refractive Index (n20/D) | 1.4520-1.4560 | 1.447 | 1.4493 (at 25°C) |
Table 2: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | -CH₂- (α to N) | -CH₂- (β to α) | -CH₂- (γ to β) | -CH₃ (terminal) |
| This compound (TBU) | ~3.10 | ~1.48 | ~1.28 | ~0.91 |
| Tetraethylurea (TEU) | ~3.25 (q) | N/A | N/A | ~1.12 (t) |
| Tetramethylurea (TMU) | N/A | N/A | N/A | ~2.81 (s) |
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | C=O | -CH₂- (α to N) | -CH₂- (β to α) | -CH₂- (γ to β) | -CH₃ (terminal) |
| This compound (TBU) | ~165 | ~48 | ~30 | ~20 | ~14 |
| Tetraethylurea (TEU) | ~164 | ~42 | N/A | N/A | ~13 |
| Tetramethylurea (TMU) | ~165.3 | N/A | N/A | N/A | ~38.6 |
Table 4: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | C-N Stretch |
| This compound (TBU) | ~1640 | ~1500 (antisymmetric) |
| Tetraethylurea (TEU) | ~1645 | ~1510 (antisymmetric) |
| Tetramethylurea (TMU) | ~1640-1658 | ~1499 (antisymmetric) |
Table 5: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound (TBU) | 284 | 241, 184, 142, 100, 57 |
| Tetraethylurea (TEU) | 172 | 143, 100, 72, 58 |
| Tetramethylurea (TMU) | 116 | 72, 44 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within the molecules.
Instrumentation: A standard NMR spectrometer (e.g., Bruker, Varian) operating at a field strength of 300 MHz or higher.
Sample Preparation:
-
For each liquid urea sample (TBU, TEU, TMU), accurately weigh approximately 10-20 mg into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Vortex the mixture until the sample is completely dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Acquisition:
-
Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 220 ppm, and a relaxation delay of 2 seconds.
-
Collect a larger number of scans (typically 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecules based on their characteristic vibrational frequencies.
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small drop of the liquid urea sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
After analysis, clean the ATR crystal thoroughly with isopropanol and a soft cloth.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecules.
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source and a direct insertion probe or coupled to a gas chromatograph (GC).
Procedure (Direct Insertion):
-
Dissolve a small amount of the liquid urea sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Apply a small drop of the solution onto the tip of the direct insertion probe and allow the solvent to evaporate.
-
Insert the probe into the ion source of the mass spectrometer.
-
Gradually heat the probe to volatilize the sample into the ion source.
-
Ionize the gaseous molecules using a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 40-400 amu).
Physical Property Determination
-
Melting Point: For liquid samples below room temperature, a cryostat is used. The sample is cooled until it solidifies and then slowly warmed. The temperature at which the first drop of liquid appears and the temperature at which the last solid melts are recorded as the melting range.
-
Boiling Point: A small amount of the liquid is placed in a micro boiling point apparatus. The sample is heated, and the temperature at which a steady stream of bubbles emerges from a capillary tube and the vapor condenses on a thermometer is recorded as the boiling point at the measured atmospheric pressure.
-
Solubility: A known volume of water is saturated with the urea derivative at a constant temperature with continuous stirring. A filtered aliquot of the saturated solution is then analyzed (e.g., by GC or HPLC with a calibration curve) to determine the concentration of the dissolved solute.
Mandatory Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of liquid urea analogs.
Logical Relationship of Physical Properties
Caption: Influence of alkyl chain length on key physical properties.
Signaling Pathway: Enzyme Inhibition by Urea Derivatives
While simple tetra-alkyl ureas are not typically designed as enzyme inhibitors, the urea scaffold is a common motif in many enzyme-inhibiting drugs. This diagram illustrates a general mechanism of competitive enzyme inhibition by a urea derivative, a principle relevant to drug development professionals.
Caption: Competitive inhibition of an enzyme by a urea derivative.
Bridging Theory and Reality: A Comparative Guide to Cross-Validating Computational Chemistry Predictions with Experimental Data for Tetrabutylurea
In the realm of drug discovery and materials science, computational chemistry has emerged as an indispensable tool, offering rapid, cost-effective predictions of molecular properties and behaviors. These theoretical models, however, must be rigorously validated against experimental data to ensure their accuracy and predictive power. This guide provides a framework for such a cross-validation process, using Tetrabutylurea as a case study. We will compare its known experimental properties with those of a smaller, well-studied analogue, Tetramethylurea, for which both experimental and computational data are readily available, thereby illustrating the validation workflow.
Experimental Data: this compound
This compound is a colorless to yellowish organic liquid at standard conditions.[1] A summary of its key experimentally determined physical and spectroscopic properties is presented below.
Table 1: Experimental Physical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 284.48 g/mol | [2] |
| Boiling Point | 305 °C | [1] |
| Density | 0.8764 g/cm³ (at 20°C) | [1] |
| Water Solubility | 4.3 mg/L (at 20°C) | [1] |
| log Kow (Octanol-Water Partition Coefficient) | 6.2 (at 25°C) | [1] |
| Vapor Pressure | 1.9 x 10⁻⁴ hPa (at 20°C) | [1] |
Table 2: Experimental Spectroscopic Data for this compound
| Spectroscopy Type | Key Peaks / Chemical Shifts (ppm) | Source |
| ¹H NMR | No specific values found in search results | [3] |
| IR Spectroscopy | Specific peak values not detailed in search results | [2] |
| Mass Spectrometry | Fragmentation patterns available | [4] |
The Validation Challenge and a Proxy-Based Comparison
A direct cross-validation for this compound is challenging due to the limited availability of published computational predictions for this specific molecule. To illustrate the validation process, we introduce a smaller, structurally related molecule, N,N,N',N'-Tetramethylurea (TMU) , as a proxy. TMU has been the subject of both experimental and computational studies, providing a basis for a comparative analysis.
The following tables compare the experimental data of this compound with the experimental and computationally predicted data for TMU. This proxy-based approach demonstrates how theoretical predictions align with real-world measurements and highlights the typical accuracy of common computational methods.
Comparative Analysis of Physical Properties
Table 3: Physical Properties - this compound (Experimental) vs. Tetramethylurea (Experimental & Predicted Proxy)
| Property | This compound (Experimental) | Tetramethylurea (Experimental) | Tetramethylurea (Predicted - QSPR*) |
| Boiling Point | 305 °C[1] | 176.5 °C[3] | Typically within 9 K of experimental value |
| Density | 0.8764 g/cm³[1] | 0.9687 g/cm³[3] | Methodology exists for prediction |
*Quantitative Structure-Property Relationship (QSPR) models are a common method for predicting boiling points and other physical properties. While a specific predicted value for TMU was not found, studies on diverse sets of organic compounds show that such models can achieve a root-mean-square error of about 9 K.
Comparative Analysis of Spectroscopic Data
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic data such as IR and NMR spectra.
Table 4: Vibrational Spectroscopy - Experimental IR vs. DFT-Predicted Frequencies (Proxy: N,N'-Dimethylurea & TMU)
| Vibrational Mode | N,N'-Dimethylurea (Experimental FT-IR, cm⁻¹) | N,N'-Dimethylurea (Predicted DFT, cm⁻¹) |
| C=O Stretch | 1676 | Calculations show good agreement |
| C-N Stretch | 1478 | Calculations show good agreement |
A study on N,N'-Dimethylurea (DMU) and Tetramethylurea (TMU) demonstrated that DFT calculations can accurately predict fundamental infrared and Raman vibrational transitions. While the exact predicted values were part of a broader analysis, the study confirms a strong correlation between the calculated and experimental spectra.
Cross-Validation Workflow
The process of cross-validating computational predictions with experimental data can be visualized as a systematic workflow. This ensures that theoretical models are robust and reliable for further predictions.
Caption: Workflow for cross-validating computational predictions with experimental data.
Methodologies
Experimental Protocols
The experimental data cited in this guide are typically obtained through standardized laboratory procedures:
-
Physical Property Measurement :
-
Boiling Point : Determined using methods compliant with OECD Guideline 103, involving distillation under controlled pressure.
-
Density : Measured according to OECD Guideline 109 using techniques such as a pycnometer or an oscillating densitometer at a specified temperature (e.g., 20°C).[1]
-
Water Solubility : Assessed using the column elution method or flask method as per OECD Guideline 105.[1]
-
Partition Coefficient (log Kow) : Determined by the HPLC method as described in OECD Guideline 117.[1]
-
-
Spectroscopic Analysis :
-
NMR Spectroscopy : ¹H NMR spectra are recorded on spectrometers (e.g., 300 MHz) using a suitable deuterated solvent, with chemical shifts reported in parts per million (ppm) relative to a standard.
-
IR Spectroscopy : Infrared spectra are obtained using an FTIR spectrometer, with the sample prepared as a KBr disc or a thin film. Absorption frequencies are reported in wavenumbers (cm⁻¹).
-
Computational Methods
Computational predictions of molecular properties are generated using a variety of theoretical models and software packages.
-
Geometry Optimization : Before predicting properties, the molecule's three-dimensional structure is optimized to find its lowest energy conformation. This is commonly done using Density Functional Theory (DFT) with functionals like B3LYP and basis sets such as 6-31G* or higher.
-
Property Prediction :
-
Spectroscopic Properties :
-
IR Frequencies : Vibrational frequencies are calculated from the optimized geometry at the same level of theory. The results are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors.
-
NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is widely used for calculating NMR shielding tensors, which are then converted to chemical shifts. DFT functionals like mPW1PW91 with large basis sets (e.g., 6-311+G(d,p)) are often employed for higher accuracy.
-
-
Physical Properties :
-
Boiling Point : Quantitative Structure-Property Relationship (QSPR) models are frequently used. These models employ statistical methods or machine learning algorithms to correlate a molecule's structural or electronic descriptors with its boiling point.
-
-
Conclusion
The cross-validation of computational predictions with robust experimental data is a cornerstone of modern chemical research. As demonstrated with this compound and its proxy, Tetramethylurea, this process involves a systematic comparison of multiple physical and spectroscopic properties. While direct computational data for every molecule of interest may not always be available, the use of structurally similar, well-characterized molecules can provide a valuable framework for validating computational methods. This ensures that theoretical models are well-calibrated and can be used with greater confidence to predict the properties of novel compounds, thereby accelerating research and development in fields like drug discovery and materials science.
References
A literature-based comparison of the catalytic efficiency of Tetrabutylurea.
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylurea (TBU) is a versatile organic compound utilized across various chemical applications, primarily known for its role as a highly effective solvent and a phase-transfer catalyst. This guide provides a literature-based comparison of the catalytic efficiency of this compound and other related organocatalysts, supported by experimental data from published research. While direct, side-by-side comparative studies detailing the catalytic efficiency of this compound for a specific reaction are not extensively documented in the available literature, this guide synthesizes relevant data to offer a valuable comparative perspective.
Performance Comparison of Urea-Based and Other Organocatalysts
Urea and its derivatives, including this compound, are recognized for their potential as organocatalysts, capable of activating substrates through hydrogen bonding. The following table summarizes the performance of various urea and thiourea-based catalysts in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. This provides a baseline for understanding the catalytic potential within this class of compounds.
| Catalyst | Nucleophile | Electrophile | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) | Reference |
| Takemoto's Catalyst (Thiourea) | Diethyl Malonate | trans-β-Nitrostyrene | 10 | 48 | 80 | - | 94 | [1] |
| (R,R)-DPEN-Thiourea | Cyclohexanone | trans-β-Nitrostyrene | 10 | 5 | 99 | 9/1 | 99 | [1] |
| Cinchona-Urea Polymer | Acetylacetone | trans-β-Nitrostyrene | 10 | 72 | 95 | - | 92 | [1] |
This compound as a Phase-Transfer Catalyst
This compound is frequently employed as a phase-transfer catalyst (PTC), facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[2][3] This is a crucial application in various industrial syntheses. While specific quantitative data for TBU's catalytic efficiency in a comparative study was not found, its function is analogous to other well-studied phase-transfer catalysts like quaternary ammonium salts.
The efficiency of a phase-transfer catalyst is often evaluated by the yield of the product obtained in a given reaction time. Below is a table showcasing the catalytic activity of various phase-transfer catalysts in the N-alkylation of potassium salt of phthalimide, a representative nucleophilic substitution reaction.
| Catalyst | Concentration (mol) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 0.001 | 85.3 |
| Butyldimethylanilinium Bromide (BDAB) | 0.001 | 79.4 |
| Starburst Quaternary Ammonium Salt (BPBPB) | 0.001 | 92.1 |
Data sourced from a study on starburst quaternary ammonium salts as phase-transfer catalysts.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below is a representative experimental procedure for a phase-transfer catalyzed alkylation, a reaction type where this compound is often utilized. This specific protocol uses tetrabutylammonium bromide (TBAB), a catalyst with a similar mechanism of action to TBU.
C5-Selective Alkylation of Hydantoins under Phase-Transfer Catalysis
Objective: To achieve selective alkylation at the C5 position of a hydantoin ring system using a phase-transfer catalyst.
Materials:
-
Hydantoin precursor (e.g., N,N-dibenzyl hydantoin)
-
Electrophile (e.g., allyl bromide)
-
Tetrabutylammonium bromide (TBAB) (10 mol%)
-
50% w/w aqueous Sodium Hydroxide (NaOH)
-
Toluene
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of the hydantoin precursor (1.0 equiv) in toluene, add the electrophile (1.2 equiv).
-
Add the tetrabutylammonium bromide catalyst (0.1 equiv).
-
To this mixture, add the 50% w/w aqueous NaOH solution.
-
Stir the resulting biphasic mixture vigorously at the specified temperature (e.g., 40 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired C5-alkylated hydantoin.[4]
Visualizing Catalytic Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate complex chemical processes and workflows.
Caption: General mechanism of phase-transfer catalysis.
References
Cost-effectiveness analysis of using Tetrabutylurea in industrial chemical processes.
A detailed analysis reveals Tetrabutylurea (TBU) as a promising and economically viable alternative to conventional solvents and reagents in various industrial chemical processes. This guide provides a comparative assessment of TBU's performance, supported by experimental data, highlighting its potential to enhance efficiency and reduce costs, particularly in hydrogen peroxide production.
This compound, a urea derivative, is a versatile organic compound with a growing range of applications in the chemical industry. It serves as a solvent, stabilizer, reagent, and phase-transfer catalyst in sectors including agrochemicals, pharmaceuticals, and polymer manufacturing.[1][2] Its favorable physical and chemical properties, such as good solubility in organic solvents, high stability, and compatibility with a range of chemicals, make it a compound of significant industrial interest.[2]
Performance in Hydrogen Peroxide Production: A Superior Alternative to Trioctyl Phosphate
One of the most well-documented applications of TBU is as a solvent in the anthraquinone process for hydrogen peroxide (H₂O₂) production, where it presents a compelling case against the traditionally used trioctyl phosphate (TOP).[3][4] Experimental evidence demonstrates that TBU can lead to a significant increase in H₂O₂ yield.
Table 1: Performance Comparison of TBU and TOP in Hydrogen Peroxide Production
| Parameter | This compound (TBU) | Trioctyl Phosphate (TOP) | Source(s) |
| Hydrogen Peroxide Yield | 13.5 g/L | 11.8 g/L | [5] |
| Key Advantages of TBU | - Higher solubility of anthraquinone and anthrahydroquinone- Higher distribution coefficient for H₂O₂- Increased H₂O₂ throughput- Higher H₂O₂ content in the extract | - Established conventional solvent | [3][4][5] |
The enhanced performance of TBU in this process is attributed to its superior ability to dissolve the key intermediates, anthraquinone and anthrahydroquinone, and to facilitate the extraction of the final hydrogen peroxide product.[3][4] This translates to a more efficient and potentially more profitable industrial operation.
Cost-Effectiveness Analysis
A primary driver for the adoption of new chemical technologies is their economic viability. While a comprehensive cost analysis depends on various factors including raw material prices, energy consumption, and solvent recycling efficiency, the available data suggests that TBU can be a cost-effective alternative.
Table 2: Cost and Physical Properties of TBU and Alternative Solvents
| Solvent | Price (per kg) | Boiling Point (°C) | Density (g/mL) | Key Applications | Source(s) |
| This compound (TBU) | €75.00 | 163 (at 12 mmHg) | 0.874 - 0.880 | H₂O₂ production, organic synthesis, phase-transfer catalyst | [6][7] |
| Trioctyl Phosphate (TOP) | Inquire for price | 215 (at 4 mmHg) | 0.920 - 0.927 | H₂O₂ production, plasticizer, flame retardant | [7][8][9] |
| 1,4-Dioxane | Inquire for price | 101 | 1.034 | Solvent in organic synthesis (e.g., Suzuki coupling) | [10] |
| Toluene | Inquire for price | 110.6 | 0.867 | Solvent in organic synthesis, phase-transfer catalysis | [11] |
Note: Prices for industrial quantities may vary significantly. The price for TBU is based on a retail listing and may not reflect bulk industrial pricing.
The initial cost of the solvent is only one aspect of the overall economic picture. The increased yield and potential for reduced energy consumption and efficient recycling can offset a higher upfront cost. One of the key advantages highlighted for TBU in the anthraquinone process is the potential for reduced solvent loss and lower energy consumption during the extraction and purification stages.[5] Furthermore, advancements in the synthesis of TBU aim to lower its production cost by utilizing safer and more economical raw materials and processes.[12][13]
Applications in Organic Synthesis
Beyond its role in hydrogen peroxide production, TBU shows promise as a solvent and phase-transfer catalyst in various organic synthesis reactions, including Suzuki-Miyaura coupling and nucleophilic substitution reactions.[2][4]
Experimental Protocols
Synthesis of this compound:
A common method for synthesizing TBU involves the reaction of dibutylamine with a phosgene equivalent, such as bis(trichloromethyl) carbonate (triphosgene), in an organic solvent. The reaction mixture is typically heated to reflux, and the resulting TBU is purified by distillation.[13]
Hypothetical Experimental Workflow for Suzuki-Miyaura Coupling using TBU as a Solvent:
References
- 1. researchgate.net [researchgate.net]
- 2. rockchemicalsinc.com [rockchemicalsinc.com]
- 3. Application Research of Tetrabutyl Urea in Hydrogen Peroxide Preparation by Anthraquinone Process | Semantic Scholar [semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. CN1519193A - Application of tetra-n-butylurea in preparing hydrogen dioxide - Google Patents [patents.google.com]
- 6. Tri-iso-octyl Phosphate (top) Cas No: 78-42-2 at Best Price in Belgrade | Green Miles Chemicals Doo [tradeindia.com]
- 7. tnjchem.com [tnjchem.com]
- 8. Trioctyl Phosphate,TOP [famousmaterials.com]
- 9. Trioctyl Phosphate (TOP) Manufacturer, Trioctylphosphate Cas 78-42-2 | Longhua Group [longhuatech.com]
- 10. m.youtube.com [m.youtube.com]
- 11. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 12. CN105837473A - Preparing process of tetrabutyl urea - Google Patents [patents.google.com]
- 13. CN1394852A - Preparation method of tetrabutyl urea - Google Patents [patents.google.com]
A Head-to-Head Comparison of TBTU and Other Leading Coupling Reagents in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of a coupling reagent is a critical decision in solid-phase peptide synthesis (SPPS). This choice directly influences the yield, purity, and stereochemical integrity of the final peptide. This guide provides an objective, data-driven comparison of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) with other commonly used coupling reagents, offering insights into their respective performances in the crucial named reaction of peptide bond formation.
TBTU has established itself as a highly efficient and versatile coupling reagent in SPPS.[1] Its popularity stems from its ability to facilitate rapid and efficient amide bond formation, even with sterically hindered amino acids.[1] A key advantage of TBTU is its capacity to minimize racemization, a critical factor in preserving the biological activity of the synthesized peptide.[1]
Performance in the Synthesis of "Difficult" Peptides
To objectively benchmark the performance of TBTU, we will examine its efficacy in the synthesis of the acyl carrier protein (65-74) fragment (ACP(65-74)), a sequence known to be challenging to synthesize due to its potential for aggregation.
Yield and Purity Comparison
A comparative study on the synthesis of ACP(65-74) revealed significant differences in the performance of various coupling reagents. The following table summarizes the yield and purity of the crude peptide obtained using TBTU and its alternatives.
| Coupling Reagent | Yield (%) | Purity (%) |
| TBTU | 69 | ~80 |
| HATU | Not Specified | >90 |
| HCTU | Not Specified | Not Specified |
| PyBOP | Not Specified | Not Specified |
| TCTU | 87 | Not Specified |
| DMTMM | Not Specified | Not Specified |
Data synthesized from multiple sources. Yield data for TBTU and TCTU from one study, and purity data for TBTU and HATU from another study on ACP(65-74) synthesis.
The data indicates that while TCTU provided a higher yield in this specific "difficult" synthesis, HATU resulted in a higher purity of the crude product. TBTU demonstrated a respectable yield and purity, positioning it as a reliable choice for such challenging sequences.
Racemization and Epimerization
The preservation of stereochemical integrity is paramount in peptide synthesis. While TBTU is known for its low racemization rates, particularly when used with an additive like 1-hydroxybenzotriazole (HOBt), the choice of base can influence the extent of epimerization.[2]
A comparative study of various coupling reagents on their ability to suppress racemization provided the following enantiomeric excess (ee%) data. While this particular study did not include TBTU, it offers valuable insights into the performance of other common reagents.
| Coupling Reagent | Enantiomeric Excess (ee%) |
| DEPBT | 95.8 |
| TDBTU | 91.8 |
| HBTU | 83.6 |
| HATU | 77.2 |
Data from a study assessing racemization with different coupling reagents.
Generally, uronium/aminium-based reagents like TBTU and HATU are preferred for minimizing racemization compared to older phosphonium-based reagents.[3]
Experimental Protocols
Detailed and optimized protocols are crucial for maximizing the performance of any coupling reagent. Below are generalized experimental protocols for solid-phase peptide synthesis (SPPS) using TBTU and its common alternatives.
General Fmoc-SPPS Workflow
The following diagram illustrates the key steps in a single coupling cycle of Fmoc-based SPPS.
Caption: A generalized workflow for a single coupling cycle in Fmoc-SPPS.
Protocol 1: Peptide Coupling using TBTU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat for another 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
Prepare a solution of the Fmoc-amino acid (3-5 equivalents relative to resin loading) in DMF.
-
Add TBTU (3-5 equivalents) to the amino acid solution.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution.
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
Protocol 2: Peptide Coupling using HATU
-
Resin Preparation and Fmoc Deprotection: Follow steps 1-3 of the TBTU protocol.
-
Coupling:
-
Prepare a solution of the Fmoc-amino acid (3-5 equivalents) in DMF.
-
Add HATU (3-5 equivalents) to the amino acid solution.
-
Add a base, such as DIPEA or 2,4,6-collidine (6-10 equivalents).
-
Add the activation mixture to the resin and agitate for 30 minutes to 2 hours.
-
-
Washing: Follow step 5 of the TBTU protocol.
Protocol 3: Peptide Coupling using HBTU
The protocol for HBTU is very similar to that of TBTU, as they are structurally related. The key difference is the counter-ion (hexafluorophosphate for HBTU vs. tetrafluoroborate for TBTU), which generally has a minor impact on the coupling reaction.
Protocol 4: Peptide Coupling using PyBOP
-
Resin Preparation and Fmoc Deprotection: Follow steps 1-3 of the TBTU protocol.
-
Coupling:
-
Prepare a solution of the Fmoc-amino acid (3-5 equivalents) in DMF.
-
Add PyBOP (3-5 equivalents) to the amino acid solution.
-
Add a base, typically DIPEA (6-10 equivalents).
-
Add the activation mixture to the resin and agitate for 1-4 hours.
-
-
Washing: Follow step 5 of the TBTU protocol.
Reaction Mechanism of TBTU
TBTU, like other uronium/aminium salt-based coupling reagents, facilitates amide bond formation by activating the carboxylic acid group of an amino acid. This activation proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the free amino group of the growing peptide chain.
Caption: The general mechanism of peptide bond formation using TBTU.
Conclusion
TBTU remains a robust and widely used coupling reagent in peptide synthesis, offering a good balance of efficiency, speed, and low racemization. While newer reagents like HATU and HCTU may offer advantages in terms of purity and speed for particularly challenging sequences, TBTU's performance and cost-effectiveness make it an excellent choice for a broad range of applications. The selection of the optimal coupling reagent will ultimately depend on the specific requirements of the synthesis, including the peptide sequence, scale, and desired purity.
References
Safety Operating Guide
Proper Disposal of Tetrabutylurea: A Guide for Laboratory Professionals
The proper disposal of tetrabutylurea is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides essential safety and logistical information, including operational and disposal plans, to assist researchers, scientists, and drug development professionals in the correct handling and disposal of this chemical.
Hazard Profile and Safety Precautions
This compound is a combustible liquid that can cause skin irritation and is toxic to aquatic life with long-lasting effects.[1][2] Adherence to safety protocols is paramount when handling this substance.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Tightly fitting safety goggles.[3]
-
Protective Clothing: A lab coat or other suitable protective clothing.[1][3]
-
Respiratory Protection: If there is a risk of inhalation, use a full-face respirator.[3]
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate: Evacuate non-essential personnel from the spill area.[1][3]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: Prevent the spill from spreading and from entering drains.[1][3]
-
Absorption: Absorb the spilled material with an inert absorbent material such as dry sand or earth.
-
Collection: Carefully collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[1][3]
-
Decontamination: Clean the spill area thoroughly.
-
Personal Decontamination: Wash hands and any affected skin areas with soap and water.[2]
Disposal Procedures
The disposal of this compound and its containers must be conducted in compliance with all applicable federal, state, and local regulations.[1] Improper disposal can lead to environmental harm and legal repercussions.
General Guidelines:
-
Do not discharge into sewers or waterways. [1] this compound is toxic to aquatic life.[2]
-
The preferred disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect waste this compound in a clearly labeled, sealed container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Contact Environmental Health and Safety (EHS): Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Documentation: Maintain accurate records of the waste generated and its disposal.
Contaminated Packaging Disposal: Containers that have held this compound must also be disposed of properly.
-
Triple Rinse: Containers can be triple-rinsed (or the equivalent).[1] The rinsate should be collected and treated as hazardous waste.
-
Recycling or Reconditioning: After proper cleaning, containers may be offered for recycling or reconditioning.[1]
-
Landfill or Incineration: Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill or by controlled incineration.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Personal Protective Equipment for Tetrabutylurea
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling and disposal of Tetrabutylurea (CAS No. 4559-86-8). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Immediate Safety Protocols
This compound is a combustible liquid that can cause skin irritation.[1][2] Proper personal protective equipment (PPE) is the first line of defense against exposure. The following table summarizes the required PPE for handling this chemical.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended) | Prevents skin contact and irritation.[1][3][4] While specific compatibility data for this compound is limited, nitrile and butyl rubber gloves generally offer good resistance to a range of organic chemicals.[5][6][7] Double gloving can provide additional protection. |
| Eye and Face Protection | Safety glasses with side shields or tightly fitting safety goggles. A face shield may be required in situations with a higher risk of splashing.[4][8] | Protects eyes from splashes and vapors. |
| Skin and Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat or chemical-resistant suit. Protective boots may be necessary depending on the scale of work.[3][4][8] | Minimizes skin exposure and protects against potential ignition sources. |
| Respiratory Protection | Work in a well-ventilated area. If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH-approved respirator with an organic vapor cartridge. A full-face respirator may be necessary in some situations.[4][8] | Protects against inhalation of potentially harmful vapors. |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps.
Disposal Plan: Spills and Contaminated Materials
Proper disposal of this compound and any contaminated materials is essential to prevent harm to personnel and the environment.
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure the space is well-ventilated.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.
-
Collect Absorbent Material: Carefully collect the absorbent material and place it into a suitable, labeled, and closed container for disposal.
-
Clean the Area: Decontaminate the spill area with soap and water.
-
Dispose of Waste: All contaminated materials must be disposed of as hazardous waste.
Disposal of Contaminated PPE and Chemical Waste
| Waste Type | Disposal Procedure |
| Contaminated Gloves, Lab Coats, and Absorbent Materials | Place in a sealed, labeled container designated for hazardous chemical waste. |
| Empty this compound Containers | Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse. |
| Unused or Waste this compound | Dispose of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3] Do not dispose of down the drain. |
By adhering to these protocols, researchers can safely handle this compound, minimizing personal risk and ensuring responsible environmental stewardship. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before working with any chemical.
References
- 1. This compound | C17H36N2O | CID 20691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Registration Dossier - ECHA [echa.europa.eu]
- 3. TETRABUTYL UREA - Ataman Kimya [atamanchemicals.com]
- 4. echemi.com [echemi.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. calpaclab.com [calpaclab.com]
- 7. gloves.com [gloves.com]
- 8. calpaclab.com [calpaclab.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
